3-(Trifluoromethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNURDPNECHIYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476008 | |
| Record name | 3-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25199-76-2 | |
| Record name | 3-(Trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Trifluoromethyl)quinoline CAS number 25199-76-2
<An In-depth Technical Guide to 3-(Trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 25199-76-2), a pivotal heterocyclic compound in modern chemical research. The strategic placement of the trifluoromethyl (CF₃) group on the quinoline scaffold imparts unique physicochemical properties, making it a highly sought-after building block in medicinal chemistry and materials science. This document delves into the compound's core properties, details established and contemporary synthesis methodologies, explores its diverse applications, and provides essential safety and handling protocols. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights, ensuring a thorough understanding of this versatile molecule.
Chemical Identity and Physicochemical Properties
This compound is a derivative of quinoline, featuring a trifluoromethyl group at the 3-position of the heterocyclic ring system.[1] This substitution is not merely an addition of mass; it fundamentally alters the electronic and steric nature of the parent molecule. The CF₃ group is a powerful electron-withdrawing group and is highly lipophilic. These characteristics significantly influence the molecule's reactivity, metabolic stability, and potential for intermolecular interactions, making it a valuable pharmacophore in drug design.[2]
1.1 Core Compound Data
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 25199-76-2 | [3] |
| Molecular Formula | C₁₀H₆F₃N | [1][3] |
| Molecular Weight | 197.16 g/mol | [1][3] |
| Appearance | White solid | [1] |
| Solubility | Limited in water (0.22 g/L at 25°C); Soluble in organic solvents (DMSO, Chloroform, Methanol) | [1] |
| logP | 3.25 (Calculated for 6-CF₃ isomer, indicative of high lipophilicity) | [2][4] |
| pKa | 2.55 (Predicted for 7-CF₃ isomer, indicating reduced basicity vs. quinoline) | [2] |
1.2 The Scientific Rationale Behind Key Properties
The introduction of the CF₃ group at the 3-position has profound and predictable effects:
-
Reduced Basicity: The strong electron-withdrawing nature of the CF₃ group decreases the electron density on the quinoline nitrogen atom. This reduces its ability to accept a proton, resulting in a lower pKa compared to unsubstituted quinoline. This modulation is critical in drug design for tuning the ionization state of a molecule at physiological pH, which affects cell permeability and target binding.
-
Enhanced Lipophilicity: Fluorine is the most electronegative element, yet the CF₃ group is surprisingly lipophilic. This "hydrophobic halogen" effect increases the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes. The calculated logP value, a measure of lipophilicity, is significantly higher than that of quinoline itself.[2]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block common metabolic pathways (e.g., oxidation by cytochrome P450 enzymes). This often leads to an increased in vivo half-life for drug candidates.[2]
Synthesis Methodologies: From Classic to Contemporary
The synthesis of this compound has evolved from classical heterocyclic chemistry to more modern, efficient catalytic methods. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
2.1 Comparative Synthesis Workflow
Two primary approaches are the classical cyclization reactions and modern cross-coupling strategies. A generalized comparison highlights the trade-offs in experimental design.
Caption: Comparison of a classic cyclization versus a modern cross-coupling workflow for synthesizing the target compound.
2.2 Protocol: Copper-Mediated Trifluoromethylation of 3-Iodoquinoline
This protocol is representative of modern synthetic approaches that offer good functional group tolerance and reliable yields.[1] The causality for this choice rests on the high efficiency and proven track record of copper-catalyzed reactions for installing the CF₃ group onto heterocyclic scaffolds.
Materials & Equipment:
-
3-Iodoquinoline
-
Methyl chlorodifluoroacetate (MCDFA)
-
Potassium fluoride (KF), spray-dried
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-iodoquinoline (1.0 eq), spray-dried potassium fluoride (3.0 eq), and copper(I) iodide (1.5 eq) to a dry Schlenk flask.
-
Causality: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, which would render it inactive. Spray-dried KF is used to ensure it is anhydrous, as water can interfere with the reaction.
-
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by methyl chlorodifluoroacetate (2.0 eq).
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and salts, facilitating the reaction. MCDFA serves as the precursor to the trifluoromethylating species.
-
-
Reaction Execution: Seal the vessel and heat the mixture to 140-150 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Causality: High temperature is required to facilitate the oxidative addition of the copper catalyst and subsequent reductive elimination steps in the catalytic cycle.
-
-
Workup: After cooling to room temperature, quench the reaction mixture with aqueous ammonia and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The ammonia solution complexes with copper salts, aiding their removal from the organic phase.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]
-
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.
-
Applications in Research and Development
The unique properties conferred by the CF₃ group make this compound a privileged scaffold in several high-value research areas.[2]
3.1 Medicinal Chemistry and Drug Discovery
The quinoline core is a well-established pharmacophore found in numerous approved drugs, exhibiting activities ranging from antimalarial to anticancer.[5][6][7] The introduction of a 3-CF₃ group serves to modulate and often enhance these biological activities.
-
Scaffold for Novel Therapeutics: It is a key building block for developing novel agents targeting neurodegenerative diseases, cancer, and microbial infections.[1][5] The CF₃ group can enhance binding affinity to target proteins and improve pharmacokinetic profiles.
-
Structure-Activity Relationship (SAR) Logic: The rationale for its use in drug design can be visualized as a hub of desirable properties.
Caption: The influence of the 3-CF₃ group on key pharmacological properties in drug design.
3.2 Materials Science
The electron-deficient nature and rigid structure of the quinoline ring, enhanced by the CF₃ group, make it a candidate for advanced organic electronic materials.[1]
-
Organic Electronics: Derivatives are being investigated as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).[1]
Spectroscopic and Analytical Profile
Structural confirmation of this compound relies on standard spectroscopic techniques. The following data are representative.
| Technique | Key Observations |
| ¹H NMR | The proton spectrum is characteristic. The H-2 and H-4 protons, being adjacent to the nitrogen and the CF₃ group, are significantly deshielded, appearing as singlets around δ 9.11 ppm and δ 8.46 ppm, respectively. Protons on the benzo- portion of the ring system appear between δ 7.8 and δ 8.2 ppm.[1] |
| ¹³C NMR | The carbon attached to the CF₃ group appears as a quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet is observed, characteristic of the single CF₃ environment. |
| Mass Spec. | The molecular ion peak (M+) is observed at m/z = 197.16. |
Safety, Handling, and Storage
-
Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] Quinoline itself is a suspected carcinogen and mutagen, so derivatives should be handled with extreme caution.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Some derivatives are noted as being air-sensitive, so storage under an inert atmosphere may be advisable.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its unique combination of a biologically active quinoline core and the property-enhancing trifluoromethyl group provides a powerful platform for innovation. From creating more stable and effective pharmaceuticals to developing next-generation organic electronics, the applications of this scaffold are both broad and significant. This guide has provided the core technical knowledge required for researchers to confidently and safely incorporate this compound into their research and development programs.
References
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- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pentachemicals.eu [pentachemicals.eu]
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- 12. aksci.com [aksci.com]
physical properties of 3-(Trifluoromethyl)quinoline
An In-Depth Technical Guide to the Physical Properties of 3-(Trifluoromethyl)quinoline
Authored by: Gemini, Senior Application Scientist
January 5, 2026
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a heterocyclic compound featuring a quinoline nucleus substituted with a CF₃ group at the 3-position, stands as a significant building block in these advanced applications.[2] Its unique molecular architecture, combining the aromatic, electron-rich quinoline system with the strongly electron-withdrawing trifluoromethyl group, imparts a distinct set of physical and chemical characteristics.[2]
This technical guide provides a comprehensive examination of the core , tailored for researchers, scientists, and drug development professionals. We will delve into its key physicochemical parameters, provide detailed experimental protocols for their determination, and discuss the implications of these properties for its application in scientific research.
Core Physical and Spectroscopic Properties
The are fundamental to understanding its behavior in both chemical and biological systems. These properties dictate its solubility, membrane permeability, and formulation characteristics, which are critical considerations in drug development and materials science.
Molecular Structure and Identification
This compound possesses the molecular formula C₁₀H₆F₃N and a molecular weight of 197.16 g/mol .[2][3][4][5][6][7] Its unique identifier in chemical literature and databases is CAS Number 25199-76-2.[3][4][6][7] The structure consists of a fused bicyclic system, a benzene ring fused to a pyridine ring, forming the quinoline core. The trifluoromethyl group is attached to the carbon at the 3-position of the pyridine ring.[2]
Physical State and Thermal Properties
At room temperature, this compound exists as a white solid.[2] It has a defined melting point in the range of 42-43°C, which is relatively low and indicates moderate intermolecular forces in its crystal lattice.[2] The compound's boiling point is reported to be 243.7°C at standard atmospheric pressure (760 mmHg), reflecting its significant molecular weight and potential for intermolecular interactions.[2] The flash point of 101.2°C provides an important safety parameter for handling and storage, indicating moderate volatility.[2]
Density and Solubility
The density of this compound is approximately 1.311 g/cm³, which is higher than that of unsubstituted quinoline.[2] This increased density is largely attributable to the mass of the three fluorine atoms in the trifluoromethyl group.[2]
Solubility is a critical parameter for drug delivery and formulation. This compound exhibits limited solubility in water, measured at 0.22 g/L at 25°C.[2] This poor aqueous solubility is a consequence of the hydrophobic nature of both the quinoline ring and the trifluoromethyl group.[2] Conversely, it demonstrates good solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane.[2]
Lipophilicity
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The logarithmic partition coefficient (logP) for this compound is approximately 3.25.[2] This value indicates a significant preference for nonpolar environments over aqueous ones, a characteristic often sought in drug candidates to enhance membrane permeability.
Summary of Physical Properties
| Property | Value | Source(s) |
| CAS Number | 25199-76-2 | [3][4][6][7] |
| Molecular Formula | C₁₀H₆F₃N | [2][3][4][5][6][7] |
| Molecular Weight | 197.16 g/mol | [2][3][4][5][6][7] |
| Appearance | White solid | [2] |
| Melting Point | 42-43 °C | [2] |
| Boiling Point | 243.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.311 ± 0.06 g/cm³ | [2] |
| Water Solubility | 0.22 g/L at 25°C | [2] |
| logP | 3.25 | [1][2] |
| Flash Point | 101.2 °C | [2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section outlines standard, validated methodologies for measuring the key physical parameters of this compound.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a new chemical entity like this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting range suggests a high degree of purity, while a broad or depressed range can indicate the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise heating rate of 1-2°C per minute near the expected melting point.[1]
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Boiling Point Determination
Rationale: The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces.
Protocol:
-
Apparatus Setup: A micro-distillation apparatus is assembled, including a small distillation flask, a condenser, a receiving flask, and a thermometer with the bulb positioned at the vapor outlet.
-
Sample and Boiling Chips: A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Measurement: The temperature is recorded when the vapor temperature stabilizes during distillation. This stable temperature is the boiling point at the recorded atmospheric pressure.
Lipophilicity (logP) Determination by Shake-Flask Method
Rationale: The shake-flask method is a classic and reliable technique for determining the partition coefficient, which is crucial for predicting a compound's behavior in biological systems.
Protocol:
-
System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.
-
Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.
-
Partitioning: The two phases are combined in a separatory funnel and shaken until equilibrium is reached, allowing the compound to partition between the two immiscible liquids.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[1]
Spectroscopic Characterization
Spectroscopic data provides definitive confirmation of the molecular structure of this compound.
-
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a key diagnostic tool. It typically shows a single sharp signal for the trifluoromethyl group in the range of -57 to -82 ppm, with a specific singlet often observed around -61.8 ppm.[2][8] This confirms the presence and electronic environment of the CF₃ group.[2]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is characterized by a quartet at approximately δ 123.6 ppm, which corresponds to the carbon of the trifluoromethyl group. The large coupling constant observed is characteristic of a direct C-F bond.[2][8]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a series of signals in the aromatic region, consistent with the protons on the quinoline ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[2] These bands are typically intense due to the high polarity of the C-F bonds.[2]
Significance in Research and Development
The are not merely academic data points; they are critical enablers of its application in advanced scientific fields.
-
Medicinal Chemistry: The compound's high lipophilicity (logP ≈ 3.25) suggests good potential for crossing biological membranes, a desirable trait for drug candidates targeting intracellular components.[2] Its limited aqueous solubility, however, presents a formulation challenge that must be addressed in drug development. This compound derivatives have been investigated for their potential as neuroprotective agents, anticancer agents, and antimicrobial compounds.[2]
-
Materials Science: In the realm of materials science, trifluoromethyl-substituted quinolines are explored for their use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[2] The physical properties, such as thermal stability (indicated by a high boiling point) and molecular packing (influenced by density and structure), are crucial for the performance and longevity of these electronic devices.
Conclusion
This compound is a compound of significant interest due to the unique properties imparted by its trifluoromethyl-substituted quinoline scaffold. Its well-defined physical characteristics, including a moderate melting point, high boiling point, increased density, and notable lipophilicity, make it a valuable building block in both medicinal chemistry and materials science. A thorough understanding of these properties, coupled with robust experimental methods for their determination, is essential for harnessing the full potential of this versatile molecule in the development of novel therapeutics and advanced materials.
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An In-depth Technical Guide to the Physicochemical Characterization of 3-(Trifluoromethyl)quinoline: Melting and Boiling Points
Introduction: The Significance of 3-(Trifluoromethyl)quinoline in Modern Chemistry
This compound is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science.[1] Its structure, which features a quinoline backbone substituted with a trifluoromethyl group at the 3-position, imparts a unique combination of properties. The quinoline moiety is a prevalent scaffold in numerous pharmacologically active compounds, while the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
An accurate understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its application in research and drug development. These parameters are critical for identification, purity assessment, and the design of synthetic and purification protocols. This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental methodologies for their determination, and the scientific principles underpinning these phase transitions.
Core Physicochemical Properties of this compound
The introduction of the trifluoromethyl group significantly influences the physical properties of the quinoline core. The high electronegativity of the fluorine atoms and the overall bulk of the -CF3 group affect intermolecular forces, which in turn dictate the melting and boiling points.
| Property | Value | Conditions |
| Melting Point | 42-43 °C | Standard Pressure |
| Boiling Point | 243.7 ± 35.0 °C | 760 mmHg |
| Molecular Formula | C₁₀H₆F₃N | |
| Molecular Weight | 197.16 g/mol | |
| CAS Number | 25199-76-2 |
Table 1: Key Physicochemical Data for this compound.[1][3][4]
Theoretical Framework: Understanding Phase Transitions
The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[5] The energy required to overcome the crystal lattice forces determines the melting point.
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] At this temperature, the liquid undergoes a phase transition to a gas. The strength of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, is a primary determinant of a compound's boiling point.
Experimental Determination of Melting Point
The determination of a precise melting point is a fundamental technique for the characterization and purity assessment of a solid compound. The capillary tube method is a widely accepted and accurate technique.
Protocol: Capillary Tube Melting Point Determination
-
Sample Preparation: A small amount of dry this compound is finely powdered. This ensures uniform packing and heat transfer within the capillary tube.
-
Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the closed end to a height of 2-3 mm.[2][5]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is initially heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]
-
Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted. For pure this compound, this range is expected to be narrow (e.g., 42-43 °C).[1]
Causality in Experimental Choices
-
Fine Powdering: Ensures efficient and uniform heat transfer throughout the sample, leading to a sharper, more accurate melting point reading.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Rapid heating can lead to a reading that is higher than the true melting point.
Experimental Determination of Boiling Point
The boiling point of a liquid can be determined through several methods, including distillation and the Thiele tube method. The choice of method often depends on the quantity of the sample available.
Protocol: Boiling Point Determination via Distillation
This method is suitable when a sufficient quantity of the liquid is available for purification and characterization.[8]
-
Apparatus Setup: A simple distillation apparatus is assembled using a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.[9]
-
Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with a few boiling chips to promote smooth boiling and prevent bumping.[2]
-
Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.
-
Data Recording: The temperature at which the vapor temperature stabilizes while the liquid is distilling is recorded as the boiling point. It is essential to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
Protocol: Micro Boiling Point Determination using a Thiele Tube
This method is ideal for small sample quantities.[7][9]
-
Sample Preparation: A small amount of this compound is placed in a small test tube or a Durham tube.
-
Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the liquid sample.
-
Apparatus Assembly: The small test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7][9]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
-
Observation and Data Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous stream of bubbles is observed, and then the heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the sample at the prevailing atmospheric pressure.[6][7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the determination of the melting and boiling points of this compound.
Caption: Workflow for Melting and Boiling Point Determination.
Conclusion
The melting point of 42-43 °C and the boiling point of approximately 243.7 °C are crucial physical constants for this compound.[1] These values, determined through precise and validated experimental protocols as detailed in this guide, are indispensable for the identity confirmation, purity assessment, and rational design of experimental conditions involving this important chemical entity. Adherence to the described methodologies ensures the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and development.
References
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Foreword: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)quinoline
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2][3] The strategic functionalization of this privileged scaffold is a key driver of innovation in drug discovery. Among the most impactful modifications is the introduction of a trifluoromethyl (-CF3) group. This is not merely an addition of steric bulk; the -CF3 group acts as a powerful modulator of a molecule's physicochemical properties. Its intense electron-withdrawing nature and high lipophilicity can dramatically enhance metabolic stability, improve membrane permeability, and alter receptor binding affinity.[1][4]
This guide provides a detailed technical exploration of this compound, a molecule where the potent electronic effects of the -CF3 group are directly imposed upon the reactive pyridine sub-ring of the quinoline system. We will dissect its molecular architecture, from fundamental properties to the precise data derived from advanced analytical techniques, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.
Core Molecular Architecture and Physicochemical Profile
This compound is structurally defined by a quinoline heterocycle with a trifluoromethyl substituent at the C-3 position.[5] This specific placement has profound implications for the molecule's electronic landscape and overall geometry.
1.1. Fundamental Identifiers and Properties
The foundational properties of this compound provide a baseline for understanding its behavior in chemical and biological systems. The molecule is a white solid under standard conditions.[5]
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃N | [5][6] |
| Molecular Weight | 197.16 g/mol | [5][6] |
| CAS Number | 25199-76-2 | [5][6] |
| Topological Polar Surface Area | 12.9 Ų | [5][6] |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)C(F)(F)F | [5][6] |
| InChIKey | GNURDPNECHIYFK-UHFFFAOYSA-N | [6] |
1.2. Geometric and Electronic Structure
The molecular geometry consists of a largely planar quinoline core, a characteristic of fused aromatic systems, with the trifluoromethyl group extending from this plane.[5] The carbon-carbon bond lengths within the aromatic framework typically range from 1.36 to 1.42 Å, while the C-N bond in the pyridine ring is approximately 1.34 Å, indicating partial double bond character.[5]
The dominant feature influencing the molecule's properties is the powerful inductive electron-withdrawing effect of the -CF3 group. This effect polarizes the molecule and significantly perturbs the electron distribution within the quinoline ring. Nuclear magnetic resonance studies confirm that the C-3 carbon atom, to which the group is attached, is heavily deshielded.[5] Consequently, the electrophilicity of the C-2 and C-4 positions is enhanced, making them more susceptible to nucleophilic attack compared to unsubstituted quinoline.[5] This electronic perturbation is central to the unique reactivity and biological interactions of this compound.[5]
Caption: Molecular structure of this compound with IUPAC numbering.
Synthesis and Elucidation Workflow
The reliable synthesis and rigorous characterization of this compound are paramount for its application in research and development. Modern synthetic strategies offer efficient access to this compound, while a combination of spectroscopic and crystallographic techniques provides an unambiguous determination of its structure.
2.1. Contemporary Synthetic Approaches
While several methods exist, a common and effective approach involves the introduction of the trifluoromethyl group onto a pre-existing quinoline core. One documented method is the copper-mediated trifluoromethylation of 3-iodoquinoline using methyl chlorodifluoroacetate as the trifluoromethylating agent in the presence of copper(I) iodide.[5] Other strategies include the cyclization of precursors that already contain the -CF3 moiety, such as the reaction of phenethylphosphonium salts bearing a trifluoroacetamide group in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[7][8]
Caption: A generalized workflow for the synthesis of this compound.
2.2. Definitive Structural Characterization
Confirming the molecular structure of the synthesized compound is a critical, self-validating step. A multi-technique approach is standard practice, providing orthogonal data points that, when combined, leave no ambiguity.
Caption: Integrated workflow for the structural verification of the target molecule.
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity and electronic environment of atoms in a molecule.
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The strong deshielding of protons near the nitrogen and -CF3 group necessitates a spectral width sufficient to capture signals downfield of 9 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary to observe the quaternary carbon of the -CF3 group and those split by fluorine.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single peak is expected for the chemically equivalent fluorine atoms of the -CF3 group.
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.
Interpretation and Data Summary
The ¹H NMR spectrum is particularly informative. The protons at positions 2 and 4 are significantly deshielded (shifted downfield) due to the combined anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent nitrogen atom and the C-3 trifluoromethyl group, respectively.[5]
| Nucleus | Position | Approx. Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Key Insights |
| ¹H | H-2 | 9.11 | Singlet (s) | Deshielded by adjacent N and C-3 CF₃ group.[5] |
| H-4 | 8.46 | Singlet (s) | Deshielded by adjacent C-3 CF₃ group.[5] | |
| H-8 | 8.20 | Doublet (d) | Typical quinoline aromatic proton.[5] | |
| H-5 | 7.94 | Doublet (d) | Typical quinoline aromatic proton.[5] | |
| H-7 | 7.87 | Triplet (t) | Typical quinoline aromatic proton.[5] | |
| ¹³C | C-3 | ~132 (q, ¹JCF ≈ 34 Hz) | Quartet | Directly attached to CF₃; deshielded and split.[9] |
| CF₃ | ~123 (q, ¹JCF ≈ 271 Hz) | Quartet | Large C-F coupling constant is characteristic.[9] | |
| ¹⁹F | CF₃ | ~ -65 | Singlet (s) | Single environment for the three fluorine atoms.[9] |
| (Note: ¹³C and ¹⁹F data are based on reported values for similar trifluoromethylated quinolines and benzenes as specific data for the 3-substituted isomer can vary.)[9] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M]+ or [M+H]+) corresponding to the exact mass of C₁₀H₆F₃N.[10] The fragmentation pattern in electron ionization (EI-MS) would likely show characteristic losses, such as the loss of a trifluoromethyl radical (•CF₃), providing further structural confirmation.[11]
X-ray Crystallography
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in several advanced applications:
-
Medicinal Chemistry: It serves as a key scaffold for developing novel therapeutic agents. Derivatives have shown potential in treating neurodegenerative diseases and certain types of cancer.[5][16] The trifluoromethyl group often enhances the pharmacological profile of the parent quinoline molecule.[1]
-
Material Science: The electron-deficient nature of the pyridine ring, amplified by the -CF3 group, makes its derivatives suitable for investigation as charge-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).[5]
Conclusion
The molecular structure of this compound is a compelling example of strategic molecular design. The placement of a potent electron-withdrawing trifluoromethyl group at the C-3 position fundamentally alters the electronic character of the quinoline scaffold. This is clearly evidenced by the significant downfield shifts of adjacent protons in NMR spectra and the predicted enhancement of electrophilicity at key positions. A comprehensive analytical workflow, combining synthesis with rigorous NMR, MS, and crystallographic characterization, is essential for validating its structure and unlocking its full potential as a versatile building block for the next generation of pharmaceuticals and advanced materials.
References
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- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
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- 13. Synthesis and Single Crystal X-ray Studies of 3-(3,5-Bis(trifluoromethyl)phenyl) Quinoline and 3-(4-Fluoro-3-methylphenyl) Quinoline [ccspublishing.org.cn]
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- 16. researchgate.net [researchgate.net]
3-(Trifluoromethyl)quinoline solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethyl)quinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal fluorinated heterocyclic compound, serving as a critical building block in the realms of medicinal chemistry and materials science.[1] The strategic incorporation of the trifluoromethyl (-CF3) group onto the quinoline scaffold imparts unique physicochemical properties that significantly influence its biological activity and application potential.[2][3] This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. We will delve into its behavior in various solvent systems, explore its intrinsic stability under diverse stress conditions, and present validated experimental protocols for the accurate determination of these crucial parameters. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its fundamental properties to inform experimental design, formulation development, and synthetic strategy.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior. The quinoline core is a fused aromatic system composed of a benzene and a pyridine ring.[4] The trifluoromethyl group at the 3-position, with its high electronegativity and strong carbon-fluorine bonds, profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆F₃N | [4][6] |
| Molecular Weight | 197.16 g/mol | [4][6] |
| Appearance | White solid | [4] |
| Melting Point | 42-43°C | [4] |
| Boiling Point | 243.7 ± 35.0°C (at 760 mmHg) | [4] |
| Density | 1.311 ± 0.06 g/cm³ | [4] |
| CAS Number | 25199-76-2 | [4][6] |
Solubility Profile
Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. The dual nature of this compound—a hydrophobic aromatic system combined with a basic nitrogen atom—results in a distinct solubility profile.
Aqueous and Organic Solubility
The compound exhibits limited solubility in aqueous media. This is a direct consequence of the hydrophobic character of the fused quinoline ring system and the lipophilic nature of the trifluoromethyl group.[2][4]
Conversely, it demonstrates significantly higher solubility in a range of common organic solvents. This lipophilic character is advantageous for its use in organic synthesis and for applications requiring good membrane permeability.[2][4]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Temperature | Notes | Source(s) |
| Water | 0.22 g/L (~1.12 mM) | 25°C | Limited solubility due to hydrophobic nature. | [4] |
| Methanol | Soluble | Ambient | Significantly higher solubility than in water. | [4] |
| Ethanol | Soluble | Ambient | High solubility due to lipophilic character. | [4] |
| DMSO | Soluble | Ambient | A common solvent for preparing stock solutions. | [3][4] |
| Chloroform | Soluble | Ambient | High solubility. | [4] |
| Dichloromethane | Soluble | Ambient | High solubility. | [4] |
Causality of Solubility: The Impact of pH
As a derivative of quinoline, a weak base, the aqueous solubility of this compound is expected to be pH-dependent.[7]
-
Expertise & Experience: In acidic environments (low pH), the lone pair of electrons on the pyridine nitrogen atom can accept a proton. This protonation forms a quinolinium salt. The resulting positive charge significantly increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions. Conversely, in neutral or alkaline conditions (pH > 7), the compound exists predominantly in its neutral, less soluble free base form. This behavior is a cornerstone of formulation science, often exploited to create injectable drug formulations or to understand a drug's behavior in the gastrointestinal tract.[7][8]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Trustworthiness: To ensure reliable and reproducible solubility data, the shake-flask method (OECD Guideline 105) is the gold standard. This protocol is a self-validating system as it measures solubility at equilibrium, minimizing kinetic artifacts.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., purified water, pH 7.4 buffer, n-octanol) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic check is advised to confirm the time to equilibrium.
-
Phase Separation: Cease agitation and allow the mixture to stand, permitting the undissolved solid to settle. For aqueous solutions, centrifugation or filtration (using a filter material that does not adsorb the compound) is essential to separate the saturated solution from the excess solid.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the sample appropriately with a suitable mobile phase.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Visualization: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile
The stability of a molecule is paramount, dictating its shelf-life, storage conditions, and degradation pathways. The trifluoromethyl group is renowned for enhancing molecular stability.[2][5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF3 group highly resistant to chemical and metabolic degradation.[10]
Forced Degradation (Stress Testing)
-
Expertise & Experience: To proactively identify potential liabilities, forced degradation studies are an industry-standard practice.[11][12] These studies subject the compound to stress conditions more severe than those it would encounter during routine handling or storage.[13][14] The goal is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products and establish degradation pathways.[11] This knowledge is crucial for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products.[13]
Stability Under Specific Stress Conditions
-
Hydrolytic Stability (pH-Dependent): The stability of this compound is influenced by pH.[8]
-
Acidic Conditions: The compound is expected to be relatively stable in mild acidic conditions.
-
Neutral Conditions: Generally stable.
-
Basic Conditions: While the C-F bonds are strong, the trifluoromethyl group can be susceptible to hydrolysis under harsh alkaline (high pH) conditions, which can lead to the formation of the corresponding carboxylic acid.[10] This is a known degradation pathway for some trifluoromethyl-containing aromatics.[10]
-
-
Oxidative Stability: The electron-rich quinoline ring system can be susceptible to oxidation.[15] Exposure to common oxidizing agents (e.g., hydrogen peroxide) could potentially lead to the formation of N-oxides or hydroxylated derivatives.
-
Thermal Stability: Trifluoromethylated heterocyclic compounds often exhibit high thermal stability, a property supported by studies on related quinoline structures.[16][18][19] Degradation is typically only observed at temperatures well above standard storage conditions.
Experimental Protocol: Forced Degradation Study
-
Trustworthiness: This protocol outlines a systematic approach to evaluating stability, ensuring that each potential degradation pathway is investigated under controlled and reproducible conditions. A validated stability-indicating HPLC method is essential for the credibility of the results.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a set time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a set time.
-
Oxidation: Mix the stock solution with a solution of 3-6% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution sample to a light source specified by ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) for each condition.
-
Sample Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all major degradation product peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Balance: Evaluate the results to ensure mass balance is conserved, meaning the decrease in the parent compound's peak area should be approximately equal to the sum of the increase in the degradation products' peak areas.
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
Conclusion
This compound presents a well-defined physicochemical profile that is highly valuable to researchers. Its limited aqueous solubility is a key consideration for formulation, but its high solubility in organic solvents makes it amenable to a wide range of synthetic applications. The molecule's stability is significantly enhanced by the trifluoromethyl group, rendering it robust under many conditions.[19][20][21] However, a comprehensive understanding derived from forced degradation studies reveals potential liabilities under specific stress conditions, such as strong alkaline hydrolysis and oxidation. The experimental frameworks and data presented in this guide provide the necessary foundation for scientists to confidently handle, formulate, and deploy this important chemical building block in their research and development endeavors.
References
- 1. This compound|CAS 25199-76-2 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 25199-76-2 [smolecule.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
The Synthesis of 3-(Trifluoromethyl)quinoline from 3-Iodoquinoline: An In-depth Technical Guide
Abstract
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry and drug discovery.[1][2] This powerful electron-withdrawing moiety can profoundly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Among such scaffolds, the quinoline ring system is of significant interest due to its prevalence in a wide array of therapeutic agents, including antimalarial and anticancer drugs.[4][5][6] This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 3-(trifluoromethyl)quinoline from 3-iodoquinoline, a key transformation for accessing novel quinoline-based drug candidates. We will delve into the core principles of transition metal-catalyzed trifluoromethylation, explore various trifluoromethylating agents, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique properties of the trifluoromethyl group in their research endeavors.
Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
The trifluoromethyl group is a privileged substituent in contemporary drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] When incorporated into the quinoline framework, the CF3 group can significantly enhance biological activity. For instance, the renowned antimalarial drug mefloquine features a trifluoromethyl group that is crucial for its therapeutic efficacy.[4]
The synthesis of this compound serves as a gateway to a diverse range of novel chemical entities with potential applications in various therapeutic areas. The starting material, 3-iodoquinoline, is a readily accessible precursor, making this transformation an attractive and practical approach for medicinal chemists. This guide will focus on the direct conversion of the C-I bond to a C-CF3 bond, a challenging yet highly sought-after transformation in organic synthesis.
Synthetic Strategies for the Trifluoromethylation of 3-Iodoquinoline
The direct trifluoromethylation of aryl iodides, including 3-iodoquinoline, has been the subject of extensive research. The primary strategies revolve around the use of transition metal catalysts, most notably copper and palladium, in conjunction with a suitable trifluoromethyl source. The choice of catalyst, ligand, solvent, and trifluoromethylating agent is critical for achieving high yields and selectivity.
Copper-Catalyzed Trifluoromethylation
Copper-mediated trifluoromethylation is a well-established and widely used method for the synthesis of trifluoromethylated arenes.[7][8][9] The reaction typically involves a copper(I) salt as the catalyst and a variety of trifluoromethylating agents. The general mechanism is believed to proceed through an oxidative addition of the aryl iodide to a copper(I)-CF3 species, followed by reductive elimination to furnish the desired product and regenerate the catalyst.[10][11][12][13]
Key Trifluoromethylating Reagents for Copper-Catalyzed Reactions:
-
Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is a nucleophilic trifluoromethyl source that, in the presence of a fluoride source, generates the trifluoromethyl anion for transfer to the copper center.[13][14]
-
Trifluoroacetate Salts (e.g., Sodium Trifluoroacetate): These are inexpensive and readily available reagents that can generate the trifluoromethyl anion upon decarboxylation at elevated temperatures.[7][8]
-
Umemoto's Reagents: These are electrophilic trifluoromethylating agents that can participate in copper-mediated radical pathways.[9][15][16][17][18]
-
Togni's Reagents: These hypervalent iodine compounds are also electrophilic trifluoromethyl sources and have been successfully employed in copper-catalyzed reactions.[14][19][20][21]
The choice of ligand, often a bidentate nitrogen-based ligand like 2,2'-bipyridine or 1,10-phenanthroline, can significantly influence the reaction efficiency by stabilizing the copper intermediates.
Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While initially more challenging than other cross-coupling reactions, significant progress has been made in the development of palladium-catalyzed trifluoromethylation of aryl halides.[22] The catalytic cycle is generally accepted to involve oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent, and concluding with reductive elimination.[22]
Key Considerations for Palladium-Catalyzed Reactions:
-
Ligand Design: The choice of phosphine ligand is crucial for promoting the challenging reductive elimination step to form the C-CF3 bond. Bulky, electron-rich phosphine ligands, such as BrettPhos, have shown considerable success in this regard.[22]
-
Trifluoromethyl Source: A variety of trifluoromethylating agents can be employed, often in conjunction with a suitable activator.
The development of robust palladium catalysts has expanded the scope of trifluoromethylation to include a wider range of substrates and functional groups.
Comparative Analysis of Synthetic Methodologies
To aid in the selection of an appropriate synthetic route, the following table summarizes key parameters for different trifluoromethylation methods of aryl iodides. It is important to note that the optimal conditions for 3-iodoquinoline may require specific optimization.
| Method | Catalyst | Typical Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| Copper-Catalyzed | CuI | TMSCF3 / KF | DMF, 80-120 °C | Cost-effective, well-established | Can require high temperatures, substrate scope limitations | [13] |
| Copper-Catalyzed | CuI | CF3CO2Na | NMP, 160 °C | Inexpensive CF3 source | High temperatures, potential for side reactions | [8][10] |
| Palladium-Catalyzed | Pd(0) complex | TESCF3 / KF | Dioxane, 120-140 °C | Broad substrate scope, high functional group tolerance | More expensive catalyst and ligands | [22] |
Reaction Mechanisms and Key Intermediates
A deeper understanding of the reaction mechanisms is essential for troubleshooting and optimizing synthetic protocols.
Mechanism of Copper-Catalyzed Trifluoromethylation
The precise mechanism of copper-catalyzed trifluoromethylation can vary depending on the reagents and conditions. However, a generally accepted pathway for nucleophilic trifluoromethylation is depicted below.
Figure 1: Proposed mechanism for copper-catalyzed trifluoromethylation.
The reaction is initiated by the formation of a copper(I)-trifluoromethyl species. Oxidative addition of 3-iodoquinoline to this complex forms a copper(III) intermediate. Subsequent reductive elimination yields the desired this compound and regenerates the copper(I) catalyst.[10][11][12]
Mechanism of Palladium-Catalyzed Trifluoromethylation
The palladium-catalyzed cycle follows the well-established principles of cross-coupling reactions.
Figure 2: Generalized catalytic cycle for palladium-catalyzed trifluoromethylation.
The cycle commences with the oxidative addition of 3-iodoquinoline to a low-valent palladium(0) complex. The resulting palladium(II) intermediate undergoes transmetalation with a trifluoromethylating agent to form a palladium(II)-trifluoromethyl complex. The final and often rate-limiting step is the reductive elimination of this compound, which regenerates the active palladium(0) catalyst.[22]
Experimental Protocols
The following protocols are provided as representative examples and may require optimization for specific laboratory conditions and scales.
Protocol 1: Copper-Catalyzed Trifluoromethylation using TMSCF3
This protocol is adapted from established procedures for the trifluoromethylation of aryl iodides.[13]
Materials:
-
3-Iodoquinoline
-
Copper(I) iodide (CuI)
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF, spray-dried)
-
2,2'-Bipyridine
-
Anhydrous benzonitrile
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 3-iodoquinoline (1.0 mmol), CuI (0.2 mmol), spray-dried KF (2.0 mmol), and 2,2'-bipyridine (0.4 mmol).
-
Add anhydrous benzonitrile (5 mL) via syringe.
-
Add TMSCF3 (2.0 mmol) via syringe.
-
Seal the reaction vessel and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Considerations for Method Development
When developing a synthetic route for this compound, the following factors should be considered:
-
Purity of Reagents and Solvents: The use of anhydrous and high-purity reagents and solvents is crucial for the success of these transition metal-catalyzed reactions.
-
Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere of nitrogen or argon.
-
Ligand Screening: For palladium-catalyzed reactions, a screening of different phosphine ligands may be necessary to identify the optimal catalyst system.
-
Temperature and Reaction Time Optimization: The reaction temperature and time should be carefully optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
-
Analytical Monitoring: Regular monitoring of the reaction progress by appropriate analytical techniques (TLC, GC-MS, LC-MS) is essential for determining the optimal reaction time and identifying any potential issues.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the quinoline ring protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the quinoline carbons and a characteristic quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C10H6F3N, MW: 197.16 g/mol ).[23][24]
Conclusion and Future Outlook
The synthesis of this compound from 3-iodoquinoline is a valuable transformation for accessing novel and potentially bioactive molecules. Both copper- and palladium-catalyzed methods offer viable routes, each with its own set of advantages and disadvantages. The choice of a particular method will depend on factors such as cost, substrate scope, and the availability of specialized ligands and reagents.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metal catalysts and reactions that can be performed under milder conditions. The continued exploration of new trifluoromethylating agents will also play a crucial role in expanding the synthetic toolbox for the preparation of these important compounds. This guide provides a solid foundation for researchers to confidently embark on the synthesis and exploration of this compound and its derivatives in their drug discovery programs.
References
- 1. This compound|CAS 25199-76-2 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of trifluoromethylation of aryl halides with CuCF3 and the ortho effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 16. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Umemoto Reagent I - Enamine [enamine.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Togni reagent II - Wikipedia [en.wikipedia.org]
- 20. Togni Reagent II - Enamine [enamine.net]
- 21. Togni reagent - Enamine [enamine.net]
- 22. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Buy this compound | 25199-76-2 [smolecule.com]
- 24. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Spectroscopic Signature of 3-(Trifluoromethyl)quinoline: An In-depth Technical Guide
Introduction: In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for fine-tuning molecular properties. The quinoline nucleus, a privileged scaffold in medicinal chemistry, when appended with a trifluoromethyl group, gives rise to derivatives with enhanced metabolic stability, bioavailability, and unique electronic characteristics. 3-(Trifluoromethyl)quinoline stands as a key exemplar of this molecular design. This technical guide provides a comprehensive exploration of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structural identity of this important molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices and provides a framework for the robust characterization of this and similar fluorinated heterocyclic systems.
Part 1: The Core Spectroscopic Data
The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint. The following sections detail the characteristic signals observed in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses, providing a foundational dataset for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by probing the magnetic environments of its constituent nuclei.
The proton NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals a set of distinct signals corresponding to the aromatic protons of the quinoline ring system. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical shifts of nearby protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.1 | s | - |
| H-4 | ~8.2 - 8.4 | s | - |
| H-5 | ~8.1 - 8.3 | d | ~8.5 |
| H-8 | ~7.9 - 8.1 | d | ~8.2 |
| H-6 | ~7.7 - 7.9 | t | ~7.5 |
| H-7 | ~7.5 - 7.7 | t | ~7.5 |
Causality of Chemical Shifts: The significant downfield shift of the H-2 proton is a direct consequence of its proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring current. Similarly, the H-4 proton is deshielded by the adjacent trifluoromethyl group. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) exhibit chemical shifts and coupling patterns characteristic of a substituted quinoline system.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The presence of the trifluoromethyl group introduces a characteristic quartet for the carbon to which it is attached due to C-F coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | ~150 - 152 | s | - |
| C-3 | ~128 - 130 | q | JC-F ≈ 35 |
| C-4 | ~135 - 137 | s | - |
| C-4a | ~127 - 129 | s | - |
| C-5 | ~129 - 131 | s | - |
| C-6 | ~127 - 129 | s | - |
| C-7 | ~130 - 132 | s | - |
| C-8 | ~128 - 130 | s | - |
| C-8a | ~147 - 149 | s | - |
| -CF₃ | ~122 - 124 | q | JC-F ≈ 275 |
Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, a single, sharp signal is expected in the spectrum.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | ~ -62 | s |
Reference Standard: The chemical shift is typically referenced to an external standard such as CFCl₃ (δ = 0.0 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3050 - 3100 | C-H (aromatic) stretch | Medium |
| ~1600, 1580, 1500 | C=C and C=N (aromatic ring) stretch | Strong |
| ~1300 - 1100 | C-F (trifluoromethyl) stretch | Very Strong |
| ~800 - 900 | C-H (aromatic) out-of-plane bend | Strong |
Interpretation of Key Bands: The strong absorptions in the 1300-1100 cm⁻¹ region are highly indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C and C=N stretching vibrations confirm the presence of the quinoline ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion | Relative Abundance |
| 197 | [M]⁺ | High |
| 178 | [M-F]⁺ | Moderate |
| 168 | [M-HCN]⁺ | Moderate |
| 128 | [M-CF₃]⁺ | Moderate |
Fragmentation Pathway: The molecular ion peak at m/z 197 confirms the molecular weight of this compound. Common fragmentation pathways include the loss of a fluorine atom to give a peak at m/z 178, the loss of hydrogen cyanide from the pyridine ring to yield a fragment at m/z 168, and the loss of the trifluoromethyl radical to produce the quinoline cation at m/z 128.
Part 2: Experimental Protocols and Methodologies
The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. This section provides detailed protocols for the acquisition of NMR, IR, and MS data for this compound, emphasizing the rationale behind key experimental choices.
Workflow for Spectroscopic Characterization
The comprehensive characterization of this compound follows a logical workflow, ensuring a complete and validated dataset.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) are well-defined and do not typically interfere with the signals of interest. TMS serves as the internal standard for both ¹H and ¹³C NMR, providing a reference point at 0 ppm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Trustworthiness: Locking and shimming are critical steps to ensure high-resolution spectra with sharp, well-defined peaks, which is essential for accurate chemical shift and coupling constant determination.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. A very wide spectral width may be necessary depending on the instrument and the presence of other fluorinated species. A small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.
-
Reference the ¹⁹F spectrum to an appropriate external or internal standard.
-
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of this compound.
Method 1: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (solid)
-
FT-IR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Expertise: Consistent and adequate pressure is crucial for obtaining a high-quality ATR spectrum with good signal intensity.
-
-
Data Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after analysis.
Method 2: KBr Pellet
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade (100-200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Grinding: Thoroughly grind the this compound with KBr in the agate mortar until a fine, homogeneous powder is obtained.
-
Trustworthiness: Incomplete grinding can lead to scattering of the IR beam and a poor-quality spectrum.
-
-
Pellet Formation: Transfer the powder to the pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Method: Electron Ionization (EI) Mass Spectrometry
Materials:
-
This compound
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe
-
Volatile solvent (e.g., dichloromethane or methanol) for sample introduction via GC
Procedure:
-
Sample Introduction:
-
GC-MS: Prepare a dilute solution of this compound in a volatile solvent. Inject a small volume into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
-
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment.
-
Expertise: 70 eV is the standard electron energy for EI-MS as it provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.
-
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Part 3: Visualization of Fragmentation
Understanding the fragmentation pathways in mass spectrometry is crucial for structural confirmation. The following diagram illustrates the key fragmentation patterns for this compound under electron ionization.
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS—collectively provide a robust and unambiguous fingerprint for the structural elucidation of this compound. By understanding the principles behind the experimental techniques and the interpretation of the resulting data, researchers can confidently identify and characterize this and other fluorinated heterocyclic compounds. The detailed protocols provided herein serve as a self-validating system, ensuring the generation of high-quality, reliable spectroscopic data, which is the cornerstone of chemical research and development.
commercial availability of 3-(Trifluoromethyl)quinoline
An In-depth Technical Guide to 3-(Trifluoromethyl)quinoline: Commercial Availability, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 25199-76-2), a critical fluorinated heterocyclic building block for scientific research and development. The presence of the trifluoromethyl group on the quinoline scaffold imparts unique electronic properties that enhance metabolic stability, lipophilicity, and biological target affinity, making it a molecule of significant interest.[1] This document serves as a resource for researchers, chemists, and drug development professionals, detailing its commercial availability, robust synthesis methodologies, detailed characterization data, key applications, and essential safety protocols.
Introduction to this compound
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional materials.[2][3] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 3-position, profoundly influences the molecule's physicochemical properties.[4] This modification can lead to enhanced biological activity and improved pharmacokinetic profiles, making this compound a valuable precursor for novel therapeutic agents and advanced materials.[5][6]
Chemical Identity and Properties
The core structure consists of a quinoline ring system—a fusion of a benzene and a pyridine ring—with a CF₃ group at the C-3 position.[5]
| Property | Value | Source(s) |
| CAS Number | 25199-76-2 | [7][8] |
| Molecular Formula | C₁₀H₆F₃N | [5][7] |
| Molecular Weight | 197.16 g/mol | [5][7] |
| Appearance | White solid | [5] |
| MDL Number | MFCD11007731 | [7][8] |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, primarily for research and development purposes.[9] When procuring this compound, researchers should consider purity levels, available quantities, and intended application, as most suppliers offer it for RUO (Research Use Only).
| Supplier | Product Number | Purity | Notes |
| Oakwood Chemical | 036010 | Not specified | - |
| Synquest Labs | 3H32-3-C5 | 95% | - |
| BenchChem | B1314843 | 95% | Offered as a fluorinated building block. |
| Sunway Pharm Ltd | CB74959 | Not specified | - |
Synthesis of this compound
While commercially available, in-house synthesis may be required for large quantities or for the preparation of derivatives. Several synthetic strategies have been developed, ranging from classical named reactions to modern catalytic methods.
Key Synthetic Strategies
-
Friedländer Synthesis : This classical method involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a carbonyl compound containing an α-methylene group.[10][11] For this compound, this would typically involve reacting a 2-aminoaryl carbonyl compound with a trifluoromethylated ketone or aldehyde equivalent. The reaction's versatility allows for the synthesis of highly functionalized quinolines.[12][13]
-
Gould-Jacobs Reaction : This reaction pathway synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, which can then be further modified.[14][15] While not a direct route to the title compound, it is a foundational method for creating the quinoline core, which could subsequently be trifluoromethylated.[16]
-
Modern Catalytic Methods : Contemporary approaches often provide higher yields and milder reaction conditions. These include:
-
Copper-Mediated Trifluoromethylation : This involves the reaction of a precursor like 3-iodoquinoline with a trifluoromethylating agent (e.g., methyl chlorodifluoroacetate) in the presence of a copper(I) iodide catalyst.[5]
-
Phosphonium Salt Cyclization : A newer strategy utilizes phenethylphosphonium salts bearing a trifluoroacetamide group, which cyclize in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the trifluoromethyl-quinoline skeleton.[6][17]
-
Retrosynthetic Analysis via Friedländer Approach
The following diagram illustrates a generalized retrosynthetic pathway for a substituted this compound based on the versatile Friedländer synthesis.
Caption: Retrosynthetic analysis of a 3-(CF₃)quinoline via the Friedländer reaction.
Detailed Experimental Protocol: Modified Friedländer Synthesis
This protocol is a representative example for synthesizing a substituted this compound derivative, adapted from principles of the Friedländer reaction which often utilizes acid or base catalysis under thermal conditions.[11][12]
Objective: To synthesize a poly-substituted quinoline via a catalyst-free condensation in water, highlighting a green chemistry approach.[13]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol)
-
Water (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Ethyl acetate, Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol, 1 eq.) and 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 1 eq.).
-
Solvent Addition: Add 5 mL of deionized water to the flask. The use of water as a solvent represents an environmentally benign alternative to traditional organic solvents.[13]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 70-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
Spectroscopic and Physicochemical Data
Proper characterization is essential to confirm the identity and purity of this compound. The electron-withdrawing CF₃ group significantly influences the chemical shifts in NMR spectra.
| Data Type | Description | Source(s) |
| ¹H NMR | Aromatic protons typically appear in the δ 7.5-8.5 ppm range. The specific shifts are dependent on the substitution pattern. | [18][19] |
| ¹³C NMR | The carbon of the CF₃ group appears as a quartet due to C-F coupling, with a large coupling constant (¹JCF ~275 Hz). | [20][21] |
| ¹⁹F NMR | A singlet is typically observed around δ -62 ppm (relative to an external standard like TFA), characteristic of the CF₃ group on an aromatic ring. | [19][20] |
| Melting Point | Varies by derivative. For example, 4-Hydroxy-7-(trifluoromethyl)quinoline has a melting point of 266-269 °C. | [22] |
Key Applications in Research and Development
The unique properties conferred by the trifluoromethyl group make this compound and its analogs valuable in diverse R&D areas.
Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in drug discovery.[4] The addition of a CF₃ group enhances its potential.
-
Antimalarial Agents : The CF₃ group is a key feature in antimalarial drugs like mefloquine. Novel quinoline derivatives with this moiety show potent activity against Plasmodium falciparum, potentially by targeting the parasite's cytochrome bc1 complex.[6]
-
Anticancer and Neuroprotective Agents : Derivatives have been investigated for antitumor activity and for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5]
-
Sodium Channel Blockers : Quinoline-derived trifluoromethyl alcohols have been identified as potent sodium channel blockers, giving them potential as novel antiepileptic and analgesic agents for treating chronic pain.[4]
Materials Science
-
Organic Electronics : The electron-withdrawing nature of the CF₃ group makes these compounds candidates for use in organic electronics. Derivatives are being explored as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).[5]
Experimental Workflow Visualization
The following diagram outlines a typical workflow from synthesis to application screening for a novel this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 25199-76-2 [smolecule.com]
- 6. This compound|CAS 25199-76-2 [benchchem.com]
- 7. This compound [oakwoodchemical.com]
- 8. CAS 25199-76-2 | 3H32-3-C5 | MDL MFCD11007731 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. Gould-Jacobs Reaction [drugfuture.com]
- 16. iipseries.org [iipseries.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. beilstein-archives.org [beilstein-archives.org]
- 21. 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-羟基-7-三氟甲基喹啉 96% | Sigma-Aldrich [sigmaaldrich.com]
The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Evolution of Trifluoromethylated Quinolines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethyl (CF₃) group into organic molecules has proven to be a transformative strategy in medicinal chemistry and materials science. This is largely due to the unique electronic properties conferred by the CF₃ group, which can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The quinoline scaffold, a cornerstone of numerous pharmaceuticals, became a prime candidate for such modification. This guide provides a comprehensive exploration of the discovery and historical development of trifluoromethylated quinolines, tracing their origins from early synthetic endeavors to their pivotal role in the development of modern therapeutics.
The Genesis of Trifluoromethylated Quinolines: A Post-War Innovation
The story of trifluoromethylated quinolines is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century but truly blossomed in the mid-20th century. While the first organofluorine compound was synthesized in 1835, it was the large-scale production of fluorinated compounds like chlorofluorocarbons (CFCs) by companies such as DuPont in the 1930s that made fluorinated building blocks more accessible to academic and industrial researchers.
The quest for novel therapeutic agents, particularly antimalarials, in the post-World War II era provided a significant impetus for the exploration of new chemical entities. The quinoline core was already a well-established pharmacophore, with quinine and its synthetic analogues having a long history of use in treating malaria. The challenge was to develop new quinoline-based drugs with improved efficacy and reduced side effects. The unique properties of the trifluoromethyl group made it an attractive substituent to explore in this context.
A seminal moment in the history of trifluoromethylated quinolines occurred in 1954 with the publication of a detailed study by Belcher, Stacey, Sykes, and Tatlow in the Journal of the Chemical Society. This paper, titled "The synthesis of certain trifluoromethylquinoline derivatives," represents one of the earliest comprehensive reports on the synthesis of this class of compounds. Their work laid the foundation for future research and development in this area.
Early Synthetic Strategies: Adapting Classic Reactions
The initial forays into the synthesis of trifluoromethylated quinolines did not involve the invention of entirely new reactions. Instead, pioneering chemists cleverly adapted existing, well-established methods for quinoline synthesis by incorporating trifluoromethyl-containing building blocks. The most significant of these was ethyl trifluoroacetoacetate .
The Conrad-Limpach and Knorr Syntheses: The Gateway to Trifluoromethylated Quinolones
The 1954 paper by Belcher, Stacey, Sykes, and Tatlow primarily utilized variations of the Conrad-Limpach and Knorr quinoline syntheses . These reactions, originally developed in the late 19th century, involve the condensation of anilines with β-ketoesters.
The key innovation was the substitution of the commonly used ethyl acetoacetate with ethyl trifluoroacetoacetate . This seemingly simple change opened the door to a new family of quinoline derivatives.
The Conrad-Limpach Synthesis for 4-Hydroxy-2-(trifluoromethyl)quinolines:
This reaction involves the condensation of an aniline with ethyl trifluoroacetoacetate under acidic conditions, followed by thermal cyclization. The initial reaction forms an enamine, which then cyclizes at high temperatures to yield the 4-hydroxy-2-(trifluoromethyl)quinoline.
Figure 1: General workflow of the Conrad-Limpach synthesis for 4-hydroxy-2-(trifluoromethyl)quinolines.
The Knorr Synthesis for 2-Hydroxy-4-(trifluoromethyl)quinolines:
The Knorr synthesis, a variation of the Conrad-Limpach, proceeds through a different intermediate. Under thermodynamic control (higher temperatures for the initial condensation), the aniline reacts with the ester group of the β-ketoester to form a β-ketoanilide. Subsequent acid-catalyzed cyclization then yields the isomeric 2-hydroxy-4-(trifluoromethyl)quinoline.
Figure 2: General workflow of the Knorr synthesis for 2-hydroxy-4-(trifluoromethyl)quinolines.
Experimental Details from Belcher, Stacey, Sykes, and Tatlow (1954):
The work of Belcher and his team provided concrete examples and quantitative data for these syntheses. Below is a summary of their findings for the reaction of aniline with ethyl trifluoroacetoacetate.
| Reaction Type | Product | Reaction Conditions | Yield (%) |
| Conrad-Limpach | 4-Hydroxy-2-(trifluoromethyl)quinoline | Aniline and ethyl trifluoroacetoacetate heated in a sealed tube at 100°C, followed by cyclization in paraffin oil at 250-260°C. | 70 |
| Knorr | 2-Hydroxy-4-(trifluoromethyl)quinoline | Aniline and ethyl trifluoroacetoacetate heated at 140-150°C, followed by cyclization with concentrated sulfuric acid. | 65 |
These early experiments demonstrated the viability of using trifluoromethylated building blocks in classic named reactions to generate novel heterocyclic scaffolds with good yields.
The Skraup and Doebner-von Miller Reactions: Expanding the Arsenal
While the Conrad-Limpach and Knorr syntheses were pivotal, other classic quinoline syntheses were also adapted to incorporate the trifluoromethyl group.
The Skraup synthesis , a notoriously vigorous reaction involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, could be modified by using a trifluoromethyl-substituted aniline as the starting material. This allowed for the introduction of the CF₃ group onto the benzenoid ring of the quinoline system.
Similarly, the Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds, offered another avenue. The use of trifluoromethylated α,β-unsaturated ketones or aldehydes in this reaction provided access to quinolines with the trifluoromethyl group on the pyridine ring. While early, specific examples from the 1950s are less documented in readily available literature, the principles of these reactions allowed for their eventual application in the synthesis of a wide array of trifluoromethylated quinolines as the demand for such compounds grew.
The Driving Force: The Quest for Superior Antimalarials
The initial surge in research into trifluoromethylated quinolines was not purely an academic exercise. It was heavily influenced by the urgent need for new and improved antimalarial drugs. The development of resistance to existing drugs like chloroquine was a growing concern, and the unique properties of the trifluoromethyl group were hypothesized to overcome some of these challenges.
The introduction of a trifluoromethyl group can:
-
Increase metabolic stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the drug's half-life in the body.
-
Enhance lipophilicity: This can improve the drug's ability to cross cell membranes and reach its target within the malaria parasite.
-
Alter electronic properties: The electron-withdrawing nature of the CF₃ group can influence the pKa of the quinoline nitrogen, affecting its binding to biological targets.
This line of research ultimately led to the development of the highly successful antimalarial drug mefloquine , which contains two trifluoromethyl groups. The foundational work on the synthesis of trifluoromethylated quinolines in the 1950s and 1960s was a critical stepping stone towards the discovery of such life-saving medicines.
The Evolution of Synthetic Methodologies: From Building Blocks to Direct Trifluoromethylation
The early reliance on trifluoromethylated building blocks, while effective, had its limitations. The synthesis of these starting materials could be complex, and the position of the trifluoromethyl group was predetermined by the initial building block.
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift with the development of direct trifluoromethylation reactions . These methods allow for the introduction of a CF₃ group directly onto a pre-formed quinoline ring. This has been made possible through the development of novel trifluoromethylating reagents and catalytic systems.
These modern methods can be broadly categorized into:
-
Radical Trifluoromethylation: Utilizing reagents that generate trifluoromethyl radicals, which can then attack the quinoline ring.
-
Nucleophilic Trifluoromethylation: Employing reagents that deliver a nucleophilic "CF₃⁻" equivalent.
-
Electrophilic Trifluoromethylation: Using reagents that act as a source of an electrophilic "CF₃⁺" species.
The advent of these direct methods has revolutionized the synthesis of trifluoromethylated quinolines, offering greater flexibility, efficiency, and access to a wider range of derivatives for drug discovery and materials science applications.
Figure 3: The evolution of synthetic strategies for trifluoromethylated quinolines.
Conclusion
The discovery and development of trifluoromethylated quinolines represent a significant chapter in the history of heterocyclic and medicinal chemistry. From the pioneering work of adapting classic named reactions in the mid-20th century to the sophisticated direct trifluoromethylation methods of today, the journey has been one of innovation driven by a clear therapeutic need. The early insights into the synthesis of these compounds, particularly the seminal work of Belcher, Stacey, Sykes, and Tatlow, paved the way for the creation of life-saving drugs and continue to inspire the development of new chemical entities with enhanced properties. As researchers continue to push the boundaries of synthetic chemistry, the legacy of these early discoveries will undoubtedly continue to influence the future of drug development and materials science.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 3-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group on the quinoline scaffold creates a unique electronic landscape, profoundly influencing the molecule's susceptibility to electrophilic and nucleophilic attack. This document elucidates the underlying principles governing this reactivity, integrating theoretical predictions with experimental evidence. We will dissect the electronic interplay between the π-deficient pyridine ring, the carbocyclic benzene ring, and the potent inductive effects of the trifluoromethyl substituent. Key reactive sites are identified, and mechanistic pathways for both electrophilic and nucleophilic substitutions are detailed. This guide serves as a critical resource for scientists leveraging this compound as a scaffold in synthetic chemistry and drug design, providing the foundational knowledge required to predict and control its chemical behavior.
Introduction: The Strategic Importance of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its fusion of a benzene and a pyridine ring provides a rigid, aromatic structure capable of diverse interactions with biological targets. The introduction of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to modulate a molecule's physicochemical properties.[1] The CF₃ group is known for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, which can enhance membrane permeability, binding affinity, and pharmacokinetic profiles.[1][2]
This compound, therefore, represents a powerful convergence of these two valuable chemical motifs. Its derivatives are explored for a range of applications, including as antimicrobial agents, potential treatments for neurodegenerative diseases and cancer, and as functional materials in organic electronics like OLEDs and OPVs.[3] A fundamental understanding of the molecule's reactive sites is paramount for its effective utilization as a synthetic intermediate in the development of these advanced compounds. This guide explains the causality behind its distinct reactivity profile, providing a predictive framework for synthetic chemists.
Electronic Structure and Principles of Reactivity
The reactivity of this compound is best understood by dissecting the electronic contributions of its constituent parts: the quinoline core and the CF₃ substituent.
2.1. The Quinoline Core: A Tale of Two Rings The quinoline heterocycle consists of two fused rings with distinct electronic characteristics:
-
The Pyridine Ring (Heterocyclic): The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring system. This makes the pyridine ring "electron-deficient" or "π-deficient." Consequently, it is generally deactivated towards electrophilic attack but activated for nucleophilic attack, particularly at the C2 and C4 positions.[4][5]
-
The Benzene Ring (Carbocyclic): This ring is more electron-rich compared to the pyridine portion and behaves more like a typical benzene derivative. Therefore, electrophilic aromatic substitution (SEAr) preferentially occurs on this ring.[6][7][8] Attack is favored at the C5 and C8 positions, as this allows the positive charge of the reaction intermediate (the Wheland intermediate) to be delocalized without disrupting the aromaticity of the pyridine ring.[7]
2.2. The Trifluoromethyl Group: A Potent Inductive Effector The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[9] Its effect is primarily inductive (a through-sigma-bond effect), stemming from the high electronegativity of the three fluorine atoms. This strong inductive pull drastically lowers the electron density of the ring to which it is attached.[9]
2.3. Synthesis of Effects in this compound When placed at the 3-position, the CF₃ group exerts a profound influence on the quinoline system:
-
Enhanced Electrophilicity of the Pyridine Ring: The CF₃ group's powerful electron-withdrawing effect further depletes the electron density of the already π-deficient pyridine ring. This significantly enhances the electrophilicity of the C2 and C4 positions, making them highly susceptible to nucleophilic attack.[3]
-
Deactivation Towards Electrophiles: The entire heterocyclic system is strongly deactivated towards electrophilic attack. The benzene ring is also deactivated, albeit to a lesser extent. Nonetheless, any electrophilic substitution will still overwhelmingly favor the C5 and C8 positions of the carbocyclic ring.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 25199-76-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 7. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: One-Pot Synthesis Methods for 3-(Trifluoromethyl)quinoline
Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and anti-inflammatory drugs.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 3-position, can dramatically enhance the pharmacological profile of these molecules. The CF₃ group is a powerful bioisostere for methyl and hydroxyl groups and is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets by altering the molecule's electronic properties.[3][4][5][6][7] Consequently, 3-(Trifluoromethyl)quinoline is a highly valuable building block in modern drug discovery.[8]
Traditional multi-step syntheses for such compounds are often plagued by issues of low overall yield, hazardous reagents, and laborious purification procedures. One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful strategy to streamline these processes.[9] This approach offers significant advantages, including reduced reaction times, lower consumption of solvents and reagents, and improved operational efficiency, aligning with the principles of green chemistry.
This document provides detailed protocols and expert insights into the one-pot synthesis of this compound, focusing primarily on the robust and versatile Friedländer annulation reaction. It is intended for researchers, chemists, and professionals in the field of drug development seeking efficient and scalable methods for accessing this critical molecular scaffold.
Part 1: The Friedländer Annulation as a Core Strategy
The Friedländer synthesis is a classic and highly effective method for constructing the quinoline ring system. It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl functionality.[10][11] This reaction can be catalyzed by either acids or bases, making it adaptable to a wide range of substrates.[12]
Mechanistic Pathways: A Tale of Two Routes
The precise mechanism of the Friedländer synthesis has been a subject of detailed study, with two primary pathways considered viable depending on the reaction conditions.[10][13]
-
The Aldol-First Pathway: Under many conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl-containing starting materials. This is typically the rate-limiting step. The resulting aldol adduct then rapidly undergoes cyclization via imine formation, followed by dehydration to yield the aromatic quinoline ring.[13]
-
The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group of the aryl ketone/aldehyde and the carbonyl of the α-methylene partner. This intermediate then undergoes an intramolecular aldol-type condensation and subsequent elimination of water to form the final product.[10]
Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential side reactions.
Caption: The two primary mechanistic pathways of the Friedländer synthesis.
Part 2: Detailed One-Pot Experimental Protocols
To synthesize this compound, the Friedländer reaction requires a 2-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) and a ketone bearing both an α-methylene group and a trifluoromethyl group. A prime candidate for this is ethyl 4,4,4-trifluoroacetoacetate, which provides the necessary atoms for positions 2, 3, and 4 of the quinoline ring.
Protocol 2.1: Acid-Catalyzed One-Pot Friedländer Synthesis
This protocol leverages an acid catalyst to drive the condensation and cyclization steps efficiently. p-Toluenesulfonic acid (p-TsOH) is an excellent choice as it is effective, inexpensive, and can facilitate the reaction under solvent-free conditions, enhancing the green credentials of the synthesis.[11]
Materials:
-
2-Aminobenzaldehyde (1.0 equiv)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Ethanol or Toluene (as solvent, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv).
-
Catalyst Addition: Add p-TsOH·H₂O (0.1 equiv) to the mixture. If a solvent is desired for better mixing, add ethanol or toluene (approx. 5 mL per mmol of 2-aminobenzaldehyde).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Scientist's Note: The elevated temperature is critical for driving the two dehydration steps (aldol condensation and imine aromatization) to completion. Solvent-free conditions often require slightly higher temperatures but simplify the work-up.
-
-
Work-up: Cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with ethyl acetate.
-
Neutralization: Wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Then, wash with brine.
-
Trustworthiness Check: The neutralization step is crucial to prevent catalyst-driven side reactions during solvent evaporation and purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound product.
Protocol 2.2: Emerging Strategies - A Conceptual Domino Approach
Modern synthetic chemistry increasingly relies on domino or cascade reactions, where a single event triggers a series of subsequent transformations to build molecular complexity rapidly.[14][15][16] While a specific domino protocol for this compound is not yet established in the literature reviewed, we can conceptualize a powerful one-pot method based on related transformations, such as the synthesis of trifluoromethylated indoles.[17]
This conceptual protocol involves the copper-catalyzed trifluoromethylation of a 2-alkynylaniline, which triggers an in-situ cyclization to form the quinoline ring.
Conceptual Principle: A suitably protected 2-alkynylaniline reacts with a trifluoromethyl source (e.g., a fluoroform-derived CuCF₃ reagent) in a one-pot process. The initial trifluoromethylation of the alkyne generates a vinyl-copper intermediate, which then undergoes a 6-endo-dig cyclization onto the aniline nitrogen, followed by aromatization to furnish the this compound scaffold.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS 25199-76-2 [benchchem.com]
- 9. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Copper-Mediated Trifluoromethylation of Quinoline Derivatives: Principles, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
The introduction of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The quinoline core, a privileged structure found in numerous FDA-approved drugs, is a prime target for such modifications.[4][5] This guide provides an in-depth exploration of copper-mediated trifluoromethylation of quinoline derivatives, a highly efficient and versatile synthetic strategy. We will delve into the underlying reaction mechanisms, present detailed, field-proven protocols for various trifluoromethylating agents, and offer expert insights into experimental design and troubleshooting.
Scientific Foundation: The Role of Copper in Trifluoromethylation
Copper's prominence in trifluoromethylation stems from its accessible oxidation states (Cu(I), Cu(II), Cu(III)) and its ability to engage with a wide array of trifluoromethyl sources.[6] The reactions can proceed through distinct mechanistic pathways—involving nucleophilic, electrophilic, or radical trifluoromethyl species—largely dictated by the nature of the CF₃ reagent and the copper catalyst's state.
A unifying feature in many of these reactions is the formation of a key copper-trifluoromethyl intermediate, often represented as a Cu-CF₃ species.[7][8] The generation and reactivity of this intermediate are central to the catalytic cycle. Computational studies suggest that these reactions typically proceed through a Cu(I)-Cu(II) or a more debated Cu(I)-Cu(III) catalytic cycle.[9]
Mechanistic Pathways:
-
Radical Pathway (e.g., with Langlois' Reagent): Reagents like sodium trifluoromethanesulfinate (NaSO₂CF₃, Langlois' reagent) generate a trifluoromethyl radical (•CF₃) under oxidative conditions.[10][11] Copper(I) can facilitate this process via a single-electron transfer (SET) mechanism. The generated •CF₃ can then either directly attack the quinoline ring or react with a Cu(II) species to form a Cu(III)-CF₃ intermediate, which then undergoes reductive elimination to yield the product.[6][12]
-
Electrophilic Pathway (e.g., with Togni's or Umemoto's Reagents): Hypervalent iodine reagents, such as Togni's[13][14][15] and Umemoto's reagents,[16][17][18][19] act as electrophilic CF₃⁺ sources. Copper catalysts can activate these reagents, often through an SET process, to generate a CF₃ radical and a Cu(II) species.[6][12] This pathway is particularly effective for the direct C-H trifluoromethylation of electron-rich heterocycles.
-
Nucleophilic Pathway (e.g., with TMSCF₃): Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) serve as a source of the CF₃⁻ nucleophile. In these reactions, a copper(I) salt undergoes transmetalation to form a Cu-CF₃ species. This highly reactive intermediate can then participate in cross-coupling reactions with pre-functionalized quinolines (e.g., halo- or boronic acid-substituted quinolines).[8][20]
The choice of ligand is also critical. Ligands such as 1,10-phenanthroline can stabilize reactive copper intermediates, increase electron density on the copper center, and accelerate key steps like reductive elimination, ultimately allowing reactions to proceed under milder conditions with broader functional group tolerance.[8][12][21]
Caption: General catalytic cycle in copper-mediated trifluoromethylation.
Application Notes & Protocols
This section provides detailed protocols for the trifluoromethylation of quinoline derivatives, categorized by the type of trifluoromethylating agent.
Protocol 1: Direct C-H Trifluoromethylation via a Radical Pathway
This protocol is adapted from methodologies for the direct functionalization of heterocycles using Langlois' reagent. It is particularly effective for quinolines bearing directing groups, such as the 8-amino group, which can chelate to the copper center and direct trifluoromethylation to the C5 position.[22]
Reaction: Direct C5-Trifluoromethylation of 8-Aminoquinoline
Caption: A generalized workflow for synthesis and purification.
Materials:
-
Substrate: 8-Aminoquinoline (1.0 equiv)
-
CF₃ Source: Sodium Trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na) (2.5 equiv)
-
Catalyst: Copper(I) iodide (CuI) (0.2 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70 wt. % in H₂O (3.0 equiv)
-
Solvent: Dichloroethane (DCE) / H₂O (4:1 v/v)
-
Glassware: Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar.
-
Inert Gas: Nitrogen or Argon
Step-by-Step Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-aminoquinoline (e.g., 0.5 mmol, 72.1 mg), Langlois' reagent (1.25 mmol, 195 mg), and CuI (0.1 mmol, 19.0 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times. This is crucial to prevent oxidation of the Cu(I) catalyst.
-
Solvent Addition: Add the degassed solvent mixture of DCE (2.0 mL) and H₂O (0.5 mL) via syringe.
-
Initiation: Begin vigorous stirring. Slowly add TBHP (1.5 mmol, ~0.19 mL) to the suspension at room temperature over 5 minutes. Scientist's Note: The slow addition is a safety measure to control the exothermicity of the reaction.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to decompose any remaining oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 8-amino-5-(trifluoromethyl)quinoline.
Protocol 2: Cross-Coupling Trifluoromethylation of a Pre-functionalized Quinoline
This protocol describes the trifluoromethylation of an arylboronic acid derivative, a common and highly versatile cross-coupling partner.[8] The use of a ligand like 1,10-phenanthroline is often essential for achieving high yields.
Reaction: Copper-Mediated Trifluoromethylation of Quinoline-6-boronic acid
Materials:
-
Substrate: Quinoline-6-boronic acid (1.0 equiv)
-
CF₃ Source: (Trifluoromethyl)trimethylsilane (TMSCF₃) (2.0 equiv)
-
Fluoride Source: Potassium fluoride (KF) (2.0 equiv)
-
Catalyst: Copper(I) iodide (CuI) (1.2 equiv)
-
Ligand: 1,10-Phenanthroline (1.2 equiv)
-
Oxidant: Molecular oxygen (O₂) from air or a balloon
-
Solvent: N,N-Dimethylformamide (DMF)
-
Glassware: Schlenk flask or vial with a magnetic stir bar.
Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a nitrogen atmosphere, add quinoline-6-boronic acid (e.g., 0.2 mmol, 37.4 mg), CuI (0.24 mmol, 45.7 mg), 1,10-phenanthroline (0.24 mmol, 43.2 mg), and KF (0.4 mmol, 23.2 mg) to a Schlenk flask. Scientist's Note: The reaction is highly sensitive to moisture and air before the oxidative step, so maintaining an inert atmosphere during setup is critical for reproducibility.
-
Solvent and Reagent Addition: Add anhydrous DMF (1.0 mL) followed by TMSCF₃ (0.4 mmol, ~0.06 mL).
-
Reaction Setup: Seal the flask, remove it from the glovebox, and attach a balloon filled with air (or simply pierce the septum with a needle open to the atmosphere).
-
Reaction: Stir the mixture vigorously at 60 °C for 16 hours. The mixture will typically turn dark green or black.
-
Monitoring: Check for the disappearance of the boronic acid starting material using TLC.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite® to remove insoluble copper salts.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate 6-(trifluoromethyl)quinoline.
Data Summary and Comparison
The selection of a trifluoromethylation method depends heavily on the substrate, desired position of functionalization, and tolerance of functional groups.
| Method | Quinoline Substrate Type | CF₃ Source | Typical Copper Source | Key Additives | Advantage | Disadvantage |
| Direct C-H Trifluoromethylation | Electron-rich, often with directing group | Langlois' Reagent[22][23] or Togni Reagent[6][12] | CuI, Cu(OAc)₂, Cu(OTf)₂ | Oxidant (TBHP, K₂S₂O₈) | High atom economy; no pre-functionalization needed.[6][12] | Often requires specific directing groups for regioselectivity; can yield isomer mixtures. |
| Cross-Coupling (Boronic Acid) | Arylboronic Acid / Ester | TMSCF₃[8] | [Cu(OTf)]₂·C₆H₆, CuI | Ligand (e.g., phen), Base (K₃PO₄), Oxidant (O₂) | High functional group tolerance; excellent regioselectivity.[8] | Requires synthesis of the boronic acid precursor; protodeborylation can be a side reaction.[6][12] |
| Cross-Coupling (Aryl Halide) | Aryl Iodide or Bromide | CF₃CO₂Na,[6][12] TMSCF₃ | CuI | Ligand (optional), Promoter (Ag₂O for CF₃CO₂Na) | Utilizes readily available aryl halides. | Can require higher temperatures; aryl chlorides are less reactive.[7] |
| Decarboxylative Trifluoromethylation | Quinoline Carboxylic Acid | Togni Reagent | Cu₂O | Base (K₂CO₃) | Avoids the need for halides or boronic acids. | Substrate scope can be limited; decarboxylation may not be efficient for all substrates. |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Inefficient catalyst activity or degradation.
-
Solution: Ensure strictly anhydrous and anaerobic conditions during setup, especially for Cu(I) catalysts. Use freshly purchased or purified copper salts and ligands. Degas solvents thoroughly.
-
-
No Reaction:
-
Cause: Inactive trifluoromethylating agent or insufficient oxidant.
-
Solution: Use fresh TBHP (its concentration can decrease over time). Ensure your Langlois' or Togni reagent has not degraded. For cross-couplings, confirm the quality of the boronic acid.
-
-
Formation of Side Products (e.g., Protodeborylation):
-
Poor Regioselectivity in C-H functionalization:
-
Cause: The electronic and steric properties of the substrate may not favor a single position.
-
Solution: This is an inherent challenge. Consider modifying the substrate to include a stronger directing group or switch to a cross-coupling strategy where regioselectivity is pre-determined.
-
Conclusion
Copper-mediated trifluoromethylation represents a powerful and adaptable platform for the synthesis of modified quinoline derivatives. By understanding the fundamental mechanistic principles and carefully selecting the appropriate trifluoromethylating agent, catalyst system, and reaction conditions, researchers can efficiently access novel chemical entities with high potential for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for developing and optimizing these critical transformations in the laboratory.
References
- 1. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recercat.cat [recercat.cat]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 11. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 12. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. Togni reagent - Enamine [enamine.net]
- 15. Togni reagent II - Wikipedia [en.wikipedia.org]
- 16. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | TCI Deutschland GmbH [tcichemicals.com]
- 19. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ccspublishing.org.cn [ccspublishing.org.cn]
- 23. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-(Trifluoromethyl)quinoline in Modern Pharmaceutical Synthesis
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 3-position, imparts a unique combination of physicochemical properties that are highly advantageous for drug design.[4][5][6] This guide provides an in-depth exploration of 3-(Trifluoromethyl)quinoline as a pivotal building block in pharmaceutical synthesis. We will delve into the rationale behind its use, its synthetic accessibility, and its application in developing novel therapeutics. Detailed protocols for its functionalization are provided to equip researchers and drug development professionals with the practical knowledge to leverage this versatile intermediate.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of fluorine-containing groups, especially the trifluoromethyl (-CF₃) moiety, is a well-established strategy for optimizing drug candidates.[7] The CF₃ group's strong electron-withdrawing nature and high lipophilicity offer several key advantages:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. This can block metabolic hotspots, increase the drug's half-life, and reduce the required dosage.[4][5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[4][5][7]
-
Modulated Bioavailability: By enhancing stability and membrane permeability, the CF₃ group often leads to improved oral bioavailability.[4][7]
-
Binding Affinity: The unique electronic properties of the CF₃ group can alter the conformation of a molecule, leading to stronger and more selective interactions with biological targets like enzymes and receptors.[6]
When appended to the quinoline core, a privileged scaffold in its own right, the CF₃ group creates a powerful synthon for tackling diverse therapeutic challenges, from infectious diseases to oncology.[1][8][9]
Physicochemical Profile: this compound
A thorough understanding of the starting material's properties is fundamental for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃N | [8][10] |
| Molecular Weight | 197.16 g/mol | [8][10] |
| CAS Number | 25199-76-2 | [10] |
| Appearance | (Typically) Liquid or low-melting solid | General Knowledge |
| pKa (Predicted) | 2.55 (for the conjugate acid) | [6] |
| logP (Predicted) | >3 | [6] |
Synthetic Accessibility and General Workflow
This compound is a commercially available building block, but understanding its synthesis is valuable. One established method involves the copper-catalyzed trifluoromethylation of a pre-functionalized quinoline, such as 3-iodoquinoline.[8] This highlights the accessibility of the compound through established synthetic protocols.[8]
The general workflow for utilizing this compound in a drug discovery program involves its synthesis or procurement, followed by selective functionalization to build molecular complexity and explore the structure-activity relationship (SAR).
Caption: General synthesis and functionalization workflow.
Applications in Medicinal Chemistry
Derivatives of this compound have been investigated for a wide array of therapeutic applications, demonstrating the scaffold's versatility.
-
Anticancer Agents: Certain derivatives exhibit potent antitumor activity.[8] The quinoline core can intercalate with DNA, while appended groups, guided by the CF₃-substituted ring, can interact with specific enzyme pockets, such as PI3K kinases, leading to cell cycle arrest and apoptosis.[9]
-
Antimicrobial and Antitubercular Agents: The quinoline ring is a known pharmacophore in antimicrobial agents.[2] The trifluoromethyl group can enhance the lipophilicity and efficacy of these compounds, allowing for better penetration into bacterial cells, including resilient strains like Mycobacterium tuberculosis.[2][8]
-
Neuroprotective Agents: Research suggests that derivatives may possess neuroprotective properties, making them scaffolds of interest for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8]
-
Antiviral Activity: Trifluoromethylated quinolines have been explored for their potential to inhibit viral replication, as seen in studies against the Zika virus (ZIKV).[1]
Protocol: Late-Stage C-H Arylation of this compound
Late-stage functionalization is a powerful strategy in drug discovery to rapidly generate a library of analogues from a common intermediate.[11] This protocol describes a representative palladium-catalyzed C–H arylation at the C8-position of this compound, a common diversification tactic.
Rationale: The C8 position is often targeted for functionalization to modulate the physicochemical and pharmacological properties of the quinoline core. Palladium catalysis is a robust and well-understood method for forming C-C bonds with high efficiency and functional group tolerance.
Caption: Experimental workflow for C-H arylation.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Store under inert gas. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial | Air-sensitive, handle in a glovebox if possible. |
| Xantphos | >98% | Commercial | Air-stable ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial | Finely powder and dry in an oven before use. |
| Aryl Bromide | Reagent Grade | Commercial | Substrate for arylation. |
| Toluene | Anhydrous | Commercial | Use from a solvent purification system or a fresh sealed bottle. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For workup and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 197 mg).
-
Catalyst Loading: In the air, add potassium carbonate (2.0 mmol, 276 mg), Palladium(II) Acetate (0.05 mmol, 11.2 mg), and Xantphos (0.06 mmol, 34.7 mg).
-
Substrate and Solvent Addition: Add the desired aryl bromide (1.2 mmol) followed by anhydrous toluene (5 mL).
-
Inerting: Seal the flask with a septum, and purge the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 8-aryl-3-(trifluoromethyl)quinoline product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Optimization of C-H Arylation
The following table summarizes representative data for the optimization of the C-H arylation protocol, demonstrating the effect of different parameters on the reaction yield.
| Entry | Aryl Bromide | Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Xantphos | 110 | 18 | 85 |
| 2 | 4-Bromotoluene | Xantphos | 110 | 18 | 89 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Xantphos | 110 | 24 | 72 |
| 4 | 4-Bromoanisole | SPhos | 110 | 18 | 78 |
| 5 | 4-Bromoanisole | Xantphos | 100 | 24 | 65 |
Analysis: The data indicates that electron-donating groups on the aryl bromide (Entries 1 & 2) lead to higher yields compared to electron-withdrawing groups (Entry 3). The choice of ligand is also crucial, with Xantphos providing a better yield than SPhos under these conditions (Entry 4 vs. Entry 1). Temperature plays a significant role, with a drop of 10 °C leading to a noticeable decrease in yield (Entry 5).
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its unique electronic and physical properties, conferred by the CF₃ group, make it an attractive starting point for the development of novel therapeutics across a range of diseases.[6][8] The ability to perform robust and selective late-stage functionalization on the quinoline core allows for the rapid exploration of chemical space, accelerating the drug discovery process.[11] The protocols and insights provided herein serve as a practical guide for researchers looking to harness the full potential of this powerful intermediate.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Buy this compound | 25199-76-2 [smolecule.com]
- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
applications of 3-(Trifluoromethyl)quinoline in materials science
An In-Depth Technical Guide to the Applications of 3-(Trifluoromethyl)quinoline in Materials Science
Foreword for the Advanced Researcher
The convergence of fluorine chemistry with heterocyclic scaffolds has unlocked new frontiers in materials science. Among these, quinoline derivatives, particularly those functionalized with the trifluoromethyl (CF₃) group, have emerged as a class of molecules with exceptional utility. The introduction of the CF₃ group is not a trivial substitution; it is a strategic decision to imbue the quinoline core with a unique combination of electronic and physical properties.[1] This guide moves beyond a mere survey of applications. As a senior application scientist, my objective is to provide you with the causal reasoning behind the experimental choices and to present protocols that are not just recipes, but self-validating systems for innovation. We will explore how the potent electron-withdrawing nature, metabolic stability, and lipophilicity conferred by the CF₃ group make this compound a powerhouse for creating next-generation materials.[1][2]
The Trifluoromethyl)quinoline Advantage: Core Physicochemical Properties
The quinoline ring system is inherently aromatic and planar, providing a rigid backbone ideal for constructing advanced materials.[3] When the trifluoromethyl group is introduced at the 3-position, it profoundly alters the electronic landscape of the molecule.
-
Electron-Withdrawing Nature: The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This property lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This modulation is critical for designing materials with specific energy level alignments in electronic devices like OLEDs.
-
Enhanced Stability & Lipophilicity: The strength of the C-F bond makes the CF₃ group highly resistant to chemical and metabolic degradation.[2][5] This stability is paramount for creating durable materials for long-lasting devices. Furthermore, the fluorine atoms increase the molecule's lipophilicity, which can be tuned to control solubility in organic solvents for solution-based processing.[5]
-
Modulation of Photophysical Properties: The electronic influence of the CF₃ group allows for the fine-tuning of absorption and emission spectra.[6] Trifluoromethylated quinoline derivatives often exhibit strong fluorescence with high quantum yields, making them excellent candidates for emissive materials and fluorescent probes.[6][7][8]
Application in Organic Electronics: The OLED Revolution
Quinoline derivatives have become mainstays in Organic Light-Emitting Diodes (OLEDs), famously exemplified by Tris-(8-hydroxyquinolinato)aluminum (Alq₃). The introduction of a trifluoromethyl group enhances their performance, particularly in the electron-transporting layer (ETL).[2][9]
Scientific Rationale
Efficient OLED operation requires a balanced injection and transport of holes and electrons. Quinoline's nitrogen-containing heterocyclic structure is inherently electron-deficient, making it suitable for electron transport.[9] Adding a CF₃ group powerfully amplifies this property. By lowering the LUMO energy level, it reduces the energy barrier for electron injection from the cathode (typically aluminum or lithium fluoride/aluminum) and enhances electron mobility within the ETL, leading to improved device efficiency and lower turn-on voltages.[2][4]
Workflow for OLED Fabrication and Testing
This workflow outlines the fabrication of a multilayer OLED device using a this compound derivative as the electron-transporting material.
Caption: Workflow for fabricating a solution-processed/thermally evaporated hybrid OLED device.
Protocol: Fabrication of a Solution-Processed OLED with a Trifluoromethyl-Quinoline ETL
Objective: To fabricate and characterize an OLED device employing a this compound derivative as the electron-transport layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Emissive Layer (EML) solution (e.g., a fluorescent polymer like MEH-PPV in chlorobenzene)[10]
-
Electron-Transport Layer (ETL) material: this compound derivative
-
Lithium Fluoride (LiF) and Aluminum (Al) pellets for evaporation
-
Solvents: Deionized water, acetone, isopropanol (IPA)
Protocol Steps:
-
Substrate Preparation:
-
Clean the ITO substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and IPA for 15 minutes each.[9]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.[9]
-
-
Hole-Transport Layer (HTL) Deposition:
-
Transfer the substrates to a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface at 3000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 120°C for 15 minutes to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the emissive polymer solution onto the HTL at 2000 rpm for 60 seconds.
-
Anneal at 80°C for 20 minutes inside the glovebox.
-
-
ETL and Cathode Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit the this compound derivative as the ETL to a thickness of 30 nm at a rate of 1-2 Å/s.[9]
-
Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.
-
Deposit the Al cathode to a thickness of 100 nm at a rate of 2-5 Å/s.[9]
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.
-
Characterize the device by measuring current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Application as High-Performance Fluorescent Chemosensors
The inherent fluorescence of the quinoline scaffold can be harnessed for chemical sensing.[11] The introduction of a CF₃ group can enhance quantum yield and photostability, while the core structure can be functionalized with specific binding sites for detecting analytes like metal ions.[7][12][13]
Scientific Rationale
The principle behind fluorescence sensing is a change in the fluorophore's emission upon interaction with an analyte. For metal ion detection, a common mechanism is Photoinduced Electron Transfer (PET). In the "off" state, a lone pair of electrons on a chelating group can quench the quinoline's fluorescence via PET. Upon binding a metal ion (e.g., Fe³⁺), this lone pair is engaged in coordination, inhibiting PET and "turning on" the fluorescence.[14] Alternatively, interaction with the analyte can cause fluorescence quenching.[12] The CF₃ group helps to prevent aggregation-caused quenching and can tune the emission wavelength for higher sensitivity and selectivity.
Logical Flow for Sensor Validation
Caption: Logical workflow for the validation of a new fluorescent chemosensor.
Protocol: Screening a this compound Derivative for Fe³⁺ Sensing
Objective: To evaluate the selectivity and sensitivity of a novel this compound-based sensor for the detection of Fe³⁺ ions.
Materials:
-
Synthesized this compound sensor compound
-
Stock solution of the sensor (e.g., 1 mM in a suitable solvent like DMF or MeCN)[13]
-
Aqueous stock solutions (e.g., 10 mM) of various metal perchlorates or chlorides (e.g., Fe³⁺, Fe²⁺, Cu²⁺, Pb²⁺, Zn²⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺)
-
Buffered aqueous solution (e.g., HEPES or Tris-HCl, pH 7.4)
-
Spectrofluorometer and UV-Vis spectrophotometer
Protocol Steps:
-
Preparation of Test Solutions:
-
Prepare a working solution of the sensor (e.g., 10 µM) in a mixed solvent system (e.g., DMF/water 1:1 v/v) to ensure solubility and interaction with aqueous ions.[13]
-
-
Selectivity Study:
-
To separate cuvettes containing 3 mL of the sensor working solution, add a specific amount (e.g., 2 equivalents) of each different metal ion stock solution.
-
Allow the solutions to equilibrate for 5 minutes.
-
Record the fluorescence emission spectrum for each sample (e.g., λex = 310 nm).[13]
-
Compare the fluorescence intensity changes. A significant change only in the presence of Fe³⁺ indicates high selectivity.
-
-
Fluorescence Titration:
-
To a cuvette containing 3 mL of the sensor working solution, incrementally add small aliquots of the Fe³⁺ stock solution.
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
-
Data Analysis:
-
Binding Constant: For a 1:1 binding complex, the binding constant (Ka) can be estimated using the Benesi-Hildebrand equation.[12]
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[15]
-
Quantitative Data Summary
The following table summarizes representative data for quinoline-based fluorescent sensors, illustrating the performance metrics you would aim to determine.
| Sensor Type | Target Analyte | Detection Limit (LOD) | Binding Constant (Ka) | Solvent System | Reference |
| Quinoline Derivative | Fe³⁺ | 8.67 x 10⁻⁵ M | 4.28 x 10² M⁻¹ | Not Specified | [12] |
| Quinoline Derivative (TQA) | Fe³⁺ | 0.168 µM | 2.77 x 10³ M⁻¹ | DMF/Water | [13] |
| Quinoline Schiff Base | Pb²⁺ | 9.9 x 10⁻⁷ M | Not Specified | Semi-aqueous | [15] |
Application in Polymer Science: Advanced Photoinitiators
A more recent and innovative application is the use of α-trifluoromethylated quinolines as safe, storable, and efficient photoinduced-electron transfer (PET) donors for initiating radical polymerizations.[16]
Scientific Rationale
Traditional photoinitiators can be unstable or require co-initiators. α-Trifluoromethylated quinolines act as a single-component system that functions as both the photosensitizer and the electron donor.[16] Upon photoexcitation, the molecule can directly reduce a monomer, generating a radical anion that initiates the polymerization chain reaction. This approach offers excellent temporal control—the reaction starts only when light is applied. The stability of these compounds allows them to be pre-mixed with the monomer and stored for extended periods without degradation or premature polymerization, a significant advantage for industrial applications.[16]
Protocol: Photoinduced Radical Polymerization of an Acrylate Monomer
Objective: To initiate the radical polymerization of a monomer using an α-trifluoromethylated quinoline as a PET donor.
Materials:
-
α-Trifluoromethylated quinoline initiator (e.g., Iso-CF₃ as described in the literature)[16]
-
Monomer (e.g., methyl methacrylate, MMA)
-
Solvent (if required, e.g., DMSO)
-
Schlenk tube or vial suitable for degassing
-
Light source (e.g., LED lamp with appropriate wavelength)
Protocol Steps:
-
Reaction Setup:
-
In a Schlenk tube, combine the α-trifluoromethylated quinoline initiator and the monomer (e.g., at a specific monomer-to-initiator ratio).
-
If necessary, add a solvent.
-
-
Degassing:
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.
-
-
Photoinitiation:
-
Place the sealed reaction tube before the light source.
-
Irradiate the sample while stirring. The polymerization will proceed, often indicated by an increase in viscosity.
-
-
Termination and Purification:
-
After the desired time or conversion, turn off the light source and expose the reaction to air to quench the polymerization.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for PMMA).
-
Collect the polymer by filtration, wash it, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. nbinno.com [nbinno.com]
- 4. 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [PDF] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)quinoline Derivatives
Introduction: The Strategic Importance of the Trifluoromethyl Group in Quinoline Scaffolds
The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with a wide array of biological activities and functional properties. The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 3-position, can dramatically enhance the therapeutic and physicochemical properties of the parent molecule. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This has led to the development of 3-(trifluoromethyl)quinoline derivatives with potential applications as neuroprotective agents, anticancer therapeutics, and antimicrobial compounds.[1] Consequently, robust and versatile synthetic protocols for accessing these valuable molecules are of paramount importance to researchers in academia and the pharmaceutical industry.
This technical guide provides an in-depth overview of contemporary synthetic strategies for the preparation of this compound derivatives. We will delve into the mechanistic underpinnings of these methods, offer detailed experimental protocols, and present comparative data to assist researchers in selecting the most suitable approach for their specific research needs.
Synthetic Strategies for this compound Derivatives
The synthesis of 3-(trifluoromethyl)quinolines can be broadly categorized into two main approaches: the cyclization of precursors already bearing a trifluoromethyl group, and the direct trifluoromethylation of a pre-formed quinoline ring. The former is often more common and regioselective for the 3-position.
Cyclization of Trifluoromethylated Precursors
This strategy relies on the construction of the quinoline ring from acyclic or simpler cyclic precursors that already contain the trifluoromethyl moiety. This approach offers excellent control over the position of the CF₃ group.
A powerful method for the synthesis of 2,3-disubstituted quinolines involves the intramolecular oxidative cyclization of N-(2-alkenylaryl)enamines. The Peng group has demonstrated a cuprous iodide (CuI) catalyzed approach to obtain 2-trifluoromethylquinolines, which can be adapted for 3-trifluoromethyl derivatives depending on the starting materials.[3] The causality behind using a copper catalyst lies in its ability to facilitate the oxidative C-H/N-H annulation process, leading to the formation of the heterocyclic ring system under relatively mild conditions.
Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-(2-alkenylaryl)enamine substrate (1.0 mmol), CuI (0.1 mmol, 10 mol%), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Solvent and Reagents: Add 5 mL of a high-boiling point, anhydrous solvent like toluene or DMF.
-
Reaction Conditions: The tube is sealed and the mixture is stirred at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired this compound derivative.
Workflow for Copper-Catalyzed Cyclization
Caption: Workflow for the copper-catalyzed synthesis of 3-(trifluoromethyl)quinolines.
A novel and efficient approach involves a copper-catalyzed cascade reaction between nitrosoarenes and β-CF₃-1,3-enynes to construct 3-CF₃-4-acyl-substituted quinoline derivatives.[1] This tandem strategy is powerful as it allows for the sequential formation of C-N, C-O, and C-C bonds in a single pot. The mechanism is thought to proceed via an initial nucleophilic attack, followed by intramolecular cyclization and subsequent aromatization.[1]
Experimental Protocol: Cascade Reaction Synthesis
-
Reactant Preparation: In a dry reaction vial, dissolve the nitrosoarene (0.2 mmol) and the β-CF₃-1,3-enyne (0.24 mmol) in 2 mL of dichloromethane (DCM).
-
Catalyst and Base Addition: Add Cu(OTf)₂ (0.02 mmol, 10 mol%) and 4-dimethylaminopyridine (DMAP) (0.24 mmol) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench with 5 mL of water and extract the product with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography to yield the final product.
Direct Trifluoromethylation of the Quinoline Core
While often less regioselective, direct C-H trifluoromethylation of the quinoline ring is an attractive strategy due to its atom economy. These reactions typically proceed via radical mechanisms.
Recent advances in photoredox catalysis have enabled the direct trifluoromethylation of heterocycles under mild conditions.[4][5] These reactions often utilize a photocatalyst that, upon irradiation with visible light, can generate a trifluoromethyl radical from a suitable precursor like Togni's reagent.[4] This radical can then add to the electron-deficient quinoline ring.
Experimental Protocol: Photoredox Trifluoromethylation
-
Reaction Assembly: In a borosilicate glass vial, combine the quinoline substrate (0.2 mmol), a trifluoromethylating agent (e.g., Togni's reagent, 0.6 mmol), a base (e.g., DABCO, 0.6 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%).
-
Solvent and Degassing: Add 2 mL of an appropriate solvent (e.g., THF, acetonitrile) and degas the mixture by sparging with nitrogen or argon for 15 minutes.
-
Irradiation: Seal the vial and place it in front of a blue LED lamp (410 nm) with stirring at room temperature for 3-12 hours.[4]
-
Post-Reaction Processing: After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Isolation: Purify the residue by column chromatography on silica gel to isolate the this compound product.
Logical Relationship in Photoredox Catalysis
Caption: Simplified logical flow of photoredox-catalyzed trifluoromethylation.
Comparative Data of Synthetic Protocols
The choice of synthetic protocol will depend on factors such as substrate availability, desired substitution pattern, and tolerance to different reaction conditions. The following table summarizes key aspects of the discussed methods.
| Method | Catalyst/Reagent | Typical Yields | Key Advantages | Limitations | Reference |
| Copper-Catalyzed Cyclization | CuI / Ligand | Good to Excellent | High regioselectivity, good functional group tolerance. | Requires pre-functionalized starting materials, higher temperatures. | [3] |
| Cascade Reaction | Cu(OTf)₂ / DMAP | Good | High bond-forming efficiency, mild conditions. | Substrate scope might be limited to specific enynes and nitrosoarenes. | [1] |
| Photoredox Trifluoromethylation | Photocatalyst / CF₃ Source | Moderate to Good | Very mild conditions, utilizes visible light. | Can lead to mixtures of regioisomers, requires specific equipment. | [4] |
Conclusion and Future Outlook
The synthesis of this compound derivatives has been significantly advanced through the development of innovative methodologies, particularly those employing transition metal catalysis and photoredox chemistry. The protocols detailed herein provide researchers with a range of options to access these valuable compounds. Future research will likely focus on developing even more efficient, sustainable, and cost-effective methods, such as those utilizing earth-abundant metal catalysts or catalyst-free conditions, to further broaden the accessibility and application of this important class of molecules.
References
- 1. Buy this compound | 25199-76-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(Trifluoromethyl)quinoline in the Development of Antimicrobial Agents
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Quinoline derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, including antimalarials and antibacterial agents. The introduction of a trifluoromethyl (CF₃) group to organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target-binding affinity. This document provides a comprehensive guide for researchers on the synthesis, antimicrobial evaluation, and mechanistic investigation of 3-(Trifluoromethyl)quinoline derivatives as a promising class of antimicrobial agents.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established methods for quinoline ring formation. A common and effective strategy is the Conrad-Limpach cyclization, which involves the condensation of an aniline with a β-ketoester. For the synthesis of the this compound core, a key starting material is ethyl 4,4,4-trifluoroacetoacetate.
Protocol 1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline
This protocol outlines the synthesis of a key intermediate, 4-hydroxy-3-(trifluoromethyl)quinoline, via the Conrad-Limpach reaction followed by a thermal cyclization.
Materials:
-
Aniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Dowtherm A (or other high-boiling point solvent)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and solvents (e.g., DMSO-d₆)
Procedure:
-
Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol. To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: In a separate round-bottom flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly add the crude enamine intermediate to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature for 30-60 minutes to facilitate the cyclization.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.
-
Collect the solid by vacuum filtration and wash with a cold, non-polar solvent like hexane to remove residual Dowtherm A.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-(trifluoromethyl)quinoline.
-
Characterization: Confirm the structure and purity of the final product using melting point determination and NMR spectroscopy.
Diagram 1: Synthetic Workflow for 4-Hydroxy-3-(trifluoromethyl)quinoline
Caption: General workflow for the synthesis of 4-hydroxy-3-(trifluoromethyl)quinoline.
Part 2: Elucidation of Antimicrobial Activity
A critical step in the development of new antimicrobial agents is the quantitative assessment of their inhibitory activity against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculation: Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | R Group at C4 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| TQ-1 | -OH | 16 | 32 | >64 |
| TQ-2 | -NH₂ | 8 | 16 | 64 |
| TQ-3 | -NH-CH₃ | 4 | 8 | 32 |
| TQ-4 | -NH-C₂H₅ | 8 | 16 | 64 |
| Ciprofloxacin | N/A | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
This data is illustrative and for demonstration purposes only.
Part 3: Investigating the Mechanism of Action
Quinolone-based antimicrobials are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[2][3][4][5] The trifluoromethyl group at the 3-position may influence the binding affinity and inhibitory potency against these enzymes. A DNA gyrase supercoiling assay is a fundamental experiment to investigate this mechanism.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard procedures for assaying DNA gyrase inhibitors.[6][7][8][9]
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, relaxed plasmid DNA, and ATP.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (Ciprofloxacin) and a no-inhibitor control.
-
Initiate the reaction by adding the pre-mixed DNA gyrase enzyme (subunits A and B) to each tube.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for DNA supercoiling.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA with increasing concentrations of the test compound.
Diagram 2: Workflow for DNA Gyrase Inhibition Assay
Caption: Workflow for assessing DNA gyrase inhibition by test compounds.
Part 4: Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency of the this compound scaffold. The data, although hypothetical, in Table 1 suggests that modifications at the C4 position significantly impact the antimicrobial activity.
-
Influence of the C4-Substituent: The introduction of an amino group (-NH₂) at the C4 position (TQ-2) appears to enhance activity compared to a hydroxyl group (-OH) (TQ-1). Further alkylation of the amino group with a methyl group (TQ-3) seems to improve potency, while a larger ethyl group (TQ-4) may be less favorable. This suggests that a small, electron-donating group at this position could be beneficial for target interaction.
-
Role of the 3-Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position significantly influences the electronic properties of the quinoline ring. This can affect the pKa of the molecule and its ability to interact with the target enzyme, potentially through hydrogen bonding or other non-covalent interactions within the active site of DNA gyrase.
Further SAR studies should explore a wider range of substituents at the C4 position and other positions on the quinoline ring to develop more potent and selective antimicrobial agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with their potential to inhibit essential bacterial enzymes like DNA gyrase, makes them an attractive area for further investigation. The protocols and insights provided in this document offer a foundational framework for researchers to synthesize, evaluate, and optimize this compound derivatives in the ongoing search for new solutions to combat antimicrobial resistance.
References
- 1. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. profoldin.com [profoldin.com]
- 9. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: A Comprehensive Guide to Investigating the Anticenter Activity of 3-(Trifluoromethyl)quinoline Derivatives
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological activity. In the realm of oncology, quinoline derivatives have emerged as a versatile class of agents, demonstrating a wide array of anticancer mechanisms.[1][2] These mechanisms include, but are not limited to, the inhibition of critical enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, induction of apoptosis and cell cycle arrest, and interference with key tumor-growth signaling pathways.[2][3][4]
The strategic introduction of a trifluoromethyl (-CF3) group, particularly at the 3-position of the quinoline ring, is a well-established medicinal chemistry tactic to enhance the pharmacological profile of a molecule. The unique properties of the -CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly improve factors such as binding affinity, cell permeability, and resistance to metabolic degradation, often leading to enhanced potency and a more favorable pharmacokinetic profile.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an integrated strategy and detailed, field-proven protocols for the systematic investigation of novel 3-(trifluoromethyl)quinoline derivatives, from initial in vitro screening to in vivo efficacy validation. The narrative emphasizes the causality behind experimental choices, ensuring a logical and scientifically rigorous approach to identifying promising anticancer drug candidates.
Part I: Synthesis and Characterization of Lead Compounds
The journey of a new anticancer agent begins with its chemical synthesis and rigorous characterization. Several synthetic routes to this compound derivatives have been established.
Common Synthetic Strategies:
-
Copper-Mediated Trifluoromethylation: This method often involves the reaction of a 3-iodoquinoline precursor with a trifluoromethylating agent in the presence of a copper catalyst.[5]
-
Phosphonium Salt Chemistry: A versatile strategy utilizes phosphonium salts bearing a trifluoroacetamide group, which serves as the trifluoromethyl source, to construct the quinoline skeleton.[6]
Essential Characterization: Following synthesis and purification, the identity and purity of each derivative must be unequivocally confirmed.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the chemical structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the compound, which should ideally be >95% for biological testing to ensure that the observed activity is not due to impurities.
Part II: In Vitro Evaluation of Anticancer Activity
A tiered, systematic in vitro screening approach is crucial for efficiently identifying and characterizing the anticancer potential of new chemical entities. The workflow begins with broad cytotoxicity screening and progressively moves towards more detailed mechanistic studies for the most potent compounds.
Workflow for In Vitro Screening
Caption: A tiered workflow for the in vitro evaluation of this compound derivatives.
Initial Screening: Cell Viability and Cytotoxicity Assays
The first step is to assess the general cytotoxicity of the derivatives against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
Principle: Cell viability assays like MTT and XTT are colorimetric methods that measure the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a colored formazan product (purple/orange).[8] The intensity of the color is directly proportional to the number of living, metabolically active cells.
Protocol: MTT Cell Viability Assay
This protocol is a widely used and cost-effective method for initial screening.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values
Summarize the screening results in a clear, tabular format.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 (Breast) | 1.2 ± 0.2 |
| Derivative 1 | A549 (Lung) | 2.5 ± 0.4 |
| Derivative 1 | HCT116 (Colon) | 0.8 ± 0.1 |
| Doxorubicin | MCF-7 (Breast) | 0.1 ± 0.02 |
Investigating the Mechanism of Cell Death: Apoptosis Assays
Potent compounds from the primary screen should be investigated to determine if they induce apoptosis, a form of programmed cell death that is a desirable mechanism for anticancer drugs.[2]
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[9]
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Elucidating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[2]
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10] This allows for the differentiation of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[10]
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Identifying Specific Molecular Targets and Pathways
For lead candidates, it is critical to identify their specific molecular targets and the signaling pathways they modulate.
Protocol: In Vitro Tubulin Polymerization Inhibition Assay
Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[12] Polymerization can be monitored by the increase in absorbance (light scattering) at 340 nm as microtubules form.[13] Inhibitors will reduce the rate and extent of this increase.
-
Reagent Preparation: Reconstitute high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution (10 mM).
-
Reaction Setup: In a pre-warmed (37°C) 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel).[12]
-
Initiation: Initiate the reaction by adding the ice-cold tubulin solution supplemented with GTP (final concentration 1 mM) to each well. The final tubulin concentration is typically 2-3 mg/mL.[14]
-
Kinetic Reading: Immediately place the plate in a temperature-controlled microplate reader set to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[14]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.
Investigating Key Signaling Pathways by Western Blotting
Quinoline derivatives are known to modulate key cancer-related signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT, which control cell survival, proliferation, and growth.[3][15][16] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways as a readout of pathway activity.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies specific to the phosphorylated forms of proteins like Akt (p-Akt) or STAT3 (p-STAT3), one can determine if a compound inhibits the signaling cascade that leads to their activation.
Key Steps:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-p-STAT3 Tyr705, anti-total-STAT3, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in treated cells compared to control indicates inhibition of the pathway.
Key Cancer Signaling Pathways
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[15][17][18]
Caption: The JAK/STAT signaling pathway, which transmits extracellular signals to regulate gene expression.[16][19][20]
Part III: In Vivo Efficacy Studies
Promising candidates that demonstrate potent in vitro activity and a clear mechanism of action must be evaluated in vivo to assess their therapeutic efficacy in a physiological context.
Human Tumor Xenograft Models
Principle: In vivo xenograft studies involve implanting human cancer cells into immunocompromised mice (e.g., nude or NSG mice), which cannot reject the foreign cells.[21] This allows the human tumor to grow, creating a model in which to test the antitumor efficacy of a compound.[22]
Workflow for In Vivo Xenograft Study
Caption: A standard workflow for conducting a subcutaneous xenograft efficacy study.
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture the selected human cancer cell line to ~80% confluency. Harvest the cells and assess viability using trypan blue exclusion (>90% viability is required). Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.[21][23]
-
Implantation: Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of each mouse (e.g., 6-8 week old female athymic nude mice).[24]
-
Tumor Growth Monitoring: Allow tumors to establish. Once palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle control
-
Group 2: Test Compound (Dose 1)
-
Group 3: Test Compound (Dose 2)
-
Group 4: Positive control (a standard-of-care agent)
-
-
Dosing: Administer the compound and controls via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).
-
Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. Body weight is a key indicator of compound toxicity.
-
Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).[21]
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze the data for statistical significance.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle | QD x 21 days | 1850 ± 150 | - | +2.5 |
| Derivative 1 (30 mg/kg) | QD x 21 days | 925 ± 110 | 50 | -1.8 |
| Derivative 1 (60 mg/kg) | QD x 21 days | 460 ± 85 | 75 | -4.5 |
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the preclinical evaluation of this compound derivatives for anticancer activity. By systematically progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo efficacy models, researchers can build a comprehensive data package to identify and validate promising lead candidates.
The successful correlation of in vitro potency with in vivo efficacy and a well-defined mechanism of action provides a strong foundation for advancing a compound into further preclinical development, including formal pharmacokinetic, pharmacodynamic, and toxicology studies, with the ultimate goal of clinical translation.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Buy this compound | 25199-76-2 [smolecule.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
application of 3-(Trifluoromethyl)quinoline in OLED technology
An Application Guide to 3-(Trifluoromethyl)quinoline in OLED Technology
Abstract
This technical guide provides a comprehensive overview of the application of this compound as a novel material in Organic Light-Emitting Diode (OLED) technology. The introduction of a trifluoromethyl (-CF₃) group onto the quinoline scaffold presents a strategic approach to enhancing electron transport properties, a critical factor in the efficiency and stability of OLED devices. This document details the rationale behind its use, its fundamental electronic and physicochemical properties, a robust synthesis protocol, and step-by-step methodologies for the fabrication and characterization of OLED devices incorporating this material. The protocols are designed for researchers and scientists in materials science and optoelectronics, offering field-proven insights into experimental design and data interpretation.
Introduction to this compound in OLEDs
Overview of Organic Light-Emitting Diodes (OLEDs)
An Organic Light-Emitting Diode (OLED) is a solid-state device that utilizes thin films of organic compounds to generate light upon the application of an electric current. A typical multilayer OLED is composed of several key layers sandwiched between two electrodes (a transparent anode and a metallic cathode). These layers include a Hole Injection Layer (HIL), a Hole Transport Layer (HTL), an Emissive Layer (EML), an Electron Transport Layer (ETL), and an Electron Injection Layer (EIL).[1] When a voltage is applied, holes are injected from the anode and electrons from the cathode. These charge carriers migrate through their respective transport layers and recombine within the emissive layer, forming excitons. The radiative decay of these excitons results in the emission of light, the color of which is determined by the organic material in the EML.
The Critical Role of Electron Transport Materials (ETMs)
The performance of an OLED, including its efficiency, brightness, and operational lifetime, is critically dependent on the balance of holes and electrons reaching the emissive layer.[2][3] An imbalance can lead to exciton quenching at the EML/ETL or EML/HTL interfaces and degradation of the device. The Electron Transport Layer (ETL) plays a crucial role in facilitating the efficient injection of electrons from the cathode and their transport to the EML.[4] An ideal ETM should possess:
-
High Electron Mobility: To ensure rapid transport of electrons to the recombination zone.
-
Appropriate LUMO Level: The Lowest Unoccupied Molecular Orbital (LUMO) energy level should be aligned with the cathode's work function (or EIL) and the EML's LUMO to minimize the energy barrier for electron injection and transport.
-
High Triplet Energy: To confine triplet excitons within the emissive layer, which is especially important in phosphorescent OLEDs (PhOLEDs).
-
Excellent Thermal and Morphological Stability: To prevent degradation and ensure a long device lifetime.[5]
Quinoline Derivatives in OLEDs
Quinoline and its derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have been extensively investigated for use in OLEDs.[2][3] The inherent electron-deficient nature of the nitrogen-containing aromatic ring system makes the quinoline scaffold an excellent candidate for ETMs.[2] The well-known Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a benchmark ETM and emissive material that has been widely used in OLEDs for decades due to its good stability and luminescent properties.[6][7][8] The versatility of the quinoline structure allows for its electronic properties to be fine-tuned through chemical modification, enabling its use not only as an ETM but also as a host, hole-blocking, or emissive material.[2][3][9]
Rationale for this compound
The strategic placement of a trifluoromethyl (-CF₃) group at the 3-position of the quinoline ring is proposed to significantly enhance its performance as an ETM. The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry, exerting a powerful negative inductive effect.[10] This modification is expected to:
-
Lower the LUMO Energy Level: The strong inductive effect of the -CF₃ group will stabilize the LUMO, lowering its energy level. This facilitates more efficient electron injection from the cathode, reducing the device's turn-on voltage.
-
Enhance Electron Mobility: By making the quinoline core more electron-deficient, the material's affinity for electrons is increased, which is anticipated to improve electron transport capabilities.
-
Improve Stability: The high bond energy of the C-F bond imparts significant chemical and thermal stability to the molecule, which can contribute to a longer operational lifetime for the OLED device.[10]
Synthesis and Characterization
Synthesis Protocol for this compound
The synthesis of α-trifluoromethylated quinolines can be achieved through various methods. A plausible and efficient approach is adapted from reported procedures for similar compounds, involving the trifluoromethylation of a Reissert-type intermediate.[10]
Objective: To synthesize this compound from quinoline.
Materials:
-
Quinoline
-
Trimethylsilyl cyanide (TMSCN)
-
Trifluoroacetic anhydride (TFAA)
-
Potassium fluoride (KF)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve quinoline (10 mmol, 1.0 eq.) in anhydrous DCM (50 mL).
-
Reissert Compound Formation: Cool the solution to 0 °C in an ice bath. Add TMSCN (12 mmol, 1.2 eq.) dropwise, followed by the slow addition of TFAA (11 mmol, 1.1 eq.).
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The formation of the N-trifluoroacetyl Reissert compound is the key intermediate step.
-
Trifluoromethylation: In a separate flask, prepare a suspension of CuI (15 mmol, 1.5 eq.) and KF (20 mmol, 2.0 eq.) in anhydrous DMF (30 mL). Add the crude Reissert compound solution from the previous step to this suspension.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. The copper-mediated trifluoromethylation will proceed.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. This step neutralizes any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the pure product and remove the solvent. Confirm the structure and purity of the final compound, this compound, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Expected Physicochemical Properties
The introduction of the -CF₃ group is expected to confer specific properties that are advantageous for OLED applications.
| Property | Expected Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Typical for small aromatic organic molecules. |
| LUMO Level | -2.8 to -3.2 eV | Lowered due to the strong electron-withdrawing -CF₃ group.[5] |
| HOMO Level | -6.2 to -6.6 eV | Deepened HOMO level enhances hole-blocking capabilities.[5] |
| Triplet Energy (E_T) | > 2.7 eV | The quinoline core has a reasonably high triplet energy, suitable for hosting green and blue phosphorescent emitters. |
| Glass Transition Temp (T_g) | > 100 °C | The rigid molecular structure should lead to good thermal stability and a high T_g, ensuring morphological stability of the thin film. |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Chloroform) | Facilitates purification and potential for solution-based processing. |
OLED Device Fabrication and Characterization
This section provides a detailed protocol for the fabrication of a multilayer OLED device using this compound as the ETL via thermal evaporation.
Workflow Diagram
Caption: Workflow for OLED device fabrication.
Step-by-Step Fabrication Protocol
Objective: To fabricate a functional OLED with the structure: ITO / HIL / HTL / EML / ETL / EIL / Al.
Equipment:
-
Spin-coater
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate holders
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox system (for encapsulation)
Protocol:
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in baths of detergent/deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.[2]
-
Causality: This rigorous cleaning process removes organic and inorganic residues from the ITO surface, ensuring uniform film deposition and efficient hole injection.
-
Dry the substrates with a high-purity nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 10-15 minutes.
-
Causality: UV-Ozone treatment removes final carbon contaminants and increases the work function of the ITO, which lowers the hole injection barrier.
-
-
Hole Injection Layer (HIL) Deposition:
-
For a solution-processed HIL, spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere or on a hotplate. This step removes residual water and solvent.
-
-
Vacuum Deposition of Organic Layers and Cathode:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially without breaking vacuum. The deposition rate and thickness should be precisely controlled using a QCM.
-
a. Hole Transport Layer (HTL): Deposit N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).
-
Thickness: 40 nm
-
Rate: 1-2 Å/s
-
-
b. Emissive Layer (EML): Co-evaporate Tris(8-hydroxyquinolinato)aluminum (Alq₃) as the host and a fluorescent dopant (e.g., C545T for green emission) at a specific doping concentration (e.g., 1-2 wt%).
-
Thickness: 30 nm
-
Rate (Host): 1-2 Å/s
-
Rate (Dopant): Adjusted to achieve the desired concentration.
-
-
c. Electron Transport Layer (ETL): Evaporate the synthesized This compound .
-
Thickness: 20 nm
-
Rate: 1-2 Å/s
-
-
d. Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF).
-
Thickness: 1 nm
-
Rate: 0.1-0.2 Å/s
-
Causality: LiF creates a strong dipole at the ETL/cathode interface, significantly lowering the electron injection barrier.
-
-
e. Cathode: Deposit Aluminum (Al) through a shadow mask to define the active area of the pixels.
-
Thickness: 100 nm
-
Rate: 5-10 Å/s
-
-
-
Encapsulation:
-
Immediately transfer the fabricated devices into a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and reactive cathode from degradation.
-
Device Structure and Performance Analysis
OLED Device Architecture
Caption: Layered architecture of the fabricated OLED.
Characterization and Data Analysis
The performance of the fabricated devices should be measured using a source meter unit and a spectroradiometer.
-
Current Density-Voltage-Luminance (J-V-L): Measure the current flowing through the device and the light output (luminance, in cd/m²) as a function of the applied voltage.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum at a constant driving voltage to determine the peak emission wavelength and CIE color coordinates.
-
Efficiency Calculation:
-
Current Efficiency (η_c): Measured in candela per ampere (cd/A). It reflects how efficiently charge carriers are converted to photons.
-
η_c = Luminance (L) / Current Density (J)
-
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected. This is a key metric for overall device performance.
-
Comparative Performance Data (Hypothetical)
This table presents expected performance metrics for a standard device using a common ETL like Alq₃ versus a device using this compound, demonstrating the anticipated improvements.
| Parameter | Standard Device (Alq₃ ETL) | Optimized Device (3-CF₃-quinoline ETL) | Expected Improvement |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V | 2.8 V | Lower voltage required |
| Max. Luminance | ~15,000 cd/m² | ~18,000 cd/m² | Higher brightness |
| Max. Current Efficiency | 4.5 cd/A | 6.0 cd/A | More efficient charge-to-photon conversion |
| Max. External Quantum Efficiency (EQE) | 4.0% | 5.5% | Higher overall efficiency |
| CIE Coordinates (x, y) | (0.33, 0.61) | (0.33, 0.61) | No change in color purity |
| Operational Half-Life (T₅₀) | ~1000 hours | >1500 hours | Enhanced stability |
Conclusion
This compound represents a promising next-generation material for the electron transport layer in OLEDs. Its design leverages the powerful electron-withdrawing properties of the trifluoromethyl group to enhance electron injection and transport, while the stable quinoline core provides a robust molecular framework. The protocols outlined in this guide provide a clear pathway for the synthesis, device fabrication, and characterization of this material. The expected improvements in turn-on voltage, efficiency, and operational stability make this compound and its derivatives a compelling area for future research and development in the pursuit of high-performance OLED displays and lighting.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electron Transport Materials for Organic Light-Emitting Diodes: Understanding the Crystal and Molecular Stability of the Tris(8-hydroxyquinolines) of Al, Ga, and In | Semantic Scholar [semanticscholar.org]
- 9. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Molecular Tailoring: A Guide to the Functionalization of the 3-(Trifluoromethyl)quinoline Scaffold
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)quinoline Moiety
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold stands as a privileged heterocyclic system, forming the core of numerous therapeutic agents and functional materials. The strategic introduction of a trifluoromethyl (-CF₃) group, particularly at the 3-position, imparts a unique combination of electronic and steric properties that significantly enhance the molecular profile. The potent electron-withdrawing nature of the -CF₃ group modulates the pKa of the quinoline nitrogen, influences the reactivity of the entire ring system, and can improve metabolic stability and membrane permeability of drug candidates.[1][2] This guide provides an in-depth exploration of the key strategies for the functionalization of the this compound scaffold, offering both mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Functionalization Strategies: A Chemist's Toolkit
The functionalization of the this compound core can be broadly categorized into several key approaches, each offering unique advantages for accessing diverse chemical space. This guide will focus on the most impactful and versatile of these methods: C-H functionalization, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution.
Direct C-H Functionalization: The Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized substrates.[2][3] For the this compound scaffold, this approach offers exciting possibilities for late-stage modification.
A groundbreaking method for the direct trifluoromethylation at the C-3 position of quinolines has been developed, proceeding through a nucleophilic activation strategy.[4][5][6] This reaction circumvents the challenge of electrophilic aromatic substitution on the electron-deficient pyridine ring.
Reaction Principle: The quinoline nitrogen is activated by hydrosilylation, forming a more nucleophilic enamine intermediate. This intermediate then readily reacts with an electrophilic trifluoromethylating reagent.
Experimental Workflow:
Figure 1: Workflow for 3-Position C-H Trifluoromethylation.
Detailed Protocol: Synthesis of 3,3'-bis(Trifluoromethyl)quinoline
Materials:
-
This compound
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
B(C₆F₅)₃ (Pentafluorophenylborane)
-
Togni's reagent II (1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add this compound (0.1 mmol, 1.0 equiv.), B(C₆F₅)₃ (0.01 mmol, 10 mol%), and anhydrous DCE (0.5 mL).
-
Add 1,1,3,3-tetramethyldisiloxane (0.12 mmol, 1.2 equiv.) to the solution.
-
Stir the mixture at 50 °C for 7 hours.
-
Cool the reaction to room temperature and add Togni's reagent II (0.15 mmol, 1.5 equiv.).
-
Stir the resulting mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, offering broad functional group tolerance and high efficiency.[5][7] For the this compound scaffold, these reactions typically require a halogenated precursor, such as a bromo- or chloro-substituted derivative.
Reaction Principle: A palladium(0) catalyst undergoes oxidative addition to the halo-3-(trifluoromethyl)quinoline. Transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product.
General Protocol: Suzuki-Miyaura Coupling of a Halo-3-(trifluoromethyl)quinoline
Materials:
-
Halo-3-(trifluoromethyl)quinoline (e.g., 4-chloro-3-(trifluoromethyl)quinoline)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halo-3-(trifluoromethyl)quinoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv.) in a dry reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 70-90 | [8] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 | [9] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 75-92 | [10] |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling. |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated quinolines.[4][11]
Reaction Principle: This reaction is co-catalyzed by palladium and copper. The palladium catalyst facilitates the oxidative addition to the halo-quinoline, while the copper co-catalyst activates the alkyne.
Figure 2: Simplified Catalytic Cycle for Sonogashira Coupling.
General Protocol: Sonogashira Coupling of a Halo-3-(trifluoromethyl)quinoline
Materials:
-
Halo-3-(trifluoromethyl)quinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the halo-3-(trifluoromethyl)quinoline (1.0 equiv.) and terminal alkyne (1.1-1.5 equiv.) in the anhydrous solvent, add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
-
Add the amine base (2.0-3.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed.
-
Dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7][12]
Reaction Principle: Similar to other palladium-catalyzed cross-couplings, the reaction proceeds via oxidative addition, formation of a palladium-amido complex, and reductive elimination.
General Protocol: Buchwald-Hartwig Amination of a Halo-3-(trifluoromethyl)quinoline
Materials:
-
Halo-3-(trifluoromethyl)quinoline
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the halo-3-(trifluoromethyl)quinoline and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by chromatography.
| Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| XPhos | NaOt-Bu | Toluene | 100 | 80-95 | [12] |
| SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 75-90 | |
| BINAP | Cs₂CO₃ | Toluene | 100 | 70-88 | [7] |
| Table 2: Representative Conditions for Buchwald-Hartwig Amination. |
Nucleophilic Aromatic Substitution (SNA_r_): Leveraging Electronic Effects
The strong electron-withdrawing nature of the trifluoromethyl group, especially when coupled with the inherent electron deficiency of the pyridine ring, can activate the this compound scaffold towards nucleophilic aromatic substitution (SNA_r_), particularly at the C2 and C4 positions if a suitable leaving group is present.
Reaction Principle: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (e.g., a halogen), forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequent loss of the leaving group restores aromaticity and yields the substituted product.
Figure 3: Mechanism of Nucleophilic Aromatic Substitution.
General Protocol: S_N_Ar on a Halo-3-(trifluoromethyl)quinoline
Materials:
-
Halo-3-(trifluoromethyl)quinoline (e.g., 4-chloro-3-(trifluoromethyl)quinoline)
-
Nucleophile (e.g., alkoxide, amine, thiol)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Optional: Base (e.g., K₂CO₃, NaH) if the nucleophile is not anionic
Procedure:
-
Dissolve the halo-3-(trifluoromethyl)quinoline in the polar aprotic solvent.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to >100 °C depending on the nucleophile and substrate).
-
Monitor the reaction progress.
-
Upon completion, cool the reaction, pour into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify.
Conclusion and Future Outlook
The this compound scaffold is a platform of immense potential for the development of novel pharmaceuticals and advanced materials. The functionalization strategies outlined in this guide—C-H activation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution—provide a robust and versatile toolkit for chemists to explore and expand the chemical space around this valuable core. As synthetic methodologies continue to advance, we can anticipate the development of even more selective, efficient, and sustainable methods for the tailored functionalization of this important heterocyclic system, paving the way for the next generation of innovative molecules.
References
- 1. Buy this compound | 25199-76-2 [smolecule.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Catalytic Applications of Metal Complexes with 3-(Trifluoromethyl)quinoline Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the 3-(Trifluoromethyl)quinoline Ligand in Homogeneous Catalysis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and its derivatives are pivotal as ligands in transition metal catalysis.[1] The introduction of a trifluoromethyl (-CF₃) group at the 3-position of the quinoline ring profoundly alters its electronic properties, making this compound (3-CF₃-Q) a ligand of significant interest for modulating catalytic activity. The potent electron-withdrawing nature of the -CF₃ group diminishes the electron density on the quinoline nitrogen, thereby influencing the metal-ligand bond strength and, consequently, the reactivity and selectivity of the catalytic center.[2] This guide provides an in-depth exploration of the potential catalytic applications of metal complexes featuring 3-CF₃-Q ligands, with a focus on transfer hydrogenation and cross-coupling reactions. While direct, extensively documented examples of 3-CF₃-Q as a ligand in catalysis are emerging, this document extrapolates from the well-established catalytic chemistry of related quinoline-based systems to provide robust protocols and mechanistic insights.
I. Asymmetric Transfer Hydrogenation of Ketones: A Ruthenium-Catalyzed Approach
Asymmetric transfer hydrogenation is a powerful tool for the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical industry. Ruthenium(II) complexes bearing nitrogen-based ligands are highly effective catalysts for this transformation.[3][4] The use of a 3-CF₃-Q ligand is anticipated to enhance the Lewis acidity of the ruthenium center, potentially leading to higher catalytic activity.
Causality Behind Experimental Choices:
-
Metal Center (Ruthenium): Ruthenium is a versatile catalyst for hydrogenation and transfer hydrogenation reactions, capable of cycling through multiple oxidation states to facilitate the catalytic process.[5]
-
Ligand (3-CF₃-Q): The electron-withdrawing -CF₃ group is expected to increase the electrophilicity of the ruthenium center, which can enhance its interaction with the hydrogen donor and the substrate. This can lead to faster reaction rates.
-
Hydrogen Donor (2-Propanol): 2-Propanol is a common, inexpensive, and relatively safe hydrogen source for transfer hydrogenation. It also serves as the solvent for the reaction.[3]
-
Base (KOtBu): A base is required to deprotonate the 2-propanol to generate the active ruthenium-hydride species. Potassium tert-butoxide is a strong, non-nucleophilic base suitable for this purpose.
Proposed Catalytic Cycle:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Trifluoromethyl)quinoline Synthesis
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical fluorinated scaffold. The unique electronic properties conferred by the trifluoromethyl (CF3) group make these quinoline derivatives invaluable in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1]
This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound and its precursors?
There are several established strategies, each with its own advantages and limitations. The choice often depends on the availability of starting materials and the desired substitution pattern.
-
Friedländer Annulation: This is one of the most common methods for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a trifluoromethyl-β-diketone or ketone.[2][3] The reaction can be catalyzed by acids or bases. Modern modifications using catalysts like iodine, Lewis acids, or heterogeneous catalysts under microwave irradiation have significantly improved yields and reaction conditions.[4][5]
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] For this compound synthesis, an appropriately substituted trifluoromethyl-β-diketone is required. A key challenge in this method can be controlling the regioselectivity when using unsymmetrical diketones.[7]
-
Copper-Mediated Trifluoromethylation: This is a modern approach that involves introducing the CF3 group onto a pre-existing quinoline ring. For example, 3-iodoquinoline can be reacted with a trifluoromethylating agent like methyl chlorodifluoroacetate in the presence of a copper(I) iodide catalyst to yield this compound.[8]
-
Novel Cyclization Methods: Recent research has developed unique cyclization pathways. One such method utilizes phenethylphosphonium salts bearing a trifluoroacetamide group, which cyclize in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the trifluoromethyl-quinoline skeleton.[9][10]
Q2: Why can introducing a CF3 group be challenging and lead to lower yields?
The trifluoromethyl group is a strong electron-withdrawing group. This property significantly influences the reactivity of the starting materials and intermediates.
-
Reduced Nucleophilicity: In reactions like the Friedländer or Combes synthesis, the CF3 group on the β-diketone or ketone starting material decreases the nucleophilicity of the enol or enolate intermediate, which can slow down the crucial cyclization step.
-
Increased Acidity: The α-protons adjacent to the trifluoromethyl carbonyl group are highly acidic, which can promote side reactions like self-condensation or decomposition under harsh basic or acidic conditions.
-
Steric Hindrance: The CF3 group is sterically bulky, which can hinder the approach of reactants and impede the necessary bond formations for ring closure.
Q3: What are the main benefits of using "green chemistry" approaches like microwave synthesis for this reaction?
Green chemistry methodologies aim to improve efficiency and reduce environmental impact. For quinoline synthesis, these approaches have proven highly effective.
-
Increased Reaction Rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4][11] This is due to efficient and uniform heating of the reaction mixture.
-
Higher Yields: By minimizing reaction times, microwave heating can reduce the formation of degradation products and tar, often leading to higher isolated yields.[4][12]
-
Solvent-Free Conditions: Many modern protocols, often microwave-assisted, can be performed without a solvent, which simplifies work-up, reduces waste, and lowers costs.[11][13]
-
Use of Recyclable Catalysts: The development of solid-supported catalysts (e.g., silica nanoparticles, Nafion) allows for easy separation from the reaction mixture and reuse, making the process more sustainable.[3][4][5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low yield and/or tar formation in the Friedländer Synthesis.
Q: I'm attempting a Friedländer synthesis using a 2-aminoaryl ketone and a trifluoromethyl-β-dicarbonyl compound, but my yield is very low, and I'm getting a lot of dark, tarry byproduct. What's going wrong?
This is a classic issue in quinoline synthesis, often exacerbated by the presence of the CF3 group. The harsh conditions traditionally used can lead to polymerization and degradation.[14][15]
Root Cause Analysis & Optimization Strategy:
-
Inadequate Catalysis: The traditional use of strong acids (H₂SO₄) or bases (KOH) at high temperatures can promote side reactions.[16] Modern catalysts offer milder conditions and higher selectivity.
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Localized overheating can accelerate tar formation.
Proposed Solutions:
-
Catalyst Optimization: Switch from traditional strong acids to a milder, more efficient catalyst. Lewis acids, iodine, or solid-supported acids are excellent alternatives.
| Catalyst | Typical Conditions | Advantages | Yield Range | Reference |
| Iodine (I₂) (5-10 mol%) | Solvent-free, 100-120 °C | Mild, inexpensive, efficient. | 80-95% | [3] |
| p-TSA (20 mol%) | Solvent-free, MW, 120 °C | Fast reaction times, high yields. | 85-98% | [3] |
| SiO₂ Nanoparticles | MW, 100 °C | Heterogeneous, recyclable, environmentally friendly. | ~93% | [5] |
| Neodymium(III) Nitrate | Solvent-free, 80-85 °C | Mild Lewis acid, efficient. | 88-95% | [3] |
-
Embrace Microwave Synthesis: If available, a microwave reactor provides rapid and uniform heating, which can significantly suppress byproduct formation and shorten reaction times.[4][11]
dot
Caption: Regioselectivity in the Combes synthesis.
Problem 3: Challenges with Product Purification.
Q: My reaction seems to have worked based on crude NMR/MS, but purification is difficult. Column chromatography gives poor separation, and I'm left with a dark, oily product.
A: Purification of quinolines, especially those from high-temperature reactions, can be complicated by baseline impurities and tarry materials. A multi-step purification strategy is often required.
Proposed Solutions:
-
Acid-Base Extraction: This is the most powerful first step.
-
Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with aqueous acid (e.g., 1M HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities and polymers behind in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer strongly basic (pH > 12) with concentrated NaOH or KOH solution, which will liberate the free quinoline base.
-
Extract the liberated quinoline back into an organic solvent.
-
Dry the organic layer, filter, and concentrate. This product is often significantly purer.
-
-
Purification via Salt Formation: For stubborn impurities, converting the quinoline to a crystalline salt can be an effective purification method.
-
Dissolve the acid-base extracted product in a minimal amount of ethanol.
-
Add a solution of picric acid in ethanol. The quinoline picrate salt, a yellow crystalline solid, will often precipitate. [17] * Filter the crystals and wash with cold ethanol.
-
The pure quinoline can then be regenerated by dissolving the picrate salt and performing an acid-base workup as described above. 3[17]. Chromatography Post-Extraction: If chromatography is still needed after an acid-base extraction, use a gradient elution. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A small amount of triethylamine (~0.5%) can be added to the mobile phase to reduce tailing of the basic quinoline on the silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 25199-76-2 [smolecule.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. This compound|CAS 25199-76-2 [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. du.edu.eg [du.edu.eg]
- 17. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Regioselective Synthesis of Trifluoromethylquinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethylquinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of introducing the trifluoromethyl (CF₃) group into the quinoline scaffold with positional control. The incorporation of a CF₃ group is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, controlling the precise location of this group—regioselectivity—remains a significant synthetic challenge.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies and field-proven insights. We will explore the causality behind experimental choices to empower you to overcome common hurdles in your research.
Part 1: Troubleshooting Guide — Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of trifluoromethylquinolines, categorized by the two primary synthetic strategies: construction from CF₃-containing precursors and direct C-H trifluoromethylation of a pre-formed quinoline ring.
Strategy 1: Building the Quinoline Core from CF₃-Containing Precursors
This "bottom-up" approach is often the first choice when the required trifluoromethylated anilines or carbonyl compounds are readily available. However, regioselectivity issues frequently arise when using unsymmetrical starting materials.
Issue 1.1: Poor or Mixed Regioselectivity in Friedländer Annulation
Question: "I am performing a Friedländer annulation between a 2-aminoaryl ketone and an unsymmetrical trifluoromethyl ketone, but I'm getting a mixture of regioisomers. How can I favor the formation of my desired product?"
Background: The Friedländer synthesis and its variations are powerful for quinoline construction. The core issue with an unsymmetrical ketone (e.g., 1,1,1-trifluoroacetone) is the potential for condensation to occur at two different α-carbon positions, leading to a mixture of products.[3][4] The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction kinetics.[5]
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Catalyst System: The catalyst is the most critical factor in controlling regioselectivity.
-
Lewis Acids: Standard Lewis acids can be effective, but their performance varies. Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for promoting the exclusive formation of the Friedländer product, even under solvent-free conditions.[5] It strongly coordinates to the carbonyl oxygen, facilitating the desired enolization pathway.
-
Amine Catalysis: Cyclic secondary amines, particularly bicyclic pyrrolidine derivatives, can act as highly regioselective catalysts.[6] These form an enamine intermediate with the ketone, and the steric bulk of the catalyst-substrate complex can direct the subsequent cyclization to the less hindered position.
-
Ionic Liquids: Room-temperature ionic liquids like 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) can serve as both the solvent and a promoter, often leading to high regiospecificity without an external catalyst.[7]
-
-
Optimize Reaction Conditions:
-
Controlled Substrate Addition: Instead of adding all reactants at once, try a slow, syringe-pump addition of the unsymmetrical ketone to the reaction mixture. This maintains a low concentration of the ketone, which can suppress the undesired reaction pathway and significantly improve regioselectivity.[6]
-
Temperature Adjustment: Higher temperatures can sometimes favor the thermodynamically more stable regioisomer. A systematic temperature screen (e.g., from 80°C to 140°C) is recommended.
-
-
Modify the Substrate:
-
Pre-form the Enamine: Reacting the unsymmetrical CF₃-ketone with a secondary amine (like pyrrolidine) to pre-form the enamine can lock in the desired regiochemistry before introducing the 2-aminoaryl ketone.[8] This adds a step but provides excellent control.
-
Workflow for Optimizing Friedländer Regioselectivity
Caption: Decision workflow for troubleshooting Friedländer regioselectivity.
Strategy 2: Direct C-H Trifluoromethylation of the Quinoline Core
This "late-stage" approach is invaluable when working with complex quinoline scaffolds or when CF₃-precursors are unavailable. The primary challenge here is controlling which C-H bond on the quinoline ring reacts.
Issue 2.1: Lack of Regioselectivity in Radical Trifluoromethylation
Question: "I'm trying to trifluoromethylate quinoline using a radical source (e.g., Langlois' reagent), but I'm getting a complex mixture of isomers. How can I direct the reaction to a single position?"
Background: The trifluoromethyl radical (CF₃•) is highly reactive and can add to multiple positions on the quinoline ring.[9] While such reactions often favor the most electron-rich positions, the selectivity can be poor, leading to difficult-to-separate mixtures of regioisomers.[10]
Troubleshooting Steps & Solutions:
-
Employ Photoredox Catalysis: Visible-light photoredox catalysis often provides superior regioselectivity compared to thermally generated radical methods.[11][12] The photocatalyst generates the CF₃ radical under mild conditions, and the reaction typically proceeds at the most electron-rich C-H position of the heteroarene. For quinoline, this can favor substitution on the benzene ring.[11]
-
Utilize Supramolecular Control:
-
Cyclodextrin Masking: A novel approach involves using cyclodextrins (CDs) as additives. The quinoline substrate becomes encapsulated within the hydrophobic cavity of the CD. This physically blocks certain C-H positions from attack by the incoming CF₃ radical, leading to a dramatic improvement in regioselectivity.[10] For example, using β-cyclodextrin can selectively yield a single trifluoromethylated product where a mixture was formed otherwise.
-
-
Install a Directing Group: If your synthesis allows, temporarily installing a directing group can guide the C-H functionalization. While more common in metal-catalyzed C-H activation, this principle can be adapted. For example, coordination to a metal center can alter the electronic properties of the quinoline ring and direct functionalization.[13]
Issue 2.2: Difficulty Achieving Selective C-3 Trifluoromethylation
Question: "I need to synthesize a 3-trifluoromethylquinoline, but direct functionalization methods seem to avoid this position. Is there a reliable way to achieve this?"
Background: The C-3 position of the quinoline ring is notoriously difficult to functionalize directly. It is neither the most electron-rich nor the most electron-poor site, and it is sterically shielded by the adjacent C-2 and C-4 positions.[13]
Solution: Nucleophilic Activation via Hydrosilylation
A specialized, multi-step, one-pot method has been developed to specifically target the C-3 position.[14]
-
Mechanism:
-
Hydrosilylation: The quinoline is first activated with a hydrosilane (e.g., HSi(OEt)₃) and a borane catalyst. This selectively reduces the pyridine ring to form a reactive N-silyl enamine intermediate.
-
Electrophilic Trifluoromethylation: This electron-rich enamine intermediate is then treated in situ with an electrophilic trifluoromethylating agent (e.g., a Togni reagent). The CF₃⁺ source reacts preferentially at the nucleophilic C-3 position.
-
Oxidation/Aromatization: The final step involves oxidation to regenerate the aromatic quinoline ring, now bearing a CF₃ group at the C-3 position.
-
This method circumvents the inherent lack of reactivity at C-3 by temporarily changing the electronic nature of the pyridine ring.[14]
Regiochemical Outcomes in Direct Trifluoromethylation
Caption: Contrasting regiochemical outcomes of different trifluoromethylation strategies.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a "building block" approach (like Friedländer) and a "direct C-H functionalization" approach?
A1: This decision depends on three factors: precursor availability, molecular complexity, and desired efficiency.
-
Choose the Building Block Approach if: The required CF₃-aniline or CF₃-ketone is commercially available or easily synthesized, and the target quinoline is relatively simple. This method is often robust and high-yielding for specific targets.[8]
-
Choose Direct C-H Functionalization if: You are working on a complex, multi-functionalized quinoline core (e.g., a natural product or an existing drug molecule). This "late-stage" functionalization avoids re-synthesis of a complex scaffold and is highly step-economical.[11] It is also the better choice if the necessary building blocks are not available.
Q2: What are the fundamental differences between electrophilic, nucleophilic, and radical trifluoromethylating agents?
A2: The choice of agent is critical as it dictates the reaction mechanism and, therefore, the regioselectivity.
| Reagent Type | Mechanistic Particle | Description & Common Reagents | Typical Target Site on Quinoline |
| Electrophilic | "CF₃⁺" | Transfers a trifluoromethyl group to a nucleophilic site. Reagents include hypervalent iodine compounds (Togni reagents) and sulfonium salts (Umemoto reagents).[15][16][17] | Electron-rich positions, typically on the carbocyclic (benzene) ring (e.g., C5, C8), especially with directing groups. |
| Nucleophilic | "CF₃⁻" | Delivers a trifluoromethyl anion to an electrophilic site. The most common reagent is trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent), activated by fluoride.[18][19] | Electron-poor positions, typically on the heterocyclic (pyridine) ring (e.g., C2, C4). Often requires activation of the ring (e.g., as an N-oxide).[17] |
| Radical | "CF₃•" | Involves a neutral trifluoromethyl radical. Generated from sources like CF₃SO₂Na (Langlois' reagent) or via photoredox catalysis from CF₃I or Togni reagents.[9][11] | Generally less selective; often attacks multiple positions based on a combination of electron density and steric accessibility.[10] |
Q3: My photoredox C-H trifluoromethylation reaction is giving low yield or not working at all. What are the common points of failure?
A3: Photoredox catalysis is powerful but sensitive to specific parameters. Here are common troubleshooting points:
-
Oxygen Contamination: Molecular oxygen can quench the excited state of the photocatalyst. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes).
-
Light Source: Check that your light source (e.g., Blue LED) has the correct wavelength to excite your photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir-based catalysts). Also, ensure the light intensity is sufficient and the reaction vessel is close enough to the source.[20]
-
Solvent & Solubility: Ensure all reactants, especially the substrate and photocatalyst, are fully dissolved in the chosen solvent. Poor solubility is a common cause of reaction failure.
-
Catalyst Degradation: If the reaction solution changes color unexpectedly or if a precipitate forms, your catalyst may be degrading. This can be due to impurities or incompatibility with the substrate or reagents.
Q4: Are there any effective metal-free methods for synthesizing 2-trifluoromethylquinolines?
A4: Yes, avoiding transition metals is often desirable to reduce cost and toxicity. A notable metal-free method is the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids (like trifluoroacetic acid, TFA).[21] In this process, TFA serves as both the C1 synthon and the trifluoromethyl source. The reaction proceeds under catalyst- and additive-free conditions, typically just requiring heat, and shows excellent functional group tolerance.[21] Another approach involves the heating-induced desulfurization annulation of readily available CF₃-imidoyl sulfoxonium ylides and isothiocyanates.[22]
Part 3: Exemplar Protocol
Protocol: Regioselective Friedländer Annulation using In(OTf)₃ Catalyst
This protocol describes the synthesis of a 2-substituted-4-trifluoromethylquinoline, adapted from methodologies demonstrating high regioselectivity.[5]
Materials:
-
2-Aminoacetophenone (1.0 mmol, 1.0 equiv)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 mmol, 1.1 equiv)
-
Indium(III) triflate (In(OTf)₃) (0.05 mmol, 5 mol%)
-
Reaction vessel (e.g., 10 mL microwave vial with stir bar)
-
Heating plate with oil bath or heating mantle
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add 2-aminoacetophenone (1.0 mmol) and the In(OTf)₃ catalyst (0.05 mmol).
-
Reactant Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 mmol) to the vessel.
-
Reaction Setup: Seal the vessel and place it in a preheated oil bath at 100°C.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 2-aminoacetophenone starting material (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the crude mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of NaHCO₃ (15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-4-trifluoromethylquinoline.
-
Analysis: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy. The absence of signals corresponding to the other regioisomer confirms the selectivity of the reaction.
References
- 1. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. Ionic liquid-promoted regiospecific Friedlander annulation: novel synthesis of quinolines and fused polycyclic quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3-Methyl-8-(trifluoromethyl)quinolin-4-ol | Benchchem [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemicaljournal.in [chemicaljournal.in]
- 21. Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethylation of Quinoline
Welcome to the technical support center for the trifluoromethylation of quinoline. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions and experimental issues encountered during the synthesis of trifluoromethylated quinolines. The introduction of a trifluoromethyl (-CF3) group is a critical transformation in medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, direct C-H trifluoromethylation of heteroaromatics like quinoline can be challenging, frequently leading to issues with regioselectivity and the formation of unwanted byproducts.[3]
This document provides a structured approach to troubleshooting, combining mechanistic insights with practical, field-tested solutions to help you optimize your reaction outcomes.
Part 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental problems in a question-and-answer format. Each issue is analyzed by identifying the likely chemical cause and providing actionable protocols for resolution.
Issue 1: Poor Regioselectivity - Formation of Multiple CF3-Quinoline Isomers
Symptom: You observe a mixture of C2, C3, C4, and/or C8-trifluoromethylated quinoline products in your crude reaction analysis (e.g., by ¹H NMR, ¹⁹F NMR, or LC-MS), leading to low yields of the desired isomer and difficult purification.
Probable Cause: The regiochemical outcome of trifluoromethylation is highly dependent on the reaction mechanism (radical, electrophilic, or nucleophilic) and the electronic properties of the quinoline ring.[4]
-
Radical Trifluoromethylation: This is the most common method for direct C-H functionalization.[5] The trifluoromethyl radical (CF3•) is electrophilic and preferentially attacks electron-rich positions. For the quinoline core, this typically leads to a mixture of isomers, with C2, C4, and C8 being the most common sites of attack due to the directing effect of the nitrogen atom and the relative stability of the resulting radical intermediates.[3] The inherent reactivity of the CF3 radical makes controlling selectivity a significant challenge.[6]
-
Substituent Effects: Electron-donating or -withdrawing groups on the quinoline ring will further influence the sites of radical attack, potentially increasing the complexity of the product mixture.
Proposed Solutions:
-
Modify Reaction Conditions to Tune Selectivity: Subtle changes in the reaction environment can influence the regiochemical outcome. Preliminary data from some studies suggest that solvent choice can fine-tune the regioselectivity of C-H trifluoromethylation.[3]
-
Protocol 1: Solvent Screening:
-
Set up parallel reactions using your standard radical trifluoromethylation conditions (e.g., Langlois' reagent (NaSO₂CF₃) with an oxidant like tert-butyl hydroperoxide (TBHP)).[7]
-
Use a range of solvents with varying polarities and coordinating abilities (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), and a water-based micellar system like TPGS-750-M/water).[7]
-
Run each reaction at a consistent temperature (e.g., room temperature) for a set period.
-
Analyze the crude product mixture from each reaction by ¹⁹F NMR or GC-MS to determine the isomer ratio.
-
-
-
Employ a Directed or Pre-functionalized Strategy: When direct C-H functionalization fails to provide the desired selectivity, switching to a strategy that "programs" the reaction site is often the best solution.[3]
-
Strategy 1: Nucleophilic Activation for C3-Selectivity: A method has been developed for the selective trifluoromethylation at the C3 position. This involves the nucleophilic activation of the quinoline ring through hydrosilylation, followed by reaction with an electrophilic CF3 source.[8]
-
Strategy 2: Building Block Approach: Synthesize the quinoline ring with the trifluoromethyl group already in place. This can be achieved through various classic quinoline syntheses, such as the Doebner-von Miller or Friedländer synthesis, using trifluoromethylated building blocks (e.g., α,β-unsaturated trifluoromethyl ketones).[9][10][11] This approach offers absolute control over regiochemistry.
-
Issue 2: Low or No Conversion of Quinoline Starting Material
Symptom: The reaction yields are very low, and analysis shows a significant amount of unreacted quinoline starting material.
Probable Cause:
-
Reagent Degradation: Many trifluoromethylating reagents are sensitive to air and moisture. The stability and quality of reagents like Togni's or Umemoto's reagents, or radical precursors like Langlois' reagent, are critical for success.[12]
-
Insufficient Activation/Initiation: The reaction may not be properly initiated. Radical reactions require an effective oxidant (like TBHP) to generate the CF3• radical from its precursor.[5] Electrophilic reagents, such as Togni's reagent, may require activation by a Lewis or Brønsted acid to enhance their electrophilicity.[13]
-
Unfavorable Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the reaction to proceed to completion.
Proposed Solutions:
-
Verify Reagent Quality and Handling:
-
Always use fresh, high-quality trifluoromethylating agents from a reputable supplier.
-
Ensure reagents have been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light and moisture).[12]
-
If using a radical precursor like NaSO₂CF₃, ensure the oxidant (e.g., TBHP) is also fresh and active.
-
-
Optimize Reaction Parameters:
-
Protocol 2: Systematic Optimization:
-
Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Time: Run a time-course experiment, taking aliquots at regular intervals (e.g., 1, 4, 12, and 24 hours) to determine when the reaction reaches completion.
-
Concentration: Highly concentrated or even solvent-free conditions can sometimes improve yields by promoting intermolecular interactions.[14]
-
Reagent Stoichiometry: Increase the equivalents of the trifluoromethylating agent and/or oxidant. It is common to use 3 equivalents of NaSO₂CF₃ and 5 equivalents of TBHP in radical trifluoromethylations.[7]
-
-
Issue 3: Formation of Dimerization or Polymerization Byproducts
Symptom: You observe significant formation of high molecular weight species, often appearing as baseline material in TLC or as broad, poorly resolved peaks in LC-MS.
Probable Cause: This issue is most common in radical-mediated reactions. If the concentration of the CF3• radical is too low or the quinoline substrate is not an efficient radical trap, side reactions can occur. The intermediate quinoline-based radical species can dimerize or react with other molecules in the mixture, leading to oligomeric or polymeric tars.
Proposed Solutions:
-
Control Radical Concentration:
-
Slow Addition of Initiator: Instead of adding the oxidant (e.g., TBHP) all at once, add it slowly over several hours using a syringe pump. This maintains a low, steady-state concentration of the CF3• radical, favoring the desired reaction with quinoline over radical-radical dimerization.
-
-
Increase Substrate Concentration:
-
Ensure the quinoline substrate is present in a sufficiently high concentration to act as an effective trap for the generated CF3• radicals as soon as they are formed.
-
-
Use a Radical Scavenger (with caution):
-
In some cases, adding a mild radical scavenger can inhibit unwanted polymerization pathways. However, this must be carefully optimized to avoid quenching the desired reaction. This is an advanced troubleshooting step and should be approached with caution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which type of trifluoromethylating agent should I choose for my quinoline substrate?
A1: The choice depends on your target regiochemistry and the electronic nature of your quinoline.
-
For direct C-H functionalization (less selective): Radical methods are the go-to. Langlois' reagent (NaSO₂CF₃) with an oxidant is inexpensive and effective.[5]
-
For C3-selective functionalization: An electrophilic source like Togni's reagent is required as part of a multi-step nucleophilic activation strategy.[8]
-
For building block approaches: The choice is dictated by the specific quinoline synthesis route (e.g., trifluoromethylated ketones for Friedländer synthesis or trifluoromethylated ynones for rhodium-catalyzed annulations).[10][15]
Q2: My quinoline has an electron-donating group. How will this affect the reaction?
A2: An electron-donating group (EDG) will activate the quinoline ring, making it more susceptible to reaction, particularly with electrophilic radicals like CF3•. The EDG will direct the trifluoromethylation to the ortho and para positions relative to the substituent, adding another layer of complexity to the regioselectivity. You can expect a more complex mixture of isomers compared to unsubstituted quinoline.
Q3: How can I reliably identify the different trifluoromethylated quinoline isomers I've formed?
A3: A combination of analytical techniques is essential.
-
¹⁹F NMR: This is the most direct method. Each constitutional isomer will give a distinct singlet (or multiplet if coupled to other nuclei) with a unique chemical shift. The integration of these signals provides the isomer ratio.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic for the substitution pattern on the quinoline ring.
-
2D NMR (COSY, HMBC, NOESY): These techniques are invaluable for unambiguously assigning the structure of the major isomer after purification.
-
LC-MS: Useful for confirming the mass of the products and for separating isomers if a suitable chromatography method is developed.
Q4: I am attempting a scale-up of my reaction and the yield has dropped significantly. What should I investigate?
A4: Scale-up issues often relate to mass and heat transfer.
-
Mixing: Ensure stirring is efficient enough to keep the reaction mixture homogeneous. Inefficient mixing can create local "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Heat Transfer: Exothermic reactions can overheat on a larger scale if not cooled adequately. Monitor the internal reaction temperature and use an appropriate cooling bath.
-
Reagent Addition: As mentioned for controlling radical reactions, slow addition of key reagents (like the oxidant) becomes even more critical on a larger scale to maintain control.
Part 3: Data & Diagrams
Table 1: Influence of Reaction Conditions on Regioselectivity
This table summarizes hypothetical but representative data on how reaction conditions can affect isomer distribution in the radical trifluoromethylation of unsubstituted quinoline.
| Entry | CF3 Source | Oxidant | Solvent | Temp (°C) | C2-CF3 (%) | C4-CF3 (%) | C8-CF3 (%) | Other Isomers (%) |
| 1 | NaSO₂CF₃ | TBHP | DCM | 25 | 45 | 30 | 15 | 10 |
| 2 | NaSO₂CF₃ | TBHP | MeCN | 25 | 40 | 38 | 12 | 10 |
| 3 | NaSO₂CF₃ | TBHP | Water* | 25 | 35 | 45 | 15 | 5 |
| 4 | Togni's II | - | DCM | 25 | 50 | 25 | 20 | 5 |
*Data based on trends observed in studies using aqueous micellar conditions, which can alter product distributions.[7]
Diagrams
Diagram 1: Competing Radical Trifluoromethylation Pathways
This diagram illustrates the primary challenge in direct C-H trifluoromethylation of quinoline: the formation of multiple radical intermediates leading to a mixture of isomers.
Caption: Competing pathways in radical C-H trifluoromethylation of quinoline.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and solve the problem of low reaction yields.
Caption: A step-by-step troubleshooting workflow for low yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-(Trifluoromethyl)quinoline Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(Trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important fluorinated heterocyclic compound. The trifluoromethyl group imparts unique electronic properties, enhancing metabolic stability and lipophilicity, making its parent quinoline scaffold a valuable asset in medicinal chemistry and materials science.[1][2][3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction conditions for successful and reproducible synthesis.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
How does the trifluoromethyl group affect the reactivity and properties of the quinoline ring?
-
What are the general safety precautions for working with trifluoromethylating agents?
-
-
Troubleshooting Guides for Specific Synthetic Routes
-
Method A: Copper-Catalyzed Trifluoromethylation of 3-Haloquinolines
-
Troubleshooting Common Issues
-
Optimizing Reaction Parameters
-
-
Method B: Synthesis from Phenethylphosphonium Salts
-
Troubleshooting Common Issues
-
Optimizing Reaction Parameters
-
-
Method C: One-Pot Synthesis from Pentafluoropropen-2-ol
-
Troubleshooting Common Issues
-
Optimizing Reaction Parameters
-
-
-
Detailed Experimental Protocols
-
Protocol 1: Copper-Catalyzed Trifluoromethylation of 3-Iodoquinoline
-
Protocol 2: Synthesis of 2-(Trifluoromethyl)quinoline from a Phenethylphosphonium Salt (adapted for 3-substituted analogue)
-
-
Purification Strategies
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The most prevalent routes include:
-
Copper-Mediated Trifluoromethylation: This approach involves the reaction of a 3-haloquinoline (typically 3-iodo- or 3-bromoquinoline) with a trifluoromethylating agent in the presence of a copper catalyst.[1][4] This is a direct and widely used method for introducing the CF3 group onto a pre-formed quinoline ring.
-
Synthesis from Phenethylphosphonium Salts: This method utilizes a phenethylphosphonium salt bearing a trifluoroacetamide group, which undergoes a base-mediated cyclization to form the trifluoromethylated quinoline.[5]
-
One-Pot Synthesis: A convenient one-pot method has been developed for the synthesis of trifluoromethylated quinolines from readily available starting materials, such as pentafluoropropen-2-ol.[6][7]
Q2: How does the trifluoromethyl group affect the reactivity and properties of the quinoline ring?
The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which significantly influences the chemical and physical properties of the quinoline ring:[1][2][3]
-
Basicity: The electron-withdrawing nature of the CF3 group decreases the basicity of the quinoline nitrogen, making it a weaker base compared to unsubstituted quinoline.[2]
-
Reactivity: The CF3 group deactivates the quinoline ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the CF3 group.
-
Lipophilicity: The CF3 group significantly increases the lipophilicity (logP) of the molecule, which can enhance its solubility in organic solvents and its ability to cross biological membranes.[1][2][3]
-
Metabolic Stability: The strong carbon-fluorine bonds in the CF3 group make it resistant to metabolic degradation, which can increase the in vivo half-life of drug candidates.[1][3]
Q3: What are the general safety precautions for working with trifluoromethylating agents?
Many trifluoromethylating agents are reactive and potentially hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General safety precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle reagents with care to avoid inhalation, ingestion, or skin contact.
-
Be aware of the potential for exothermic reactions and have appropriate cooling measures in place.
-
Quench any residual reactive reagents carefully according to established procedures.
Troubleshooting Guides for Specific Synthetic Routes
Method A: Copper-Catalyzed Trifluoromethylation of 3-Haloquinolines
This method is a versatile approach for the direct trifluoromethylation of a pre-existing quinoline scaffold. A general representation of this reaction is the coupling of a 3-haloquinoline with a trifluoromethyl source, such as TMSCF3 (Ruppert-Prakash reagent) or trifluoroacetic acid derivatives, catalyzed by a copper salt.[7][8]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. | - Use freshly purchased, high-purity copper(I) salts (e.g., CuI). - Consider pre-treating the catalyst to remove any oxides. |
| Inefficient Trifluoromethylating Agent: The chosen CF3 source may not be suitable for the substrate or reaction conditions. | - Screen different trifluoromethylating agents (e.g., TMSCF3, TFSA, Togni's reagent). - Ensure the trifluoromethylating agent is fresh and has been stored properly. | |
| Poor Ligand Choice: The ligand may not be effectively stabilizing the copper catalyst or facilitating the reaction. | - Screen a variety of ligands, such as 1,10-phenanthroline or other diamine ligands.[4] - Ensure the ligand is pure and dry. | |
| Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition. | - Gradually increase the reaction temperature in increments of 10-20°C. - If decomposition is observed, try lowering the temperature. | |
| Formation of Side Products | Homocoupling of the Haloquinoline: This can occur if the trifluoromethylation is slow. | - Increase the concentration of the trifluoromethylating agent. - Optimize the catalyst and ligand loading. |
| Dehalogenation of the Starting Material: The haloquinoline may be reduced back to quinoline. | - Ensure anhydrous reaction conditions. - Use a less reactive hydride source if one is present as an impurity. | |
| Formation of Unidentified Byproducts: Complex side reactions can occur under harsh conditions. | - Lower the reaction temperature. - Use a milder base if applicable. - Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts and adjust the reaction conditions accordingly. |
| Parameter | Recommendation | Justification |
| Copper Catalyst | CuI is a commonly used and effective catalyst. | Provides the active Cu(I) species for the catalytic cycle. |
| Trifluoromethylating Agent | TMSCF3 (with a fluoride source like KF or CsF) is a popular choice. Other options include sodium trifluoroacetate. | The choice of agent can significantly impact yield and should be optimized for the specific substrate. |
| Ligand | 1,10-Phenanthroline is often used to stabilize the copper catalyst and improve reaction efficiency. | Ligands can prevent catalyst agglomeration and facilitate the reductive elimination step. |
| Solvent | Aprotic polar solvents like DMF, NMP, or DMSO are typically used. | These solvents help to dissolve the reactants and facilitate the reaction. |
| Temperature | Reaction temperatures typically range from 60 to 120°C. | The optimal temperature will depend on the reactivity of the substrate and the chosen catalyst system. |
Experimental Workflow for Copper-Catalyzed Trifluoromethylation
Caption: General workflow for copper-catalyzed trifluoromethylation.
Method B: Synthesis from Phenethylphosphonium Salts
This method involves the cyclization of a phenethylphosphonium salt containing a trifluoroacetamide group, promoted by a suitable base. The electron-withdrawing nature of the trifluoromethyl group is crucial for the success of this reaction.[5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incorrect Base: The basicity and nucleophilicity of the base are critical. A base that is too weak may not deprotonate the trifluoroacetamide effectively. A base that is too strong or sterically hindered may lead to side reactions or be ineffective. | - DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) have been shown to be effective.[5] - Avoid overly strong or sterically hindered bases like MTBD.[5] |
| Non-electron-withdrawing Group on the Amide: The cyclization is favored by an electron-withdrawing group on the amide nitrogen. | - Ensure the substituent on the amide is electron-withdrawing (e.g., trifluoroacetyl). Using groups like methyl or phenyl can lead to complex mixtures or β-elimination products.[5] | |
| Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. | - Refluxing in a suitable solvent like toluene is often necessary.[5] | |
| Formation of β-Elimination Product | Substituent on the Amide is Not Sufficiently Electron-Withdrawing: This can alter the reaction pathway. | - Use a trifluoroacetyl group on the amide nitrogen to promote the desired cyclization.[5] |
| Complex Mixture of Products | Decomposition of Starting Material or Intermediates: This can occur at high temperatures or with an inappropriate base. | - Optimize the reaction temperature and time. - Screen different bases to find one that promotes the desired reaction without causing decomposition. |
| Parameter | Recommendation | Justification |
| Base | DBU or DBN are the recommended bases. | These bases have the appropriate basicity and nucleophilicity to facilitate the cyclization reaction.[5] |
| Solvent | Toluene is a suitable solvent for this reaction. | It allows for refluxing at a temperature that promotes the reaction without causing significant decomposition.[5] |
| Temperature | Refluxing is typically required. | The reaction is often slow at lower temperatures. |
| Reaction Time | Reaction times can be long (e.g., 24 hours). | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5] |
Proposed Mechanism for Synthesis from Phenethylphosphonium Salt
Caption: Simplified mechanism of trifluoromethylquinoline synthesis from a phosphonium salt.
Method C: One-Pot Synthesis from Pentafluoropropen-2-ol
This method offers a convergent and efficient route to trifluoromethylated quinolines through a series of tandem reactions.[6][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Inefficient Aldimine Formation: The initial condensation to form the aldimine may be incomplete. | - Ensure anhydrous conditions for the aldimine formation. - Use a slight excess of the aniline or aldehyde to drive the equilibrium. |
| Poorly Controlled Friedel-Crafts Cyclization: This step is sensitive to the reaction conditions and the nature of the Lewis acid catalyst. | - Screen different Lewis acids (e.g., BF3·OEt2, AlCl3) and optimize the stoichiometry. - Control the reaction temperature carefully during the cyclization step. | |
| Incomplete Aromatization: The final step to form the aromatic quinoline ring may be sluggish. | - An oxidizing agent may be required to facilitate aromatization. - Increase the reaction time or temperature for the final step. | |
| Formation of Polymeric Byproducts | Side Reactions of Pentafluoropropen-2-ol: This highly reactive intermediate can undergo polymerization under certain conditions. | - Control the rate of addition of pentafluoropropen-2-ol to the reaction mixture. - Maintain a consistent and optimized reaction temperature. |
| Parameter | Recommendation | Justification |
| Reactants | Use high-purity anilines and aldehydes. | Impurities in the starting materials can lead to side reactions and lower yields. |
| Catalyst | A Lewis acid is typically required for the Friedel-Crafts cyclization. | The choice and amount of Lewis acid can significantly impact the efficiency of the cyclization step. |
| Solvent | A non-polar aprotic solvent is generally suitable. | The solvent should be inert to the reaction conditions and allow for efficient heat transfer. |
| Temperature | The reaction may require a stepwise temperature profile for the different tandem reactions. | Optimize the temperature for each step of the one-pot sequence to maximize the yield of the desired product. |
Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Trifluoromethylation of 3-Iodoquinoline
This protocol is a general guideline and may require optimization for specific substrates and laboratory conditions.
Materials:
-
3-Iodoquinoline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
To an oven-dried Schlenk flask, add 3-iodoquinoline (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and KF (3.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (2.0 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of 2-(Trifluoromethyl)quinoline from a Phenethylphosphonium Salt
This protocol is adapted from the synthesis of the 2-substituted analogue and may require modification for the 3-substituted isomer.[5]
Materials:
-
N-(2-phenylethyl)-2,2,2-trifluoroacetamide
-
Triphenylphosphine
-
A suitable solvent for phosphonium salt formation (e.g., toluene)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Synthesis of the Phenethylphosphonium Salt:
-
Synthesize the corresponding phenethyl bromide or tosylate from N-(2-phenylethyl)-2,2,2-trifluoroacetamide.
-
React the phenethyl bromide/tosylate with triphenylphosphine in a suitable solvent under reflux to form the phosphonium salt.
-
Isolate and purify the phosphonium salt.
-
-
Cyclization to this compound:
-
To an oven-dried round-bottom flask, add the phenethylphosphonium salt (1.0 mmol) and anhydrous toluene (10 mL).
-
Add DBU (2.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
-
Purification Strategies
The purification of this compound can be challenging due to the presence of both a basic nitrogen atom and a lipophilic trifluoromethyl group.
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used.
-
Eluent: A gradient of hexane and ethyl acetate is often effective. The polarity of the eluent can be adjusted based on the polarity of the impurities. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic quinoline product on the silica gel.
-
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Acid-Base Extraction: This technique can be used to separate the basic quinoline product from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic quinoline will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the quinoline, which will precipitate or can be extracted back into an organic solvent.
-
Dry and concentrate the organic layer to obtain the purified product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. esisresearch.org [esisresearch.org]
Technical Support Center: Copper-Catalyzed Trifluoromethylation
Welcome to the technical support center for copper-catalyzed trifluoromethylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of incorporating the vital trifluoromethyl (CF₃) group into organic molecules. The trifluoromethyl group is a cornerstone of modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Copper catalysis offers an efficient and cost-effective route for C-CF₃ bond formation, but like any advanced chemical transformation, it presents unique challenges.[3]
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve reproducible success.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your experiments. The answers are grounded in established chemical principles and recent literature findings.
Category 1: Poor or No Product Yield
Q1: My reaction shows low to no conversion of the starting material. What are the most common culprits?
A1: Failure to form the desired product typically points to one or more fundamental issues with the reaction setup, reagents, or conditions. Here is a checklist of the primary factors to investigate:
-
Atmosphere Integrity: Copper(I) catalysts are highly susceptible to oxidation. The presence of oxygen can deactivate the catalyst, halting the catalytic cycle. It is imperative to use rigorous inert atmosphere techniques, such as a glovebox or a Schlenk line with multiple vacuum/backfill cycles, to exclude air and moisture from the reaction vessel.
-
Reagent Purity and Stability:
-
CF₃ Source: The stability of the trifluoromethylating agent is critical. Electrophilic reagents like Togni's and Umemoto's reagents are sensitive; Togni's Reagent II, for example, is metastable and should be stored under refrigeration to prevent decomposition over time.[4][5] Nucleophilic sources like TMSCF₃ (Ruppert-Prakash reagent) are moisture-sensitive and must be handled under inert conditions.[2] Always use reagents from a reliable supplier and check their storage requirements.
-
Copper Source & Ligand: The purity of the copper salt and any associated ligands is paramount. Impurities can poison the catalyst. Ensure ligands, which are often essential for stabilizing the active Cu-CF₃ species, are pure and dry.[6][7]
-
-
Solvent Quality: The choice and quality of the solvent can dramatically affect the reaction outcome. Many copper-catalyzed reactions perform optimally in polar aprotic solvents like DMF, which can enhance reactivity.[8] Always use anhydrous, high-purity solvents, as trace amounts of water can quench reactive intermediates and decompose reagents.
-
Reaction Parameters: Insufficient temperature or reaction time can lead to low conversion. Monitor the reaction by TLC or LC-MS to determine if it is simply sluggish or has stalled completely. Some transformations that are challenging with other metals proceed smoothly with copper but may still require optimization of heat and duration.[9]
Q2: My yields are inconsistent between runs, even when following the same protocol. How can I improve reproducibility?
A2: Inconsistent yields are often traced back to subtle variations in experimental technique. To enhance reproducibility:
-
Standardize Inert Technique: Ensure your procedure for degassing the solvent and setting up the reaction under an inert atmosphere is identical for every run. Small leaks or incomplete purging can lead to significant variations.
-
Use Freshly Opened or Purified Reagents: Avoid using old bottles of reagents, especially ligands, bases, and the CF₃ source. If possible, use a freshly opened bottle or purify/dry the reagents immediately before use. For air-stable options that may improve consistency, consider reagents like (Ph₃P)₃CuCF₃.[10]
-
Ensure Homogeneity: Inadequate stirring can create localized concentration gradients, affecting reaction rates. Use an appropriate stir bar and speed to ensure the reaction mixture is homogeneous, especially for heterogeneous reactions involving copper powder or insoluble salts.
-
Precise Temperature Control: Use a temperature-controlled oil bath or heating mantle rather than relying on ambient temperature, which can fluctuate. For low-temperature reactions, ensure the cold bath is maintained consistently.
Category 2: Side Reactions & Low Selectivity
Q3: I'm observing significant side products, such as bis(trifluoromethylation) or protodeborylation. How can I minimize these?
A3: The formation of side products indicates that undesired reaction pathways are competing with the desired transformation. These can often be suppressed through careful optimization.
-
Bis(trifluoromethylation): This side reaction is common when functionalizing olefins. The most effective strategy is to adjust the stoichiometry. Using a slight excess of the olefin (e.g., 1.05 to 1.25 equivalents) relative to the trifluoromethylating agent can significantly reduce the formation of products containing two CF₃ groups.[11][12]
-
Protodeborylation: When using arylboronic acids, protodeborylation is a frequent and troublesome side reaction. A highly effective solution is to switch from the boronic acid to its corresponding boronic acid pinacol ester. This change often minimizes the unwanted protonolysis pathway.[7]
-
Regioselectivity Issues: In cases where multiple sites can be functionalized, the choice of ligand can be a powerful tool. Recent studies have shown that bipyridyl-derived ligands, for example, can override the intrinsic reactivity of the system to control the regiochemical outcome, a significant advance in Cu-CF₃ chemistry.[6][13][14]
-
Radical-Induced Side Products: Many copper-catalyzed trifluoromethylations proceed through radical intermediates.[1] If you suspect undesired radical pathways, adding a radical scavenger can be a useful diagnostic tool, though results may vary and require further analysis to fully understand the mechanism.[12]
Category 3: Reagent & Catalyst System
Q4: How do I choose the right trifluoromethylating (CF₃) agent for my reaction?
A4: The selection of the CF₃ source depends on the reaction type (e.g., cross-coupling, C-H activation) and the nature of your substrate. They are broadly classified as nucleophilic, electrophilic, or radical sources.
| Reagent Name(s) | Type | Common Applications | Key Handling Considerations |
| Togni's Reagents I & II | Electrophilic | Trifluoromethylation of alcohols, thiols, boronic acids, and alkenes.[5][11] | Togni I can be explosive; Togni II is metastable and should be refrigerated.[4] Handle with caution. |
| Umemoto's Reagents | Electrophilic | Trifluoromethylation of C, S, P, and O-nucleophiles; used in C-H functionalization.[5][15] | Generally shelf-stable crystalline solids, but should be stored away from moisture. |
| TMSCF₃ (Ruppert-Prakash) | Nucleophilic | Cross-coupling with aryl/vinyl halides, trifluoromethylation of carbonyls.[2][7] | Volatile, flammable, and highly moisture-sensitive. Must be handled under a strict inert atmosphere.[2] |
| (Ph₃P)₃CuCF₃ | Nucleophilic | Cross-coupling with α-haloketones and aryl iodides.[10] | Offers the advantage of being an air-stable solid, simplifying handling.[10] |
| CF₃SO₂Na (Langlois' Reagent) | Radical Precursor | Used with an oxidant (e.g., TBHP) to generate CF₃ radicals for functionalizing (hetero)arenes.[1][7] | Stable solid, but reactions require careful control of the oxidant. |
| HCF₃ (Fluoroform) | Nucleophilic Precursor | Inexpensive gas used with a strong base to generate the CF₃ anion for copper-promoted reactions.[16] | Requires specialized equipment for handling gases and strongly basic conditions. |
Q5: What is the role of the ligand, and how critical is it?
A5: In modern copper-catalyzed trifluoromethylation, the ligand is rarely a passive spectator; it is a critical component that dictates the reaction's success.
-
Stabilization and Solubility: Ligands, such as 1,10-phenanthroline or other diamines, stabilize the highly reactive Cu-CF₃ intermediate, preventing its decomposition and keeping it in solution.[7]
-
Accelerating Catalysis: A well-chosen ligand can accelerate key steps in the catalytic cycle. For example, in cross-coupling reactions, ligands can promote the reductive elimination step from a Cu(III) intermediate to release the final product and regenerate the active Cu(I) catalyst.[7][9]
-
Controlling Selectivity: As mentioned previously, ligands are the most powerful tool for controlling regioselectivity. By coordinating to the copper center, they modify its steric and electronic environment, directing the CF₃ group to the desired position on the substrate.[6][13] A reaction that appears to fail without a ligand may proceed efficiently and selectively once the correct one is added.
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the following diagrams.
General Catalytic Cycle
The diagram below illustrates a plausible catalytic cycle for the copper-catalyzed cross-coupling of an aryl halide (Ar-X) with a nucleophilic CF₃ source. Understanding this cycle helps pinpoint where a reaction might be failing.
Caption: A simplified Cu(I)/Cu(III) catalytic cycle for cross-coupling.
Troubleshooting Workflow
If your reaction is failing, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting common reaction failures.
Key Experimental Protocol
General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
This protocol describes a representative cross-coupling reaction using TMSCF₃. Caution: TMSCF₃ is volatile and reacts with moisture. All manipulations must be performed under a strict inert atmosphere.[2] Always consult the Safety Data Sheet (SDS) before use.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (2.0 mmol, 2.0 equiv, spray-dried)
-
TMSCF₃ (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (if solid), CuI, 1,10-phenanthroline, and KF.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under high vacuum and backfilling with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe. If the aryl iodide is a liquid, add it at this stage. Stir the mixture at room temperature for 10 minutes.
-
Addition of TMSCF₃: Add TMSCF₃ dropwise via syringe to the stirred suspension.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via a purged syringe) and analyzing them by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired trifluoromethylated product.
References
- 1. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Progress in copper-catalyzed trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. recercat.cat [recercat.cat]
- 9. A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Stable Trifluoromethylation Reagent Made from Fluoroform - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Challenges with 3-(Trifluoromethyl)quinoline
Welcome to the technical support guide for 3-(Trifluoromethyl)quinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility hurdles during their work with this versatile compound. Here, we provide in-depth, scientifically-grounded troubleshooting advice and practical protocols in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (C₁₀H₆F₃N, MW: 197.16 g/mol ) is a heterocyclic compound featuring a quinoline backbone with a trifluoromethyl (-CF₃) group at the 3-position.[1][2] This substitution is pivotal in medicinal chemistry, as the -CF₃ group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and target engagement.[3]
However, these same properties contribute to its primary experimental challenge: limited solubility. The planar, aromatic quinoline ring system is inherently hydrophobic, and the highly lipophilic -CF₃ group further decreases its affinity for polar solvents.[1][3] While it exhibits significantly better solubility in organic solvents like methanol, ethanol, and DMSO compared to its poor aqueous solubility (0.22 g/L), achieving desired concentrations for reactions, formulations, or biological assays can still be problematic.[1]
This guide will walk you through systematic approaches to overcome these solubility issues, from fundamental techniques to advanced strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble achieving the desired concentration of this compound in a common organic solvent. What are my initial steps?
A1: Foundational Solvent Screening
The first step is a systematic screening of common laboratory solvents. The solubility of a compound is governed by the principle of "like dissolves like." Given the aromatic and fluorinated nature of this compound, solvents with moderate to high polarity that can engage in dipole-dipole or other non-covalent interactions are often a good starting point.
Causality: The molecule's overall lipophilic character suggests good solubility in many organic solvents, but achieving high concentrations may require a solvent that can effectively solvate both the quinoline ring and the trifluoromethyl group.[1] Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points due to their high polarity and ability to dissolve a wide range of organic compounds. Protic solvents like methanol and ethanol can also be effective.[1]
Data Summary: Initial Solvent Screening
| Solvent Class | Example Solvents | Expected Performance for this compound |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Generally high solubility[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to moderate solubility[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High solubility due to lipophilic character[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate solubility |
| Aromatic | Toluene, Xylene | Moderate to low solubility |
| Aliphatic | Hexane, Heptane | Very low solubility |
Experimental Protocol: Rapid Solubility Assessment
-
Preparation: Add a pre-weighed amount (e.g., 10 mg) of this compound to a standard 4 mL glass vial.
-
Solvent Addition: Add the test solvent in incremental volumes (e.g., 100 µL at a time) using a calibrated pipette.
-
Dissolution: After each addition, cap the vial and vortex for 30-60 seconds. Use gentle heating (up to 40-50°C) if necessary, but be cautious of solvent evaporation.
-
Observation: Visually inspect for complete dissolution (a clear solution with no visible solid particles).
-
Quantification: Record the total volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL.
-
Equilibration: Allow the solution to return to room temperature to check for precipitation, ensuring the determined solubility is stable under ambient conditions.
Q2: Standard solvents are insufficient for my required concentration. How can a co-solvent system improve solubility?
A2: Leveraging Co-Solvency
Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds by mixing a primary solvent with one or more miscible "co-solvents".[4][5]
Causality: A co-solvent works by reducing the interfacial tension between the solute and the primary solvent.[6] For a lipophilic compound in a moderately polar solvent, adding a small amount of a highly polar aprotic co-solvent (like DMSO or DMF) can disrupt the solvent's self-associating hydrogen bond network, creating cavities that better accommodate the solute molecules.[7] This synergistic effect can lead to a dramatic increase in solubility that is greater than the simple additive effect of the two solvents.[8]
Diagram: The Principle of Co-Solvency
Caption: A co-solvent enhances solubility by improving solute-solvent interactions.
Experimental Protocol: Co-Solvent System Screening
-
Select Primary Solvent: Choose a primary solvent based on your reaction or formulation requirements (e.g., toluene).
-
Select Co-solvents: Choose a panel of miscible, higher-polarity co-solvents (e.g., DMSO, DMF, NMP, THF).
-
Prepare Stock Solutions: Create 10% (v/v) solutions of each co-solvent in the primary solvent.
-
Solubility Testing: Using the protocol from A1, determine the solubility of this compound in each co-solvent blend.
-
Optimization: If a particular co-solvent shows promise, test different ratios (e.g., 2%, 5%, 20% v/v) to find the optimal concentration that maximizes solubility without negatively impacting your downstream application.
Q3: My compound is stable in solution, but how can I achieve even higher concentrations for stock solutions or formulation studies?
A3: Advanced Solubilization Techniques
When co-solvents are not enough, more advanced methods that alter the compound's immediate environment at a molecular level are required. Two highly effective strategies are complexation with cyclodextrins and the use of ionic liquids.
1. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like this compound, forming a stable, water-soluble inclusion complex.[9][10]
Causality: The hydrophobic quinoline portion of the molecule can fit into the nonpolar cavity of the cyclodextrin, shielding it from the bulk solvent.[9] The hydrophilic outer surface of the cyclodextrin then interacts favorably with the solvent, effectively solubilizing the entire host-guest complex. This technique is particularly valuable for pharmaceutical applications due to the biocompatibility of many cyclodextrin derivatives.
Diagram: Cyclodextrin Inclusion Complex
Caption: Cyclodextrin encapsulates the hydrophobic molecule, increasing solubility.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.
-
Molar Ratio: Determine the desired molar ratio (commonly 1:1 drug-to-cyclodextrin).
-
Preparation:
-
Dissolve the cyclodextrin in your chosen solvent (often an aqueous buffer or a water/organic mixture) with stirring. Gentle heating may be required.
-
Separately, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution dropwise to the stirring cyclodextrin solution.
-
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Isolation (Optional): The complex can be isolated as a solid powder by methods like freeze-drying or spray-drying for characterization or use in solid dosage forms.[11]
-
Confirmation: Characterize the formation of the complex using techniques like DSC, XRD, or NMR spectroscopy.[11]
2. Use of Ionic Liquids
Ionic liquids (ILs) are salts that are liquid at low temperatures (<100 °C).[12] They are considered "designer solvents" because their properties can be finely tuned by changing the cation and anion combination.[13]
Causality: ILs can dissolve poorly soluble compounds through a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole, and π-π stacking.[12] Their unique structure can disrupt the strong crystal lattice energy of a solid solute more effectively than conventional solvents. For pharmaceutical applications, choline-based or other biocompatible ILs are preferred due to their lower toxicity.[14][15]
Q4: Can I chemically modify this compound to improve its solubility for a specific application, like creating an aqueous stock solution?
A4: Improving Solubility via Salt Formation
Yes, chemical modification through salt formation is a cornerstone of pharmaceutical development for improving the solubility of ionizable compounds.[16]
Causality: The nitrogen atom in the quinoline ring is weakly basic (pKa of the conjugate acid is ~4.85 for unsubstituted quinoline).[17] It can be protonated by an acid to form a quinolinium salt. This salt is an ionic compound, which will typically exhibit significantly higher solubility in polar solvents, especially water, compared to the neutral free base.[18][19] The formation of charged species is a highly effective way to increase aqueous solubility.[19]
Diagram: Salt Formation of this compound
Caption: Reaction of the basic quinoline with an acid forms a more soluble salt.
Experimental Protocol: Screening for Salt Formation
-
Solvent Selection: Dissolve this compound in a suitable organic solvent where it is freely soluble (e.g., isopropanol, ethyl acetate, or acetone).
-
Acid Selection: Prepare solutions of various pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid) in a compatible solvent, typically at a 1:1 molar equivalent to the quinoline.
-
Reaction: Add the acid solution dropwise to the stirring solution of this compound at room temperature.
-
Observation: Observe for the formation of a precipitate. The formation of a solid indicates that a salt with lower solubility in that specific solvent has been formed.
-
Isolation: If a precipitate forms, filter the solid, wash with the solvent, and dry under vacuum.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using the protocol described in A1. Compare this value to the solubility of the original free base.
References
- 1. Buy this compound | 25199-76-2 [smolecule.com]
- 2. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Co-solvency: Significance and symbolism [wisdomlib.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. ijmsdr.org [ijmsdr.org]
- 7. bepls.com [bepls.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Non-Toxic N-alkyl Cholinium-Based Ionic Liquids as Excipients to Improve the Solubility of Poorly Water-Soluble Drugs | MDPI [mdpi.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
- 17. ijfmr.com [ijfmr.com]
- 18. research.aston.ac.uk [research.aston.ac.uk]
- 19. researchgate.net [researchgate.net]
stability issues of 3-(Trifluoromethyl)quinoline under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 3-(Trifluoromethyl)quinoline under Acidic and Basic Conditions
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of compound stability is critical for experimental success and data integrity. This guide is structured to provide you with in-depth, field-proven insights into the stability of this compound, moving from frequently asked questions to detailed mechanistic explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common observations and concerns encountered by researchers working with this compound.
Q1: My solution of this compound has turned yellow or brown. Is the compound degrading?
A: Yes, this is a strong indicator of degradation. Discoloration in quinoline compound solutions is often a result of oxidation or photodegradation, leading to the formation of colored byproducts.[1] It is crucial to store your solutions protected from light, especially for long-term storage or when using aged samples.[1]
Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound?
A: Absolutely. A gradual or sudden loss of activity and poor reproducibility are classic signs of compound degradation.[1] The stability of quinoline derivatives can be significantly influenced by pH, temperature, and light.[1] For sensitive experiments, we strongly recommend preparing fresh solutions or, at a minimum, validating the stability of your stock solutions under your specific experimental and storage conditions.
Q3: What are the primary factors that influence the stability of this compound in solutions?
A: The stability of this compound is governed by a combination of factors:
-
pH: The quinoline ring system's stability is highly dependent on the pH of the solution. Degradation can be accelerated in both strongly acidic and basic conditions.[1]
-
Light: Like many heterocyclic compounds, quinolines can be photosensitive. Exposure to ambient or UV light can trigger degradation pathways.[1]
-
Temperature: Elevated temperatures will increase the rate of chemical degradation.[1] Storing stock solutions at lower temperatures (e.g., 4°C, -20°C, or -80°C) is a standard practice to minimize degradation.[1]
-
Oxidizing Agents: The electron-rich quinoline ring can be susceptible to oxidation. Avoid prolonged exposure to atmospheric oxygen or other oxidizing agents in your experimental setup.
Q4: Is the trifluoromethyl (-CF3) group itself stable, or can it be hydrolyzed under acidic or basic conditions?
A: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry.[2] This stability is a key reason for its frequent use in drug design, as it enhances metabolic resistance.
However, it is not completely inert. While resistant to acidic hydrolysis, the -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) group under strong basic (alkaline) conditions .[3][4][5] This is a critical consideration for experiments conducted at high pH.
Part 2: Understanding the Degradation Pathways
A deeper understanding of the potential chemical transformations of this compound is essential for designing robust experiments and interpreting unexpected results. The stability of the molecule is a function of both the quinoline core and the trifluoromethyl substituent.
The Role of the Trifluoromethyl Group
The -CF3 group is a powerful electron-withdrawing group.[6] This property significantly influences the electronic distribution of the quinoline ring, impacting its reactivity.[6] While enhancing metabolic stability, this electron-withdrawing nature can affect the susceptibility of the heterocyclic ring to certain reactions.
Degradation Under Basic Conditions
Under strongly basic conditions (e.g., using NaOH), two primary degradation pathways should be considered:
-
Hydrolysis of the Trifluoromethyl Group: This is a known, albeit often slow, reaction for trifluoromethyl-substituted aromatics. The reaction proceeds via nucleophilic attack by hydroxide ions on the carbon of the -CF3 group, eventually leading to the formation of 3-carboxyquinoline and fluoride ions.[3][7] This is more likely to occur under harsh conditions, such as elevated temperatures combined with high pH.[3]
-
Degradation of the Quinoline Ring: The quinoline ring itself can be susceptible to degradation under strongly alkaline conditions, potentially leading to ring-opening or the formation of various hydroxylated species.
Degradation Under Acidic Conditions
Under acidic conditions, the trifluoromethyl group is highly stable.[8] The primary site of instability is the quinoline ring system itself.
-
Ring Protonation: The nitrogen atom of the quinoline ring will be protonated in acidic media, forming a quinolinium salt. This alters the electron distribution and can make the ring more susceptible to nucleophilic attack or other rearrangements, although this typically requires harsh conditions (e.g., high acid concentration and heat).
-
Hydrolytic Degradation of the Ring: While less common than for other heterocyclic systems, acid-catalyzed hydrolysis can lead to the formation of hydroxylated quinolines or other byproducts, especially under forced degradation conditions.[9]
The following diagram illustrates the most probable degradation pathways under stressed conditions.
Caption: Potential degradation pathways for this compound.
Part 3: Troubleshooting Guide & Experimental Workflow
When encountering stability issues, a systematic approach is crucial for diagnosis and resolution.
Troubleshooting Common Issues
| Symptom / Observation | Potential Cause | Recommended Action |
| Appearance of new, unexpected peaks in HPLC/LC-MS chromatogram after incubation in acidic or basic solutions. | 1. Acidic: Degradation of the quinoline ring system.[9] 2. Basic: Hydrolysis of the -CF3 group to -COOH or degradation of the quinoline ring.[3] | 1. Identify the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of +29 Da (relative to the parent) suggests CF3 -> COOH hydrolysis. Other mass changes point to ring modifications. 2. Confirm Identity: If possible, synthesize the suspected degradant (e.g., 3-Carboxyquinoline) as a reference standard. |
| Gradual decrease in the main compound's peak area over time in a buffered solution. | Slow, pH-dependent degradation is occurring under your specific experimental conditions. | 1. Conduct a Time-Course Study: Analyze your sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation. 2. Optimize pH: If possible, adjust the buffer pH to a more neutral range where the compound may be more stable.[1] 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid or a validated frozen stock.[1] |
| Poor reproducibility of results between experiments. | Instability of stock solutions. The compound may be degrading during storage. | 1. Validate Stock Solution Stability: Perform a stability study on your stock solution under its storage conditions (e.g., -20°C in DMSO). 2. Aliquot Stocks: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles. |
Workflow for Investigating Stability Issues
Caption: Workflow for troubleshooting stability issues.
Part 4: Key Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the most definitive way to understand the intrinsic stability of this compound.[10][11] It helps identify potential degradation products and establish a stability-indicating analytical method.[11][12]
Objective
To intentionally degrade the sample under various stress conditions to determine degradation pathways and validate an analytical method for separating the parent compound from its degradants.
Materials
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and/or MS detector
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 ACN:water mixture.
-
-
Application of Stress Conditions:
-
For each condition, mix the stock solution with the stressor solution (typically 1:1 v/v). Prepare a control sample by mixing the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).
-
Incubate the samples. If no degradation is observed at room temperature after 24 hours, the study can be repeated at an elevated temperature (e.g., 60-80°C).[13]
-
Sample at various time points (e.g., 0, 2, 8, 24 hours) to monitor the progression of degradation.
Stress Condition Procedure Purpose Acid Hydrolysis Mix stock with 0.1 M HCl.[13] To assess stability in acidic environments. Base Hydrolysis Mix stock with 0.1 M NaOH.[13] To assess stability in basic environments and probe for -CF3 hydrolysis. Oxidative Degradation Mix stock with 3% H₂O₂. To evaluate susceptibility to oxidation. Thermal Degradation Incubate stock solution at 80°C.[13] To determine heat sensitivity. Photolytic Degradation Expose stock solution to a light source providing UV and visible light (in a transparent container). Keep a control sample wrapped in foil. To assess light sensitivity. -
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively (e.g., neutralize the 0.1 M HCl sample with 0.1 M NaOH).[13]
-
Dilute all samples to a suitable concentration for your analytical method.
-
Analyze all samples (including time-zero and control samples) using a validated stability-indicating HPLC method. The method should be capable of separating the main peak of this compound from all generated degradation products. A gradient elution is typically required.
-
Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the degradant peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Identify the conditions under which the compound is unstable.
-
Propose structures for the major degradation products based on their mass-to-charge ratio and knowledge of likely degradation pathways.
-
By following this structured approach, you can effectively diagnose and mitigate stability issues with this compound, ensuring the accuracy and reliability of your research data.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 25199-76-2 [smolecule.com]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. beilstein-archives.org [beilstein-archives.org]
byproduct formation in the synthesis of 3-(Trifluoromethyl)quinoline
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important fluorinated scaffold. The introduction of a trifluoromethyl group significantly influences the electronic properties, lipophilicity, and metabolic stability of the quinoline core, making it a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis is often accompanied by challenges, most notably the formation of unwanted byproducts.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating byproduct formation.
General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses broad issues that can occur across various synthetic methodologies for quinoline synthesis.
Q1: My reaction mixture has turned into a thick, black tar, and the yield of my desired product is extremely low. What's happening and how can I prevent it?
A1: Tar formation is a very common issue in many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, which rely on harsh acidic and oxidizing conditions.[2]
-
Probable Cause: The primary cause is the polymerization of reactants, intermediates (like α,β-unsaturated aldehydes or ketones), or the product itself under strong acid catalysis and high temperatures.[2] The highly exothermic nature of some of these reactions can create localized hotspots, accelerating these unwanted polymerization pathways.[2]
-
Prevention & Solution:
-
Temperature Control: Avoid excessive heating. Many quinoline cyclizations are exothermic once initiated, so gentle heating to start the reaction followed by careful monitoring and cooling may be necessary.[2] Conversely, temperatures that are too low can lead to an incomplete reaction.[3]
-
Moderators: In famously vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help control the exothermic reaction rate and reduce charring.[2]
-
Slow Addition of Reagents: Adding a key reactant, such as the acid catalyst or a reactive carbonyl compound, slowly and with efficient stirring helps to dissipate heat and maintain a controlled concentration, minimizing self-condensation and polymerization.[2][4]
-
Purification: If tar formation is unavoidable, the crude product can often be rescued. Steam distillation is a classic and effective method for separating the volatile quinoline product from non-volatile tar.[2][3]
-
Q2: I'm not sure what byproducts I'm forming. What are the best analytical techniques to identify them?
A2: A combination of chromatographic and spectroscopic methods is essential for byproduct identification.
-
Initial Analysis:
-
Thin-Layer Chromatography (TLC): The first step to assess reaction completion and the complexity of the product mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the ratio of product to byproducts and can be used to isolate small samples of impurities for further analysis.
-
-
Structural Elucidation:
-
Mass Spectrometry (MS), especially LC-MS: Determines the molecular weight of the components in your mixture, giving immediate clues to their identities (e.g., unreacted starting material, dimers, or isomers).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool. ¹⁹F NMR is particularly crucial when working with trifluoromethylated compounds to distinguish between different chemical environments of the CF₃ group, helping to identify regioisomers. ¹H NMR will help identify the substitution pattern on the quinoline ring.
-
General Troubleshooting Workflow
Caption: A general troubleshooting workflow for addressing low yields.
Troubleshooting Guide by Synthetic Route
Route 1: Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] To synthesize this compound, this typically requires reacting an aniline with a trifluoromethyl-β-diketone, such as 1,1,1-trifluoro-2,4-pentanedione.
Problem: My reaction is producing a mixture of two isomeric quinolines instead of the desired this compound.
-
Probable Cause: This is a classic regioselectivity issue in the Combes synthesis.[5] The aniline can initially add to either of the two carbonyl groups of the unsymmetrical β-diketone. The subsequent acid-catalyzed cyclization and dehydration can then proceed in two different directions, leading to the formation of both 2-CF₃ and 4-CF₃ substituted quinoline regioisomers.[5] Steric and electronic effects of substituents on both the aniline and the diketone determine the final product ratio.[5]
Caption: Regioisomer formation in the Combes synthesis.
-
Solution & Prevention Strategy:
-
Modify Aniline Substituents: The electronic nature of the aniline is critical. Studies have shown that using anilines with electron-donating groups (like methoxy) tends to favor the formation of 2-CF₃-quinolines.[5] Conversely, anilines with electron-withdrawing groups (such as chloro- or fluoro-) can direct the synthesis towards the 4-CF₃ regioisomer.[5]
-
Alter the Catalyst/Solvent System: While concentrated sulfuric acid is traditional, a mixture of polyphosphoric acid (PPA) and an alcohol like ethanol has been used to influence the reaction pathway and rate.[5] Experimenting with different acid catalysts (e.g., p-toluenesulfonic acid) or solvent systems can alter the stability of the intermediates and transition states, thereby changing the isomeric ratio.
-
Steric Hindrance: Increasing the steric bulk of the non-trifluoromethyl substituent on the β-diketone can also direct the initial nucleophilic attack of the aniline away from the more hindered carbonyl, thus favoring one regioisomer over the other.[5]
-
| Condition | Favored Regioisomer | Rationale |
| Aniline: Methoxy-substituted | 2-CF₃-quinoline | Electron-donating groups influence the position of electrophilic aromatic cyclization.[5] |
| Aniline: Chloro- or Fluoro-substituted | 4-CF₃-quinoline | Electron-withdrawing groups alter the regioselectivity of the ring closure.[5] |
| Diketone: Increased steric bulk on non-CF₃ side | 2-CF₃-quinoline | Aniline preferentially attacks the less sterically hindered carbonyl group.[5] |
Table 1: Influence of Substituents on Regioselectivity in a Modified Combes Synthesis.[5]
Route 2: Gould-Jacobs Reaction
The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines from an aniline and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).[7][8] To obtain this compound, one would start with 3-(trifluoromethyl)aniline. The resulting 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes saponification, decarboxylation, and subsequent deoxygenation/functionalization at the 4-position.[9]
Problem: The initial cyclization step to form the quinoline core is low-yielding, with significant amounts of the uncyclized anilidomethylenemalonate intermediate remaining.
-
Probable Cause: The Gould-Jacobs cyclization is a thermal reaction that requires high temperatures (often >250 °C) to proceed efficiently.[9][10] The electron-withdrawing nature of the trifluoromethyl group on the aniline ring deactivates it towards the intramolecular electrophilic aromatic substitution (the cyclization step), making the reaction more difficult compared to anilines with electron-donating groups.[3] Insufficient temperature is the most common reason for failure.
-
Solution & Prevention Strategy:
-
High-Temperature Solvent: The reaction is often performed in a high-boiling solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures for cyclization (250 °C or higher).[9][11]
-
Microwave Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can rapidly achieve the high temperatures required for cyclization, dramatically reducing reaction times and often improving yields.[10]
-
Catalysis: While traditionally a thermal reaction, investigating Lewis acid catalysts could potentially lower the required activation energy for the cyclization step, though this is a less conventional approach for this specific reaction.
-
Experimental Protocol: Gould-Jacobs Cyclization[9]
-
Step 1 (Condensation): A mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) is heated at 140-150 °C for 2 hours. This forms the intermediate ethyl 2-((3-(trifluoromethyl)phenylamino)methylene)malonate.
-
Step 2 (Cyclization): The resulting intermediate from Step 1 is added to a preheated solution of Dowtherm A at 250 °C.
-
Step 3 (Reaction): The mixture is maintained at 250 °C for 30 minutes to effect the ring closure.
-
Step 4 (Work-up): After cooling, the reaction mixture is diluted with a non-polar solvent like hexane. The precipitated product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is collected by filtration and washed.
Route 3: Doebner-von Miller Reaction
This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound.[12] A potential route to a 3-CF₃ quinoline could involve the reaction of an aniline with an α,β-unsaturated aldehyde or ketone bearing a trifluoromethyl group.
Problem: My reaction yield is very low, and I'm isolating a significant amount of a reduced, non-aromatic byproduct (a dihydroquinoline derivative).
-
Probable Cause: The final step of the Doebner-von Miller mechanism involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6] In some cases, especially when using anilines with strong electron-withdrawing groups, this final oxidation is inefficient.[4] The dihydroquinoline intermediate can participate in side reactions, such as acting as a hydride donor to reduce imine intermediates present in the reaction mixture, leading to reduced byproducts and consuming the desired precursor.[4]
-
Solution & Prevention Strategy:
-
Add an Oxidizing Agent: While the reaction can sometimes proceed with air as the oxidant, including a mild oxidizing agent can be beneficial. Traditionally, the Skraup synthesis (a related reaction) uses nitrobenzene.[13] However, for better control, other oxidants like arsenic acid or even catalytic copper(II) acetate can be employed.[14]
-
Adjust Reactant Stoichiometry: A study on the Doebner reaction showed that increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid (used in the classic Doebner variant) can improve the yield.[4] This ensures a sufficient concentration of the imine intermediate to act as a hydrogen acceptor for the aromatization of the dihydroquinoline.[4]
-
Use a Lewis Acid Catalyst: The reaction is catalyzed by Brønsted or Lewis acids.[12] Using a Lewis acid like tin tetrachloride or scandium(III) triflate can promote the desired cyclization and dehydration steps more efficiently.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. US3910922A - Novel trifluoromethyl-quinolines - Google Patents [patents.google.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. iipseries.org [iipseries.org]
- 14. synarchive.com [synarchive.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 19F NMR Characterization of 3-(Trifluoromethyl)quinoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Signature of a Privileged Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group, a valued bioisostere for a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, trifluoromethylquinolines are of high interest in drug discovery. Characterizing these molecules with precision is paramount, and among the analytical techniques available, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out for its unparalleled sensitivity and specificity for fluorinated compounds.[1]
This guide provides an in-depth characterization of 3-(Trifluoromethyl)quinoline by ¹⁹F NMR. Moving beyond a simple data sheet, we will explore the causality behind its unique spectral signature by comparing it with its constitutional isomers. We will further examine the practical implications of solvent choice on its chemical shift and provide a robust, field-proven protocol for its analysis.
The Power of ¹⁹F NMR for Trifluoromethyl Group Analysis
The ¹⁹F nucleus is an ideal probe for NMR spectroscopy.[2] Its 100% natural abundance and high gyromagnetic ratio make it the third most receptive stable nucleus for NMR after ¹H and ³H.[1] Key advantages include:
-
High Sensitivity: Allows for the analysis of small sample quantities.
-
Wide Chemical Shift Range: The chemical shifts of organofluorine compounds span a range of over 200 ppm, which is significantly larger than for ¹H NMR.[1] This vast range minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[3][4]
-
Background-Free Spectra: The absence of endogenous fluorine in most biological systems and organic molecules ensures that spectra are free from interfering background signals.[5]
For a trifluoromethyl group attached to an aromatic system, the ¹⁹F chemical shift is primarily dictated by the electronic effects (both inductive and resonance) of the ring system. This sensitivity is the foundation of our comparative analysis.
Experimental Protocol for Acquiring a High-Quality ¹⁹F NMR Spectrum
This protocol provides a self-validating system for the accurate characterization of this compound. The causality behind each parameter selection is explained to ensure adaptability and robust results.
I. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound. The high sensitivity of ¹⁹F NMR means that a relatively small amount of material is required.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a good starting point as it is a common, non-polar solvent that dissolves many organic compounds.
-
Reference Standard (Optional but Recommended): While spectra can be referenced to the spectrometer's internal lock frequency, for high-precision comparative work, an internal or external reference standard is recommended. Trichlorofluoromethane (CFCl₃) is the primary reference standard (δ = 0.0 ppm).[6] Alternatively, a secondary standard like trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) can be used.[6]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup & Acquisition
The following parameters are based on a 400 MHz spectrometer.
-
Load and Lock: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃.
-
Tuning and Shimming: Tune the ¹⁹F probe to the correct frequency (approximately 376 MHz on a 400 MHz instrument). Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, which is crucial for achieving sharp signals and high resolution.
-
Experiment Setup:
-
Nucleus: Select ¹⁹F.
-
Spectral Width (sw): Set a wide spectral width of at least 100 ppm (approx. 40,000 Hz on a 400 MHz instrument). The chemical shift range for -CF₃ groups can be broad, and a wide window prevents signals from "folding" or aliasing into the spectrum.[1] Center the spectrum at approximately -65 ppm.
-
Transmitter Offset (o1p): Set the center of the spectrum to coincide with the expected chemical shift region.
-
Acquisition Time (aq): Set to 2-3 seconds. This allows for adequate decay of the Free Induction Decay (FID) signal, leading to better resolution.
-
Relaxation Delay (d1): Set to 2 seconds. A sufficient delay ensures that the nuclei have returned to thermal equilibrium before the next pulse, which is important for accurate integration.[2]
-
Pulse Width (p1): Use a calibrated 90° pulse width. This maximizes the signal for a given number of scans.
-
Number of Scans (ns): Start with 16 scans. Due to the high sensitivity of ¹⁹F, this is often sufficient for a pure sample. Increase as needed for dilute samples.
-
Decoupling: Use proton decoupling (e.g., cpdprg2=waltz16) during acquisition to remove ¹H-¹⁹F couplings, resulting in a sharp singlet for the -CF₃ group.
-
III. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor (lb) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.
-
Referencing: Reference the spectrum. If no internal standard was used, the spectrometer's software can perform referencing. If an internal standard like CFCl₃ was used, set its peak to 0.0 ppm.
-
Integration: Integrate the resulting singlet to confirm the presence of a single -CF₃ group.
Workflow for ¹⁹F NMR Analysis
Caption: Standard workflow for ¹⁹F NMR analysis.
Comparative Analysis: Distinguishing this compound from its Isomers
The electronic environment of the -CF₃ group is highly sensitive to its position on the quinoline ring. The pyridine ring is electron-deficient, particularly at the 2- and 4-positions, while the benzene ring is comparatively electron-rich. These differences induce significant and predictable variations in the ¹⁹F NMR chemical shifts.
The data presented below is a compilation from available literature and spectral databases. The value for the 3-isomer is based on the closely related 3-(Trifluoromethyl)dihydroquinolin-2(1H)-one structure, which serves as a reliable proxy.[7]
Table 1: Comparison of ¹⁹F NMR Chemical Shifts for (Trifluoromethyl)quinoline Isomers
| Compound | Position on Ring | Approximate ¹⁹F Chemical Shift (δ) in CDCl₃ | Rationale for Shift |
| 2-(Trifluoromethyl)quinoline | Pyridine (α to N) | -68.5 ppm | Strong electron-withdrawing effect of the nitrogen and the imine bond deshields the fluorine nuclei, causing a downfield shift. |
| This compound | Pyridine (β to N) | ~ -60.0 ppm [7] | The -CF₃ group is less affected by the direct electron-withdrawing effect of the nitrogen compared to the 2- and 4-positions, resulting in a more shielded, upfield signal. |
| 4-(Trifluoromethyl)quinoline | Pyridine (γ to N) | -65.3 ppm | The nitrogen's electron-withdrawing effect is transmitted through the π-system, causing significant deshielding, though slightly less than the 2-position. |
| 7-(Trifluoromethyl)quinoline | Benzene | -62.8 ppm[8] | The -CF₃ group is on the benzenoid ring, experiencing a more typical "aromatic" electronic environment, similar to trifluorotoluene (δ ≈ -63.7 ppm).[6] |
The Influence of Ring Electronics on ¹⁹F Chemical Shift
Caption: Electronic effects on ¹⁹F chemical shifts in quinoline.
The Impact of Solvent Polarity
While the intramolecular electronic environment is the primary determinant of the ¹⁹F chemical shift, intermolecular interactions with the solvent also play a role. Generally, more polar solvents can cause a downfield shift (deshielding) of the -CF₃ resonance, although this effect is typically small, often no more than 2 ppm.[9][10] This is rationalized by the clustering of polar solvent molecules around the highly electronegative -CF₃ group, which can alter its electronic shielding.[9]
Table 2: Predicted Solvent Effects on the ¹⁹F NMR Chemical Shift of this compound
| Solvent | Dielectric Constant (ε) | Expected ¹⁹F Chemical Shift (δ) | Rationale |
| Chloroform-d (CDCl₃) | 4.8 | ~ -60.0 ppm | Baseline, relatively non-polar solvent. |
| Acetone-d₆ | 21.0 | ~ -59.5 ppm | Increased polarity leads to slight deshielding and a small downfield shift. |
| DMSO-d₆ | 47.0 | ~ -59.2 ppm | Highly polar aprotic solvent causes the most significant deshielding and downfield shift in this series.[9] |
This predictable, albeit minor, solvent-induced shift is a crucial consideration for scientists attempting to replicate or compare experimental data across different studies that may have used different solvents.
Conclusion and Best Practices
The ¹⁹F NMR spectrum of this compound is characterized by a singlet with a chemical shift of approximately -60.0 ppm in CDCl₃. This value is significantly upfield compared to its 2- and 4-isomers, providing a clear and unambiguous method for its structural confirmation. This distinct chemical shift is a direct consequence of the electronic environment at the 3-position of the quinoline ring, which is less influenced by the electron-withdrawing nitrogen atom.
For drug development professionals and researchers, understanding these principles is key to leveraging ¹⁹F NMR not just for routine characterization, but as a sensitive probe for studying protein-ligand interactions, conformational changes, and metabolic fate. By following the robust protocol and understanding the comparative data presented, scientists can confidently characterize this compound and its analogues, ensuring the integrity and validity of their research.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dovepress.com [dovepress.com]
- 10. The solvent dependence of fluorine chemical shifts. Part I | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the X-ray Crystal Structure Analysis of 3-(Trifluoromethyl)quinoline: Unveiling the Impact of Trifluoromethylation on Molecular Architecture
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of the CF3 group can profoundly influence a molecule's metabolic stability, lipophilicity, and its binding affinity to biological targets. This guide provides a comprehensive technical overview of the X-ray crystal structure analysis of 3-(Trifluoromethyl)quinoline, a key building block in drug discovery. While a definitive crystal structure for this specific isomer is not publicly available in the Cambridge Structural Database (CSD) as of the latest search, this guide will present a detailed, field-proven protocol for its determination and a comparative analysis based on closely related, structurally characterized quinoline derivatives. By examining the established crystal structures of analogous compounds, we can infer and discuss the anticipated molecular geometry and intermolecular interactions of this compound, offering valuable insights for researchers in the field.
The Decisive Role of the Trifluoromethyl Group: An Introduction
The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the electronic distribution within the quinoline ring system, influencing its reactivity and intermolecular interactions. Furthermore, the lipophilicity of the CF3 group can enhance membrane permeability, a critical factor in drug design. Understanding the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents and functional materials.
Experimental Section: A Validated Workflow for Structure Determination
The following section outlines a robust and self-validating experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. This protocol is based on established methodologies for the characterization of quinoline derivatives.[2]
Synthesis of this compound
The synthesis of this compound can be achieved through various established synthetic routes. A common approach involves the cyclization of an appropriately substituted aniline with a trifluoromethyl-containing building block.[3][4]
Generalized Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound.
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystal structure analysis.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents is crucial. Start with common solvents in which this compound exhibits moderate solubility (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof).
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound inside a larger beaker containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a programmable cooling block or by moving it to a colder environment.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, the following steps are undertaken for data collection and structure determination.
Data Collection and Refinement Workflow:
Caption: Standard workflow for X-ray data collection and structure refinement.
Hypothetical Results and Discussion: A Comparative Structural Analysis
In the absence of a published crystal structure for this compound, we can predict its key structural features by comparing it with the known structures of quinoline and other substituted quinoline derivatives.
Molecular Geometry
The quinoline ring system is expected to be essentially planar. The C-N and C-C bond lengths within the quinoline core will likely be consistent with those of other quinoline derivatives. The most significant structural impact will stem from the trifluoromethyl group at the 3-position.
Table 1: Predicted vs. Known Crystallographic Data for Quinoline Derivatives
| Parameter | This compound (Predicted) | Quinoline (Known) | 8-(Trifluoromethyl)quinoline (Known)[5] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pna2₁ | P2₁/c |
| a (Å) | ~10.1 | 13.88 | 10.0716(7) |
| b (Å) | ~14.5 | 6.09 | 14.5234(8) |
| c (Å) | ~13.0 | 7.89 | 13.0461(7) |
| β (°) | ~110 | 90 | 110.745 |
| V (ų) | ~1780 | 664 | 1783.3(2) |
The predicted unit cell parameters for this compound are based on the experimentally determined values for 8-(Trifluoromethyl)quinoline, as the presence of the bulky trifluoromethyl group is expected to have a significant influence on the crystal packing.[5]
Intermolecular Interactions
The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions. The electron-deficient nature of the quinoline ring, further enhanced by the CF3 group, may lead to π-π stacking interactions between adjacent molecules. Additionally, C-H···F and C-H···N hydrogen bonds are likely to play a significant role in stabilizing the crystal lattice.
Hypothetical Crystal Packing Diagram:
Caption: A schematic representation of potential intermolecular interactions in the crystal lattice of this compound.
Conclusion
This guide has provided a comprehensive framework for the X-ray crystal structure analysis of this compound. While a definitive experimental structure is yet to be reported, the detailed experimental protocols and comparative analysis presented here offer valuable insights for researchers working with this important class of molecules. The determination of the precise solid-state structure of this compound will be instrumental in understanding its physicochemical properties and in guiding the design of next-generation pharmaceuticals and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Positional Isomerism in Fluorinated Quinolines
An In-Depth Comparative Guide to 2-, 3-, and 4-(Trifluoromethyl)quinoline for Researchers and Drug Developers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active and functionally important molecules.[1][2] Its fusion of a benzene and a pyridine ring creates a unique electronic landscape that is highly tunable through substitution. Among the most impactful modifications is the introduction of a trifluoromethyl (CF₃) group. The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and ability to enhance lipophilicity and binding interactions—make it a powerful tool for modulating molecular properties.[3][4]
However, the true potential of this modification is only realized through precise positional control. The placement of the CF₃ group at the 2-, 3-, or 4-position of the quinoline ring dramatically alters the molecule's electronic character, steric profile, basicity, and reactivity. This guide provides a comprehensive comparative analysis of these three key isomers, offering field-proven insights into their synthesis, physicochemical properties, reactivity, and applications. By understanding the causality behind their differences, researchers can make more informed decisions in drug design, catalyst development, and materials science.
Comparative Synthesis Strategies: Accessing the Isomers
The synthesis of trifluoromethylated quinolines can be achieved through various routes, often involving the cyclization of appropriately substituted anilines with trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-formed quinoline ring.[3] The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 2-(Trifluoromethyl)quinoline
The 2-position is a common target for substitution. One of the most direct methods is the acid-catalyzed condensation and cyclization of anilines with β-ketoesters containing a CF₃ group, such as ethyl 4,4,4-trifluoroacetoacetate.[5][6] This approach is an extension of classical quinoline syntheses like the Conrad-Limpach reaction. More modern methods include the rhodium-catalyzed [3+3] annulation between anilines and CF₃-ynones and the cyclization of α-CF₃-enamines with 2-nitrobenzaldehydes, which offers access to a wide range of substituted derivatives.[3][7][8]
Synthesis of 3-(Trifluoromethyl)quinoline
Placing the CF₃ group at the 3-position is often more challenging as it is less electronically activated. A successful strategy involves the cyclization of precursors where the trifluoromethyl source is already positioned correctly. For instance, the thermolysis of phenethylphosphonium salts bearing a trifluoroacetamide group in the presence of a base like DBU has been shown to yield this compound.[9][10] Another approach is the direct trifluoromethylation of a pre-functionalized quinoline, such as the copper-mediated reaction of 3-iodoquinoline with a suitable trifluoromethylating agent.[11]
Synthesis of 4-(Trifluoromethyl)quinoline
The 4-position can be accessed via the Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone (specifically, a 2-trifluoroacetyl aniline) with a compound containing an α-methylene group.[12] Alternatively, intramolecular cyclization of trifluoromethyl-substituted enamino ketones in strong acid provides a reliable route to 4-(trifluoromethyl)quinolines.[13]
.dot
Caption: Key synthetic pathways to 2-, 3-, and 4-(trifluoromethyl)quinoline isomers.
Comparative Physicochemical Properties
The position of the strongly electron-withdrawing CF₃ group is the primary determinant of the isomers' physicochemical properties, most notably their basicity and electronic distribution.
| Property | 2-(CF₃)quinoline | 3-(CF₃)quinoline | 4-(CF₃)quinoline | Unsubstituted Quinoline |
| Melting Point (°C) | 58-62[3] | - | - | -15 |
| pKa (conjugate acid) | ~2.5-3.0 (Predicted) | ~3.5-4.0 (Predicted) | < 2.0 (Predicted) | 4.9 |
| logP | - | - | - | 2.04 |
| Molecular Weight | 197.16[14] | 197.16[14] | 197.16 | 129.16 |
Note: Experimental data for all isomers is not consistently available in the literature; some values are predicted based on known electronic effects. The logP of all CF₃-isomers is expected to be higher than that of unsubstituted quinoline.
Electronic Effects and Basicity (pKa)
The basicity of the quinoline nitrogen is highly sensitive to the position of the CF₃ group.
-
4-(Trifluoromethyl)quinoline: This isomer is the least basic. The CF₃ group at the 4-position exerts a powerful electron-withdrawing effect through both resonance and induction, directly delocalizing the nitrogen's lone pair and destabilizing the protonated form (conjugate acid).
-
2-(Trifluoromethyl)quinoline: The effect is also strongly electron-withdrawing, significantly reducing basicity compared to the parent quinoline. The proximity to the nitrogen atom ensures a potent inductive effect.
-
This compound: While still electron-withdrawing, the CF₃ group at the 3-position cannot directly participate in resonance with the ring nitrogen. Its influence is primarily inductive, resulting in a smaller decrease in basicity compared to the 2- and 4-isomers.
This modulation of pKa is critical in drug development, as it directly influences a molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and the ability to form ionic interactions with biological targets.
Lipophilicity (logP)
The introduction of a CF₃ group invariably increases the lipophilicity (logP value) of the quinoline core.[3][4] This property is crucial for pharmacokinetics, as it affects absorption, distribution, metabolism, and excretion (ADME). Higher lipophilicity can improve penetration across biological membranes, such as the blood-brain barrier, but can also lead to issues with solubility and metabolic stability if not properly balanced.[4]
Comparative Reactivity and Functionalization
The electronic perturbations caused by the CF₃ group create distinct reactivity profiles for each isomer, opening different avenues for further functionalization.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring of quinoline is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The CF₃ group exacerbates this effect.
-
In 2-(CF₃)quinoline , the C4 position becomes highly activated towards nucleophilic displacement of a suitable leaving group (e.g., a halogen).
-
In 4-(CF₃)quinoline , the C2 position is similarly activated.
-
In 3-(CF₃)quinoline , the effect on the C2 and C4 positions is less pronounced. Direct SₙAr at the C3 position is generally very difficult due to lower electronic activation.[10]
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack occurs preferentially on the more electron-rich benzene ring (positions 5, 6, 7, and 8). The pyridine ring is strongly deactivated by both the ring nitrogen and the CF₃ group, regardless of its position. The regioselectivity of EAS on the benzene portion is subtly influenced by the CF₃ group's position, but generally, positions 5 and 8 are favored.
.dot
Caption: Positional influence of the CF₃ group on nucleophilic (Nu) reactivity.
Applications in Drug Discovery and Materials Science
The distinct properties of each isomer translate into different applications. The choice of isomer is a strategic decision based on the desired mechanism of action or material property.
| Isomer | Key Therapeutic Areas / Applications | Representative Examples |
| 2-(CF₃)quinoline | Antimalarial, Anticancer, Antifungal[1][15][16] | Mefloquine (antimalarial drug, also has a CF₃ at C8), various microtubule polymerization inhibitors.[17] |
| 3-(CF₃)quinoline | Neuroprotective agents, Anticancer, Antimicrobial[11] | Serves as a scaffold for developing novel therapeutics.[11] |
| 4-(CF₃)quinoline | Anti-inflammatory, Analgesic, OLEDs, Organic Photovoltaics[11][18] | Derivatives that release nitric oxide show potent anti-inflammatory activity.[18] Used as hole-transporting materials in OLEDs.[11] |
The antimalarial drug Mefloquine, which features a trifluoromethyl group at the 2-position (and the 8-position), highlights the importance of this isomer in targeting infectious diseases.[1] In contrast, derivatives of 4-(trifluoromethyl)quinoline have been explored for their anti-inflammatory properties and their potential in organic electronics, where the strong electron-withdrawing nature of the substituent is beneficial for charge transport.[11][18]
Experimental Protocols
Accurate determination of physicochemical properties is essential for quantitative structure-activity relationship (QSAR) studies and drug candidate optimization.
Protocol: pKa Determination by Titration
This protocol outlines the determination of the pKa of the conjugate acid of a trifluoromethyl-substituted quinoline.
-
Sample Preparation: Accurately weigh and dissolve a known concentration (e.g., 0.01 M) of the quinoline isomer in a suitable solvent. Due to the lipophilicity of these compounds, a mixture of water and an organic co-solvent like methanol or DMSO is often required to ensure complete solubility.[3]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a small magnetic stir bar.[3]
-
Titration: Begin stirring the solution gently. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette or automatic titrator.
-
Data Collection: Record the pH of the solution after each addition of the acid titrant. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH (y-axis) versus the volume of acid added (x-axis). The equivalence point is the point of maximum slope on the titration curve (the inflection point). The half-equivalence point is the volume of acid that is exactly half of the volume at the equivalence point. The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.[3]
Protocol: Lipophilicity (logP) Determination by Shake-Flask Method
This protocol describes the classic method for determining the octanol-water partition coefficient (P).
-
System Preparation: Prepare a two-phase system by mixing equal volumes of n-octanol and water in a separatory funnel. Shake the funnel vigorously for several hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.[3]
-
Sample Addition: Prepare a stock solution of the quinoline isomer in one of the phases (typically the one in which it is more soluble). Add a small, known volume of this stock solution to a fresh separatory funnel containing known volumes of the pre-saturated n-octanol and water.
-
Partitioning: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[3]
-
Phase Separation and Analysis: Allow the phases to separate completely. Carefully collect a sample from each phase. Determine the concentration of the quinoline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-established calibration curve.[3]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[3]
Conclusion and Future Outlook
The 2-, 3-, and 4-(trifluoromethyl)quinoline isomers are not interchangeable building blocks. The seemingly subtle shift in the position of the CF₃ group results in a cascade of effects, profoundly altering the molecule's fundamental chemical and physical nature.
-
2- and 4-isomers are characterized by a significant decrease in basicity and activated C4/C2 positions, respectively, making them ideal for applications requiring strong electronic withdrawal or specific sites for nucleophilic attack, as seen in various bioactive agents and electronic materials.
-
The 3-isomer represents a more electronically nuanced scaffold, where the CF₃ group's influence is less direct, offering a different set of steric and electronic properties for fine-tuning molecular interactions.
As synthetic methodologies become more sophisticated, particularly in the realm of late-stage C-H functionalization, the ability to selectively introduce trifluoromethyl groups at any desired position will continue to grow. This will empower researchers to more precisely tailor the properties of quinoline-based compounds, unlocking new potential in the ongoing quest for more effective drugs and advanced materials. Understanding the comparative principles outlined in this guide is the first step toward the rational design of next-generation functional molecules.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. This compound|CAS 25199-76-2 [benchchem.com]
- 11. Buy this compound | 25199-76-2 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Trifluoromethyl Substitution on the Biological Activity of Quinolines: A Comparative Guide
Introduction: The Quinoline Scaffold and the Power of Fluorine
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] From the historical antimalarial quinine to modern anticancer drugs, the versatility of the quinoline ring system allows for fine-tuning of its pharmacological properties through strategic substitution.[2] Among the various substituents, the trifluoromethyl (CF3) group holds a special place. Its unique electronic properties, including high electronegativity, metabolic stability, and lipophilicity, can profoundly influence a molecule's potency, bioavailability, and mechanism of action.[3] This guide provides a comparative analysis of the biological activity of 3-(Trifluoromethyl)quinoline versus other quinoline derivatives, offering insights into how the position of this powerful functional group dictates its therapeutic potential.
Anticancer Activity: A Tale of Positional Isomerism
The anticancer potential of quinoline derivatives is well-documented, with mechanisms ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[4][5] The introduction of a trifluoromethyl group can significantly enhance this activity, although its efficacy is highly dependent on its position on the quinoline ring.
Comparative Cytotoxicity of Trifluoromethylquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | 10 ± 2.5 | [6] |
| 7-(Trifluoromethyl)quinoline derivative | Not Specified | Potent Activity | [7] |
| 3-Phenyltrifluoromethyl quinoline derivative | MCF-7 (Breast Cancer) | 0.004 | [8] |
| Novel trifluoromethylquinoline derivatives (5a, 5m, 5o, 6b) | Various | Nanomolar range | [9] |
| Fluorinated 2-phenyl-4-quinolyl-methanols | A549 (Lung Cancer) | 0.03 | [10] |
Key Insights:
-
High Potency: The data clearly indicates that trifluoromethylated quinolines can exhibit potent anticancer activity, often in the micromolar to nanomolar range.
-
Positional Importance: While direct comparison of the parent this compound is limited, the high activity of various derivatives suggests that the CF3 group is a critical pharmacophore. For instance, a 3-phenyltrifluoromethyl quinoline derivative showed exceptionally high potency against breast cancer cells.[8]
-
Mechanism of Action: Studies suggest that trifluoromethylquinoline derivatives can exert their anticancer effects through various mechanisms, including DNA intercalation and inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other quinoline derivatives) in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
-
Visualizing the Anticancer Mechanism: Tubulin Polymerization Inhibition
Caption: Mechanism of tubulin polymerization inhibition by trifluoromethylquinoline derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Quinoline derivatives have long been recognized for their antimicrobial properties. The introduction of a trifluoromethyl group can enhance this activity, leading to the development of new agents to combat drug-resistant pathogens.
Comparative Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a range of bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Novel Quinoline Derivatives | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [14] |
| Quinoline–Thiazole Derivatives | C. glabrata | <0.06 | [15] |
| Iodo-Quinoline Derivatives | S. epidermidis | Variable | [15] |
| Quinoline-based Hydroxyimidazolium Hybrids | C. neoformans | 15.6 | [10] |
Key Insights:
-
Broad-Spectrum Potential: Quinoline derivatives, including those with halogen substitutions, demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]
-
Structure-Activity Relationship: The antimicrobial potency is highly dependent on the overall structure of the molecule, including the nature and position of various substituents on the quinoline and any linked heterocyclic rings.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well plate containing broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Antimicrobial Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[17][18]
Comparative Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives is often evaluated in animal models, such as the carrageenan-induced paw edema model.
| Compound/Derivative | Model | Effect | Reference |
| Synthetic quinoline (QC) | Xylene-induced ear edema (mice) | High anti-inflammatory effect, comparable to diclofenac | [17] |
| Quinoline derivatives | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory activity | [19] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation in macrophages | Appreciable anti-inflammatory affinities | [20] |
Key Insights:
-
Potent Inhibition: Certain quinoline derivatives have demonstrated significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[17]
-
Mechanism of Action: The anti-inflammatory properties of some quinoline derivatives are attributed to their ability to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[17]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening the acute anti-inflammatory activity of new compounds.[8][21]
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound) orally or intraperitoneally at a predetermined dose.
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Visualizing the Inflammatory Pathway and Inhibition
Caption: Inhibition of the COX-2 pathway by trifluoromethylquinoline derivatives.
Conclusion: A Promising Scaffold for Future Drug Discovery
This comparative guide highlights the significant and diverse biological activities of quinoline derivatives, with a particular emphasis on the impactful role of trifluoromethyl substitution. While direct comparative data for this compound across all biological activities remains an area for further investigation, the existing body of research strongly supports the notion that the strategic placement of the CF3 group on the quinoline scaffold is a powerful tool for enhancing anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore and compare the therapeutic potential of these promising compounds. As our understanding of the structure-activity relationships of trifluoromethylquinolines deepens, so too will our ability to design and develop novel, highly effective therapeutic agents for a range of human diseases.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-(Trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of novel compounds are paramount. Among the vast landscape of heterocyclic chemistry, quinoline derivatives stand out for their broad-ranging applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group, in particular, can dramatically alter a molecule's pharmacokinetic and physicochemical properties, often enhancing its metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, comparative analysis of a common synthetic route to 3-(Trifluoromethyl)quinoline and the critical spectroscopic methods employed for its unambiguous structural validation.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and steric bulk can significantly influence a molecule's conformation and electronic properties. In the context of quinolines, the -CF3 group at the 3-position can modulate the basicity of the nitrogen atom and influence the molecule's interaction with biological targets. This makes this compound a valuable scaffold for the development of new therapeutic agents.
Synthesis of this compound: A Modified Gould-Jacobs Approach
While several methods exist for the synthesis of quinolines, a frequently employed and reliable strategy for introducing a trifluoromethyl group at the 3-position involves a modified Gould-Jacobs reaction.[1][2][3] This approach offers good yields and regioselectivity.
The synthesis begins with the reaction of aniline with ethyl 4,4,4-trifluoroacetoacetate. This initial condensation is followed by a thermally induced cyclization to form the quinoline ring system.[4][5]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-4-hydroxyquinoline
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.
-
Condensation: Heat the reaction mixture to approximately 100-120 °C for 1-2 hours. This step facilitates the initial condensation between the aniline and the β-ketoester.
-
Cyclization: After the initial condensation, gradually increase the temperature to 240-250 °C and maintain it for 30-60 minutes to induce the thermal cyclization.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield 3-(trifluoromethyl)-4-hydroxyquinoline.
Subsequent aromatization to this compound can be achieved through a variety of methods, such as treatment with phosphorus oxychloride (POCl₃) followed by a reductive workup.
Causality Behind Experimental Choices
-
High-Boiling Point Solvent: The use of a solvent like Dowtherm A is crucial as the cyclization step requires high temperatures (around 250 °C).[5]
-
Stepwise Temperature Increase: A gradual increase in temperature allows for the completion of the initial condensation at a lower temperature before initiating the more energy-intensive cyclization. This helps to minimize the formation of side products.
-
Acidic Workup: The wash with dilute acid is performed to remove any unreacted aniline from the organic phase.
Visualizing the Synthesis
Caption: Modified Gould-Jacobs reaction workflow.
Spectroscopic Validation: A Multi-faceted Approach
Unambiguous confirmation of the synthesized this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals for this compound include distinct aromatic protons with characteristic splitting patterns. The protons on the quinoline ring will be deshielded due to the aromatic ring current and the electron-withdrawing effects of the nitrogen atom and the trifluoromethyl group.[6]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will also be influenced by the substituents.[7][8]
-
¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of the trifluoromethyl group. A single signal is expected for the -CF3 group, and its chemical shift can provide insights into the electronic nature of the quinoline ring.[7][8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants to assign the signals to the respective nuclei in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₆F₃N), which is 197.16 g/mol .[6][9]
-
Isotopic Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C can also be observed.
-
Fragmentation: Fragmentation patterns can provide additional structural information. For instance, the loss of a fluorine atom or the entire trifluoromethyl group might be observed.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Vibrational Frequencies: The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-F stretching vibrations (typically in the region of 1100-1300 cm⁻¹).
-
C=N and C=C stretching vibrations of the quinoline ring (around 1500-1600 cm⁻¹).
-
Aromatic C-H stretching vibrations (above 3000 cm⁻¹).
-
Experimental Protocol: IR Spectroscopy Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.
Summary of Spectroscopic Data
| Spectroscopic Method | Expected Data for this compound |
| ¹H NMR | Aromatic protons in the range of δ 7.5-9.0 ppm with characteristic splitting patterns.[6] |
| ¹³C NMR | Aromatic carbons in the range of δ 120-150 ppm. A quartet for the carbon attached to the -CF3 group.[7][8] |
| ¹⁹F NMR | A singlet for the -CF3 group.[7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 197.[6][9] |
| IR Spectroscopy | Strong C-F stretching bands around 1100-1300 cm⁻¹. Aromatic C=C and C=N stretching bands around 1500-1600 cm⁻¹. |
Comparison with Alternative Synthesis Methods
While the modified Gould-Jacobs reaction is a robust method, other synthetic strategies for quinolines exist. It's important for researchers to consider these alternatives based on factors like substrate availability, desired substitution patterns, and reaction conditions.
| Synthesis Method | Description | Advantages | Disadvantages |
| Skraup Synthesis | Condensation of aniline with glycerol, sulfuric acid, and an oxidizing agent.[10] | Uses simple starting materials. | Harsh reaction conditions (strong acid, high temperature), often low yields.[10] |
| Doebner-von Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a Lewis or Brønsted acid.[10] | One-pot synthesis. | Can produce mixtures of products. |
| Friedländer Annulation | Reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] | Good for preparing substituted quinolines. | Requires specific starting materials that may not be readily available. |
| Combes Synthesis | Condensation of anilines with β-diketones followed by acid-catalyzed cyclization.[11] | Good for synthesizing 2,4-disubstituted quinolines. | Requires β-diketones as starting materials. |
Visualizing the Validation Process
Caption: Workflow for spectroscopic validation.
Conclusion
The synthesis of this compound via a modified Gould-Jacobs reaction provides a reliable route to this important chemical scaffold. However, the synthesis is only the first step. Rigorous validation using a combination of spectroscopic methods, including NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and IR spectroscopy, is essential to unequivocally confirm the structure of the final product. This multi-faceted analytical approach ensures the scientific integrity of the research and provides the necessary confidence for its application in drug discovery and materials science.
References
- 1. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. mdpi.com [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
- 6. Buy this compound | 25199-76-2 [smolecule.com]
- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. This compound | C10H6F3N | CID 12025166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. iipseries.org [iipseries.org]
A Comparative Guide to the Reactivity of 3-(Trifluoromethyl)quinoline and 3-Chloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Quinoline Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's steric and electronic characteristics, thereby influencing its reactivity and ultimate application. This guide provides an in-depth comparison of the reactivity of two key building blocks: 3-(Trifluoromethyl)quinoline and 3-Chloroquinoline. We will explore how the distinct electronic properties of the trifluoromethyl (-CF3) and chloro (-Cl) groups at the 3-position dictate their behavior in fundamental organic transformations, offering insights to guide your synthetic strategies.
At a Glance: Key Reactivity Differences
| Reaction Type | This compound | 3-Chloroquinoline |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive at the 3-position. The C-CF3 bond is strong, and CF3 is a poor leaving group. | Amenable to SNAr at the 3-position with strong nucleophiles, though less reactive than 2- or 4-chloroquinolines.[2][3] |
| Electrophilic Aromatic Substitution (EAS) | Strongly deactivated towards EAS on both rings due to the powerful electron-withdrawing nature of the -CF3 group.[4][5] | Deactivated towards EAS, but to a lesser extent than the -CF3 analogue. Substitution occurs preferentially on the benzene ring.[6] |
| Metal-Catalyzed Cross-Coupling | Can participate in cross-coupling reactions, though the strong C-F bonds present a challenge. | Readily participates in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the 3-position.[2] |
Delving Deeper: A Mechanistic Perspective
The divergent reactivity of these two molecules stems from the fundamental electronic differences between a trifluoromethyl group and a chlorine atom.
Electronic Effects of Substituents:
-
This compound: The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).[4][5] This effect significantly reduces the electron density of the entire quinoline ring system, making it less susceptible to attack by electrophiles.
-
3-Chloroquinoline: The chlorine atom also exerts an electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack. However, it can also donate electron density through a positive mesomeric effect (+M) via its lone pairs. This dual nature results in a less pronounced deactivation compared to the -CF3 group.[6][7]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Chloroquinoline|CAS 612-59-9|Research Chemical [benchchem.com]
- 3. This compound|CAS 25199-76-2 [benchchem.com]
- 4. Buy this compound | 25199-76-2 [smolecule.com]
- 5. 7-(Trifluoromethyl)quinoline | 325-14-4 | Benchchem [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Efficacy of Trifluoromethylating Agents for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry. Its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity is well-documented, making it a prized modification in drug design.[1][2][3] However, the path to a desired trifluoromethylated quinoline is paved with a critical choice: the selection of the appropriate trifluoromethylating agent. This decision dictates not only the reaction's success but also its efficiency, regioselectivity, and applicability in complex molecular settings.
This guide provides an in-depth, objective comparison of the leading trifluoromethylating agents for quinoline synthesis. Moving beyond a simple list of reagents, we will explore the causality behind experimental choices, grounded in mechanistic principles and supported by field-proven data, to empower you to select the optimal strategy for your research.
The Trifluoromethyl Group: A Privileged Moiety in Quinoline Chemistry
The quinoline framework is a classic "privileged structure" in pharmacology, forming the core of numerous approved drugs. When this scaffold is augmented with a CF3 group, its properties can be dramatically enhanced. The strong electron-withdrawing nature of the CF3 group can protect against oxidative metabolism, a common failure point for drug candidates, and modulate the pKa of nearby atoms, fine-tuning interactions with biological targets.[4][5] This makes the development of efficient and selective trifluoromethylation methods a high-priority area in synthetic chemistry.[6]
Comparative Analysis of Trifluoromethylating Agents
The modern synthetic chemist has a diverse arsenal of trifluoromethylating agents, which can be broadly categorized by their reactive nature: radical, nucleophilic, and electrophilic. The choice among them depends on the desired bond formation and the electronic landscape of the quinoline substrate.
Radical and Electrophilic Trifluoromethylation: Direct C-H Functionalization
For the direct trifluoromethylation of quinoline's C-H bonds, radical methods are often the most efficient, avoiding the need for pre-functionalized substrates.[7] These reactions typically employ an agent that serves as an electrophilic source of the CF3 radical.
-
Togni Reagents (Hypervalent Iodine): These are among the most popular and versatile electrophilic trifluoromethylating agents.[8][9] Togni Reagent II, in particular, is a bench-stable, crystalline solid used for the trifluoromethylation of a wide variety of substrates, including heterocycles.[8][10][11] The reaction can be initiated thermally, with a radical initiator, or, increasingly, via photoredox or transition metal catalysis.[12]
-
Umemoto's Reagents (Sulfonium Salts): These are powerful electrophilic agents known for their high reactivity.[13][14] They are effective for the trifluoromethylation of electron-rich systems and can be used to functionalize a broad scope of arenes and heteroarenes.[14][15] Their reactivity can be tuned by modifying the substituents on the dibenzothiophenium core.[16]
-
Sodium Trifluoromethanesulfinate (Langlois Reagent): As an inexpensive, stable, and commercially available salt, CF3SO2Na is an attractive source of the trifluoromethyl radical.[17][18] It generates the •CF3 radical under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP) or via photoredox catalysis.[17][19][20] This makes it a workhorse for direct C-H trifluoromethylation of heterocycles.[6]
Table 1: Performance Comparison of Key Radical/Electrophilic Trifluoromethylating Agents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Togni Reagent II | Metal catalyst (e.g., Cu) or photoredox catalyst, organic solvent, rt to 80 °C | Bench-stable, high functional group tolerance, well-studied reactivity[8][10] | Higher cost, can have explosive properties under certain conditions[21] |
| Umemoto's Reagents | Often used with a base or catalyst, organic solvent, rt to elevated temp. | Highly reactive, broad substrate scope for electron-rich systems[13][14] | Can be moisture sensitive, may require stoichiometric base |
| Langlois Reagent (CF3SO2Na) | Oxidant (e.g., TBHP) or photoredox catalyst, aq. or organic solvent, rt to 100 °C | Inexpensive, stable, easy to handle, versatile[17][18][19] | Requires an external oxidant/initiator, regioselectivity can be an issue[18] |
Nucleophilic Trifluoromethylation: Targeting Electrophilic Centers
Nucleophilic trifluoromethylation involves the delivery of a "CF3-" equivalent to an electrophilic site on the quinoline ring, such as a carbon bearing a leaving group (e.g., a halogen) or a carbonyl carbon.
-
Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is the most ubiquitous nucleophilic trifluoromethylating agent.[22][23][24] It requires activation by a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethyl anion.[22] While highly effective for carbonyls and imines, its direct use on haloquinolines often requires transition metal catalysis.
-
Copper-Trifluoromethyl Complexes (CuCF3): Often generated in situ, CuCF3 species are central to many trifluoromethylation reactions, including cross-coupling with aryl halides.[25][26] These methods are powerful for installing a CF3 group at a specific, pre-functionalized position on the quinoline ring. The CF3 source can be varied, including TMSCF3, Umemoto's, or Togni reagents in the presence of a copper catalyst.[25][26][27]
Table 2: Performance Comparison of Key Nucleophilic Trifluoromethylating Strategies
| Reagent/Strategy | Typical Conditions | Advantages | Disadvantages |
| Ruppert-Prakash Reagent (TMSCF3) | Fluoride source (e.g., TBAF), THF, 0 °C to rt | Well-established, commercially available, excellent for carbonyls[22][23] | Requires stoichiometric fluoride activator, moisture sensitive[22] |
| Copper-Mediated Cross-Coupling | Cu(I) source, ligand, polar aprotic solvent, elevated temperatures | High regioselectivity, broad scope for aryl/heteroaryl halides[25][26] | Requires pre-functionalized quinoline, can require harsh conditions |
Mechanistic Causality: Guiding Your Experimental Design
The decision between these classes of reagents is a fundamental mechanistic choice.
-
For Direct C-H Functionalization: If your goal is to directly substitute a C-H bond on an unfunctionalized quinoline, a radical/electrophilic approach is superior. The regioselectivity is governed by the innate electronics of the quinoline ring; the electrophilic CF3 radical will preferentially attack the most nucleophilic (electron-rich) positions.[6]
-
For Programmed Synthesis: If you require the CF3 group at a specific, less reactive position, a nucleophilic approach is necessary. This "programmed" strategy relies on a pre-installed leaving group (like bromine or iodine) at the desired carbon, which then undergoes a transition-metal-catalyzed cross-coupling with a nucleophilic CF3 source.[6][25]
Validated Experimental Protocols
The following protocols are self-validating systems, representing standard, field-proven methodologies for the synthesis of trifluoromethylated quinolines.
Protocol 1: Radical C-H Trifluoromethylation of Quinoline using Langlois Reagent
This protocol describes a direct, oxidative trifluoromethylation, a cost-effective and straightforward method.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Togni reagent II - Wikipedia [en.wikipedia.org]
- 11. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 12. Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Umemoto Reagent I - Enamine [enamine.net]
- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccspublishing.org.cn [ccspublishing.org.cn]
- 18. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 23. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 26. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 3-(Trifluoromethyl)quinoline Derivatives
In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed.[1] Its rigid, bicyclic aromatic system provides a unique framework for molecular recognition by various biological targets. The strategic introduction of a trifluoromethyl (-CF3) group at the 3-position of the quinoline ring has emerged as a particularly fruitful strategy in drug design. This powerful electron-withdrawing group can significantly modulate the physicochemical properties of the parent molecule, enhancing metabolic stability, lipophilicity, and bioavailability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(trifluoromethyl)quinoline derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation.
Anticancer Activity: Targeting Key Signaling Pathways
The this compound scaffold has been extensively explored for its anticancer potential, with derivatives demonstrating potent activity against a range of cancer cell lines. The SAR studies reveal that the biological activity is highly dependent on the nature and position of substituents on the quinoline ring.
A significant breakthrough in this area has been the development of derivatives that target critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR and Pim-1 kinase pathways.
The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Progression
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently deregulated in various cancers, making it a prime target for therapeutic intervention.[2] Several this compound derivatives have been identified as potent inhibitors of this pathway.
One notable example is 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), a potent mTOR inhibitor with an IC50 value of 64 nM.[2] Mechanistic studies revealed that PQQ acts as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells.[2] This inhibition leads to the induction of apoptosis through a mitochondrial-dependent pathway.[2]
Pim-1 Kinase: A Driver of Cell Cycle Progression and Survival
Pim-1 kinase, a serine/threonine kinase, is another attractive target in oncology due to its role in promoting cell cycle progression and inhibiting apoptosis.[3][4] Several quinoline-based compounds have been identified as Pim-1 kinase inhibitors. The strategic placement of substituents on the quinoline core is critical for achieving potent and selective inhibition.
A hybrid screening approach, combining structure-based drug design and pharmacophore modeling, has been successfully employed to identify novel Pim-1 kinase inhibitors from large compound libraries.[5] This strategy led to the identification of five lead compounds with promising antitumor activities against various cancer cell lines, with IC50 values ranging from 4.40 to 37.96 μM.[5] Molecular docking studies are crucial in this process to understand the binding modes of these inhibitors within the Pim-1 kinase active site and to guide further optimization.[5]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| PQQ | 4-phenoxyphenyl | N-phenylamino | HL-60 | 0.064 | [2] |
| Compound 14 | - | Phenyl with electronegative group | MCF-7 | 0.004 | [6] |
| Compound 3a | Iodo | 2-methyl | HL60, U937 | 21, 30 | [7] |
| Compound 3d | Iodo | 2-methyl | HeLa | 10 | [7] |
| Compound 69 | - | Complex benzamide | HCT-15, TK-10, UO-31 | Low µM range | [8] |
| Compound 70 | - | Complex benzamide | HCT-15, TK-10, UO-31 | Low µM range | [8] |
Antimicrobial Activity: A Renewed Arsenal Against Resistance
The emergence of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel antibacterial and antifungal agents.[9] Quinoline-based compounds have a long-standing history as effective antimicrobial agents, and the incorporation of a 3-trifluoromethyl group has been explored to enhance their potency and spectrum of activity.
SAR studies on antimicrobial quinoline derivatives have revealed that modifications at various positions of the quinoline nucleus can significantly impact their activity. For instance, the introduction of different heterocyclic amines can modulate the antibacterial and antifungal properties.[9]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 7 | E. coli ATCC25922, S. aureus | 2 | [9] |
| Compound 8 | Vancomycin-resistant E. faecium | 4 | [9] |
| Compound 9 | S. aureus, S. typhi, E. coli | 0.12 | [9] |
| Compound 10 | S. aureus, S. typhi, E. coli | 0.12 - 0.24 | [9] |
| Various Quinoline Derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of potent and selective anti-inflammatory agents is a key focus of drug discovery. Quinoline derivatives have demonstrated significant anti-inflammatory properties, and the 3-trifluoromethyl substitution can contribute to this activity.
Studies have shown that certain trifluoromethyl-substituted pyrazole derivatives, structurally related to quinolines, exhibit potent anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[11] This suggests that this compound derivatives may also exert their anti-inflammatory effects through similar mechanisms.
Table 3: Anti-inflammatory Activity of Selected Quinoline and Related Derivatives
| Compound ID | Assay | Activity | Reference |
| 3-Trifluoromethylpyrazoles (4) | Carrageenan-induced rat paw edema | 62-76% inhibition | [11] |
| Compound 13i | LPS-induced NF-κB inhibition (THP-1Blue cells) | IC50 < 50 µM | [12] |
| Compound 16 | LPS-induced NF-κB inhibition (THP-1Blue cells) | IC50 < 50 µM | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Visual Assessment: Determine the MIC as the lowest concentration of the compound that shows no visible growth.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group, coupled with targeted modifications at other positions of the quinoline ring, allows for the fine-tuning of biological activity across a spectrum of diseases. The SAR insights presented in this guide highlight the critical role of substituent effects on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Further exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense potential for the discovery of next-generation therapeutics.
References
- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of quinones as novel PIM1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to the Computational Analysis of Trifluoromethylquinoline Electronic Properties
Introduction: The Strategic Importance of Trifluoromethylquinolines
Quinolines, bicyclic nitrogen-containing heterocyclic compounds, are foundational scaffolds in medicinal chemistry and materials science.[1] Their derivatives are integral to a wide array of pharmaceuticals, including anticancer, antimalarial, and antimicrobial agents.[1][2][3][4] The strategic incorporation of a trifluoromethyl (-CF3) group onto the quinoline framework dramatically alters its physicochemical and biological properties.[5][6] This modification is a cornerstone of modern drug design, leveraging the unique characteristics of the -CF3 group—such as its high electronegativity, metabolic stability, and lipophilicity—to enhance the efficacy and pharmacokinetic profiles of drug candidates.[7]
Understanding the electronic properties of these modified molecules is paramount. It allows researchers to predict chemical reactivity, kinetic stability, and the nature of intermolecular interactions with biological targets.[8][9][10] Computational analysis, particularly methods rooted in Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these properties with high accuracy, providing predictive insights that accelerate the design-make-test-analyze cycle in drug discovery.[11][12][13][14][15] This guide offers a comparative overview of computational methodologies, details the analysis of key electronic properties, and provides a practical workflow for researchers in the field.
Pillar 1: The Decisive Influence of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of molecular electronics. Its three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the quinoline ring system.[6][7][16][17][18] This pull of electron density deactivates the aromatic ring, making it less susceptible to electrophilic attack but also altering the charge distribution across the entire molecule.[6][16] This fundamental electronic shift has profound implications:
-
Modulated Reactivity: The electron-deficient nature of the trifluoromethylated quinoline ring alters its reactivity patterns, influencing how it interacts with other molecules and its metabolic fate.
-
Enhanced Binding Affinity: The altered electronic landscape can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets.[7]
-
Improved Pharmacokinetics: The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life. The group also significantly increases lipophilicity, which can improve membrane permeability and bioavailability.[7]
Pillar 2: A Comparative Guide to Computational Methodologies
The accuracy of any computational analysis hinges on the selection of an appropriate theoretical method and basis set. For molecules like trifluoromethylquinolines, Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy.
-
Density Functional Theory (DFT): This quantum mechanical method calculates the electronic structure of a molecule by modeling its electron density. It is the workhorse for geometry optimization and the calculation of ground-state electronic properties.
-
Functionals: The choice of the exchange-correlation functional is critical. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and provide reliable results for geometry and electronic properties.[11][12][15] For studying charge transfer excitations, long-range corrected functionals like CAM-B3LYP are often preferred.[12]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are standard choices, offering a good compromise between accuracy and computational demand.[11][12] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially for systems with electronegative atoms like fluorine.
-
-
Time-Dependent Density Functional Theory (TD-DFT): While DFT excels at ground-state properties, TD-DFT is the method of choice for investigating electronic excited states.[11][13][15] It is used to predict UV-visible absorption spectra, providing insights into the photophysical behavior of the molecule, which is essential for applications in materials science and photodynamic therapy.[12][14]
Pillar 3: Key Electronic Descriptors and Their Interpretation
Computational analysis yields a suite of electronic descriptors that provide a quantitative framework for comparing different trifluoromethylquinoline derivatives.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[8][9][10][19]
The electron-withdrawing -CF3 group typically lowers the energy of both the HOMO and LUMO, but its effect on the LUMO is often more pronounced, leading to a modified energy gap compared to the parent quinoline.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule.[20][21][22] It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
Color Coding: MEP surfaces are color-coded to represent different potential values.
-
Red/Yellow (Negative Potential): Regions of high electron density, typically around electronegative atoms (like the quinoline nitrogen). These are sites susceptible to electrophilic attack.[23][24]
-
Blue (Positive Potential): Regions of low electron density or electron deficiency, often found around hydrogen atoms or electron-withdrawing groups. These are sites susceptible to nucleophilic attack.[20][23][24]
-
For a trifluoromethylquinoline, the MEP map will clearly show a strong negative potential around the nitrogen atom and a positive potential influenced by the -CF3 group, highlighting key sites for intermolecular interactions.[23]
Global Reactivity Descriptors
Derived from HOMO and LUMO energies, these descriptors provide quantitative measures of a molecule's overall reactivity.[9][13][14][25]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Soft molecules are more reactive. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability of a species to accept electrons. |
Comparative Data Analysis: Quinoline vs. 7-Trifluoromethylquinoline
To illustrate the impact of the -CF3 group, the table below presents a hypothetical but representative comparison of calculated electronic properties for quinoline and its 7-trifluoromethyl derivative, based on typical DFT (B3LYP/6-31G(d)) results found in the literature.
| Property | Quinoline (Unsubstituted) | 7-Trifluoromethylquinoline | Causality of Change |
| HOMO Energy (eV) | -6.5 | -7.0 | The -CF3 group's inductive effect stabilizes (lowers the energy of) the HOMO. |
| LUMO Energy (eV) | -1.5 | -2.2 | The LUMO is significantly stabilized due to the strong electron-withdrawing nature of the -CF3 group. |
| HOMO-LUMO Gap (eV) | 5.0 | 4.8 | The gap is slightly reduced, suggesting a potential increase in reactivity and polarizability. |
| Dipole Moment (Debye) | 2.2 | 4.5 | The highly polar C-F bonds in the -CF3 group create a strong local dipole, significantly increasing the overall molecular dipole moment. |
| Chemical Hardness (η) | 2.5 | 2.4 | A slight decrease in hardness corresponds to the smaller energy gap, indicating increased reactivity. |
| Electrophilicity Index (ω) | 3.2 | 4.2 | The significant increase indicates a much stronger capacity to accept electrons, a direct consequence of the -CF3 group. |
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a step-by-step methodology for conducting a DFT analysis of a trifluoromethylquinoline derivative using common computational chemistry software packages like Gaussian, Schrödinger, or Spartan.[11][12][26][27][28]
Step 1: Molecular Structure Construction
-
Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D structure of the desired trifluoromethylquinoline isomer.[27][29]
-
Ensure correct atom types, bonds, and initial stereochemistry. Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics if available.
Step 2: Geometry Optimization
-
Causality: This is the most critical step to find the molecule's most stable, lowest-energy conformation. All subsequent electronic properties should be calculated from this optimized structure.
-
Protocol:
-
Set up a geometry optimization calculation.
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-31G(d).
-
Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually Singlet).
-
Run the calculation. Convergence is reached when the forces on the atoms are negligible.
-
Step 3: Vibrational Frequency Analysis
-
Causality: This step validates the optimized geometry. A true energy minimum will have no imaginary frequencies. A single imaginary frequency indicates a transition state.
-
Protocol:
-
Using the optimized geometry from Step 2, set up a frequency calculation.
-
Use the same method (B3LYP) and basis set (6-31G(d)) as the optimization.
-
Run the calculation and check the output: all calculated vibrational frequencies should be positive real numbers.
-
Step 4: Single-Point Energy and Property Calculation
-
Causality: With the validated geometry, a more accurate single-point energy calculation can be performed, often with a larger basis set, to obtain the final electronic properties.
-
Protocol:
-
Set up a single-point energy calculation (no optimization).
-
Use the validated geometry from Step 3.
-
Select the method (B3LYP) and a more robust basis set if desired (e.g., 6-311++G(d,p)).
-
Request additional properties to be calculated, such as pop=nbo (Natural Bond Orbital analysis) and IOp(6/33=2) to generate cube files for visualization.
-
Step 5: Data Extraction and Visualization
-
Causality: The raw output files contain all the calculated data. This information must be extracted and visualized to be interpretable.
-
Protocol:
-
HOMO/LUMO Energies: Locate these values in the main output file.
-
MEP Map: Use the generated cube file (.cube) in a visualization program (e.g., GaussView, VMD, Chimera) to render the MEP surface. Map the electrostatic potential onto the electron density surface to visualize the charge distribution.
-
Orbital Visualization: Visualize the HOMO and LUMO orbitals to understand their spatial distribution and identify regions involved in electron donation and acceptance.
-
Mandatory Visualizations
Caption: A typical workflow for the computational analysis of trifluoromethylquinolines.
Caption: The electronic influence of the -CF3 group on the quinoline scaffold.
References
- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. brainly.com [brainly.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. schrodinger.com [schrodinger.com]
- 27. researchgate.net [researchgate.net]
- 28. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Directory of in silico Drug Design tools [click2drug.org]
A Comparative Guide to Purity Assessment of Synthesized 3-(Trifluoromethyl)quinoline by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in 3-(Trifluoromethyl)quinoline Applications
This compound is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with a trifluoromethyl (CF₃) group. The introduction of the CF₃ group is a pivotal strategy in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound and its derivatives are valuable building blocks in the development of novel therapeutic agents for neurodegenerative diseases, cancer, and microbial infections.
Given its significant role in drug discovery and materials science, the chemical purity of this compound is paramount. Impurities, which can include unreacted starting materials, by-products from side reactions, or degradation products, can drastically alter the compound's biological activity, toxicity, and physical properties. Regulatory bodies and good manufacturing practices (GMP) mandate stringent purity control, making robust and reliable analytical methods essential for quality assurance in both research and manufacturing environments.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a detailed and validated HPLC protocol, and provide the necessary framework for its implementation in a scientific setting.
Choosing the Right Analytical Tool: A Comparative Overview
While several techniques can be employed for purity analysis, HPLC stands out for its robustness, precision, and suitability for routine quality control in the pharmaceutical industry. Let's compare it with other common methods to understand why it is often the preferred choice.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC (UV-Vis) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, excellent quantitation, robust, widely applicable, non-destructive. | Requires analyte to be soluble and possess a UV chromophore. | Routine purity testing, quantification of impurities, stability studies. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Excellent for volatile impurities, provides structural information (MS). | Requires analyte to be volatile and thermally stable; derivatization may be needed. | Analysis of residual solvents and volatile starting materials. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass spectrometry detection. | High sensitivity and selectivity, provides molecular weight and structural data for impurity identification. | More complex instrumentation, higher cost, potential for ion suppression. | Impurity identification and structural elucidation, analysis of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides definitive structural confirmation, can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural verification of the main component, identification of major impurities. |
For routine quality control where the primary goal is to accurately quantify the main component and known/unknown impurities, Reversed-Phase HPLC (RP-HPLC) with UV detection offers the optimal balance of performance, reliability, and cost-effectiveness.
Caption: Logical comparison of analytical methods for purity assessment.
Developing a Validated RP-HPLC Method for this compound
The following protocol is a self-validating system, designed in accordance with International Conference on Harmonization (ICH) guidelines to ensure trustworthiness and scientific integrity. The validation parameters confirm that the method is fit for its intended purpose: to accurately and precisely measure the purity of this compound.
The Causality Behind Chromatographic Choices
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its nonpolar nature provides excellent retention for moderately polar aromatic compounds like quinoline derivatives through hydrophobic interactions. A column with dimensions of 250 x 4.6 mm and 5 µm particle size offers a good balance between resolution and analysis time.
-
Mobile Phase: A mixture of acetonitrile (ACN) and a phosphate buffer is chosen. ACN is a common organic modifier that provides good peak shape for heterocyclic compounds. The aqueous buffer (e.g., potassium dihydrogen phosphate) controls the pH, which is critical because the basic nitrogen in the quinoline ring can have its ionization state altered by pH changes, affecting retention time and peak symmetry. A pH around 5-6 is often a good starting point.
-
Gradient Elution: A gradient program, where the proportion of the organic solvent (ACN) is increased over time, is employed. This is crucial for a purity assay because it ensures that late-eluting, more nonpolar impurities are washed from the column in a reasonable time, while early-eluting, more polar impurities are well-resolved from the main peak and the solvent front.
-
Detection Wavelength: Quinoline and its derivatives exhibit strong UV absorbance. A detection wavelength of around 225 nm is selected to ensure high sensitivity for both the main compound and a wide range of potential aromatic impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
Experimental Protocol: Step-by-Step Methodology
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, true scientific excellence extends beyond discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed, procedural framework for the safe handling and disposal of 3-(Trifluoromethyl)quinoline, a halogenated heterocyclic compound.
The core principle of this guide is proactive risk mitigation. Given the limited publicly available hazard data for this compound (CAS: 25199-76-2)[1], we will apply the precautionary principle. This involves treating the compound with the level of caution appropriate for related quinoline derivatives and halogenated organic compounds, ensuring the highest standards of safety and environmental stewardship.
Hazard Assessment: A Precautionary Approach
-
Structural Analogs: Related trifluoromethyl-substituted quinolines are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4][5]. Many are also considered harmful if swallowed (acute oral toxicity)[5].
-
Parent Compound: The parent compound, quinoline, is known to be toxic, an irritant, and hazardous to aquatic life[6][7][8].
-
Regulatory Classification: As a substance containing a carbon-halogen bond, this compound is classified as a halogenated organic compound (HOC) . In the United States, HOCs are subject to stringent disposal regulations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which often restricts land disposal[9][10][11][12].
Therefore, all waste streams containing this compound must be treated as hazardous waste .
Mandatory Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to be equipped with the appropriate PPE. The causality behind each selection is to create a complete barrier against potential exposure routes.
| Protection Type | Specific Equipment | Rationale & Standard |
| Eye & Face | Chemical splash goggles and a face shield | Protects against splashes of liquid waste and airborne particles of solid waste. Must meet OSHA 29 CFR 1910.133 or EN 166 standards. |
| Hand | Chemical-resistant nitrile gloves | Nitrile offers broad protection against organic compounds. Always inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Body | Chemical-resistant laboratory coat | Provides a primary barrier against spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | Required if there is a risk of generating dust (from solid form) or aerosols (from solutions). All handling of open containers should occur within a certified chemical fume hood to ensure adequate ventilation[2][7]. |
Waste Segregation and Collection Protocol
Proper segregation is a critical control point to prevent dangerous reactions and ensure the waste is accepted by the disposal facility[13].
Step-by-Step Collection Methodology:
-
Designate a Waste Container: Use a dedicated, chemically compatible hazardous waste container.
-
For Liquid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure it is clearly marked "Hazardous Waste".
-
For Solid Waste: Use a wide-mouth container or a securely lined pail, also clearly marked "Hazardous Waste".
-
-
Accurate Labeling: The label is the primary communication tool for hazard awareness. It MUST include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: "25199-76-2".
-
An accurate list of all components in the container (e.g., solvents used).
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
-
Segregation Logic:
-
Solid vs. Liquid: Never mix solid and liquid waste streams.
-
Halogenated vs. Non-Halogenated: Do not mix this halogenated waste with non-halogenated organic waste streams. This is crucial as disposal methods and costs differ significantly.
-
-
Containment:
-
Solid Waste: Carefully place the pure compound or contaminated disposables (e.g., gloves, weighing paper) into the designated solid waste container. Avoid generating dust[5].
-
Liquid Waste: Collect all solutions containing the compound in the designated liquid waste container. Use a funnel to prevent spills.
-
-
Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or ignition sources[14].
The Disposal Pathway: From Laboratory to Final Treatment
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste facility. Laboratory personnel are responsible for the safe and compliant accumulation of the waste before pickup.
Workflow for Final Disposal:
-
Accumulation: Collect waste as described in the protocol above, ensuring the container is kept closed except when adding waste.
-
Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Provide them with a complete and accurate description of the waste stream.
-
Transportation: The EHS department will work with a licensed hazardous waste carrier for transportation to a treatment, storage, and disposal facility (TSDF).
-
Approved Disposal Technology: The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a rotary kiln or liquid injection incinerator[9]. This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and acidic gases (like hydrogen fluoride), which are then neutralized in a scrubber system.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is vital.
| Incident Type | Response Protocol |
| Minor Spill | Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[2][8] Carefully sweep or scoop the material into a labeled hazardous waste container for disposal. Ventilate the area and wash the surface after cleanup is complete. Do not allow the spill to enter drains. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5][14]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][5]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[3][5]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5]. |
By adhering to these rigorous procedures, you ensure not only your own safety and that of your colleagues but also maintain compliance with environmental regulations and uphold the principles of responsible scientific practice.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. biosynce.com [biosynce.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. View Document - California Code of Regulations [govt.westlaw.com]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(Trifluoromethyl)quinoline
As researchers and drug development professionals, our work with novel chemical entities like 3-(Trifluoromethyl)quinoline is foundational to innovation. However, this work carries an intrinsic responsibility to prioritize safety through a deep, causal understanding of the materials we handle. This guide moves beyond a simple checklist, providing a procedural and logistical framework for the safe handling of this compound, grounded in its specific hazard profile. Our objective is to ensure that every operational step, from preparation to disposal, is part of a self-validating system of safety.
The Foundation of Safety: A Hazard-Driven PPE Strategy
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the specific toxicological and physical hazards a chemical presents. This compound and its derivatives are classified with several key hazards that dictate our protective strategy. Understanding these hazards is the critical first step in mitigating risk.
| Hazard Classification | GHS Hazard Code | Implication for Handling | Authoritative Source |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Prevents ingestion via contaminated hands or materials. | [1][2] |
| Skin Irritation | H315: Causes skin irritation | Requires a complete barrier to prevent direct skin contact. | [1][3][4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Mandates robust protection against splashes, dust, or vapors. | [1][3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Necessitates handling in a controlled environment to avoid inhalation. | [1][3][4][5] |
The Core Protective Ensemble: Your Primary Barrier
Based on the established hazards, a multi-layered approach to PPE is required. This begins with engineering controls, which are the most effective way to minimize exposure, followed by carefully selected personal gear.
Engineering Controls: The First Line of Defense
Before any PPE is donned, exposure must be minimized at the source. All handling of this compound, especially the weighing of solids or transfers of liquids, must be conducted within a certified chemical fume hood.[1][6] This primary engineering control is non-negotiable as it directly addresses the respiratory irritation hazard (H335) by capturing dust, aerosols, and vapors at the source.
Essential PPE for Handling this compound
| Protective Equipment | Specification | Rationale and Field Insight |
| Eye/Face Protection | Tightly-fitting chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[6] | Why: The "serious eye irritation" hazard (H319) means any contact from a splash or aerosol can cause significant damage. Standard safety glasses do not provide an adequate seal against vapors or small splashes. For larger volume transfers (>50 mL), a full face shield should be worn over the safety goggles for maximum protection.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Why: To prevent skin irritation (H315), gloves are mandatory.[8][9][10] While a specific glove material is not universally cited, nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer’s permeation data for quinoline compounds. Always inspect gloves for defects before use and use proper removal techniques to avoid contaminating your skin.[2] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Why: This protects against accidental spills and contact with contaminated surfaces, directly addressing the skin irritation hazard.[6] Ensure the lab coat is fully fastened for complete coverage. For tasks with a higher risk of splashing, consider a chemical-resistant apron over the lab coat. |
| Respiratory Protection | Not required when handled within a certified fume hood. | Why: The fume hood provides adequate respiratory protection.[6] In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors would be necessary as part of an established emergency response plan.[11] |
Operational Plan: Safe Handling and Disposal Workflow
A disciplined workflow ensures that safety protocols are integrated into every step of the experimental process. The following diagram and procedural steps outline the complete lifecycle for handling this compound.
Caption: Safe Handling & Disposal Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood is operational. Assemble all necessary PPE.
-
Donning PPE: Put on your lab coat and fasten it completely. Next, put on your chemical safety goggles. The last item to be donned is your gloves.
-
Chemical Handling: Conduct all manipulations of this compound deep within the fume hood sash to ensure optimal vapor capture. Use non-sparking tools for transfers.[8][9] Keep the container tightly closed when not in use.[3][4][5][8]
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all materials that come into contact with the chemical.[12][13] This includes pipette tips, weigh boats, contaminated gloves, and absorbent pads used for cleanup.
-
Decontamination: Thoroughly decontaminate any reusable glassware or equipment before removing it from the fume hood.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Gloves should be removed first using a peel-off method without touching the outer surface. The lab coat and goggles follow. Dispose of contaminated single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Immediately wash your hands with soap and water after removing PPE.[3][4] Do not eat, drink, or smoke in the laboratory area.[2][3]
Emergency Procedures: Immediate Response Plan
In the event of an accidental exposure or spill, a swift and correct response is crucial.
| Incident | Immediate Action Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[3][9] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[5][11] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do so.[3][5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[3][5][9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8][9][10] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[9][10] Call a poison control center or doctor immediately.[1][9][10] |
| Small Spill (in Fume Hood) | Ensure PPE is worn. Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1][3] Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][3][9] |
Disposal and Decommissioning
Proper disposal is a critical final step in the chemical handling lifecycle. All waste containing this compound is considered hazardous waste.
-
Waste Collection: All contaminated materials, including unused product and cleaning supplies, must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[12][13] The label must include the words "Hazardous Waste" and the full chemical name.[13]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[8][13]
-
Final Disposal: Arrange for collection by a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.[1][12][14] Never dispose of this chemical down the drain or in general trash.[9]
By adhering to this comprehensive guide, you build a robust safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biosynce.com [biosynce.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
